5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Description
BenchChem offers high-quality 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGKSFNCMYOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388438 | |
| Record name | 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391680-79-8 | |
| Record name | 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic Acid
Executive Summary
This technical guide provides a detailed, research-informed exposition on a robust synthetic pathway for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS 391680-79-8). This molecule, possessing a core dihydroxypyrimidine structure, is of significant interest to the medicinal chemistry and drug development communities. Such scaffolds are recognized as potent inhibitors of viral polymerases, such as that of the Hepatitis C Virus (HCV), primarily through their ability to chelate magnesium ions in the enzyme's active site.[1] This document delineates a logical and efficient three-step synthesis, commencing from foundational precursors. The proposed route involves the initial synthesis of a key thiophene-2-carboximidamide intermediate, followed by a base-catalyzed cyclocondensation with diethyl oxalacetate to construct the pyrimidine core, and culminating in the saponification of the resulting ester to yield the final carboxylic acid. Each stage is presented with a thorough mechanistic rationale, detailed experimental protocols, and methods for purification and characterization, designed to meet the rigorous standards of researchers, scientists, and professionals in drug development.
Introduction
The Target Molecule: A Scaffold of Therapeutic Potential
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a thiophene moiety at the C2 position, a carboxylic acid at C4, and hydroxyl groups at the C5 and C6 positions.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 391680-79-8 | |
| Molecular Formula | C₉H₆N₂O₄S | |
| Molecular Weight | 238.22 g/mol |
The structural motif of a dihydroxypyrimidine-4-carboxylic acid is a known pharmacophore that acts as a pyrophosphate mimic. This allows it to effectively chelate divalent metal ions, such as Mg²⁺, which are crucial cofactors for the catalytic activity of polymerases.[1] The development of compounds like this has been a key strategy in the discovery of novel antiviral agents.[1] This guide proposes a scientifically grounded, step-by-step synthesis to facilitate further research and development of this promising molecular scaffold.
Core Principles of Pyrimidine Synthesis
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The most prevalent and versatile method, often referred to as the Principal Synthesis, involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a 1,3-dielectrophilic three-carbon fragment (such as a 1,3-dicarbonyl compound or its equivalent).[2] This reaction is typically promoted by a base or acid catalyst and proceeds via sequential nucleophilic attack and cyclization, followed by dehydration to form the aromatic pyrimidine ring. Our proposed synthesis leverages this classical and reliable strategy.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule dictates a three-step approach. The final carboxylic acid can be readily obtained via hydrolysis of its corresponding ethyl ester. This ester intermediate is an ideal target for the core cyclocondensation reaction. The pyrimidine ring itself can be disconnected into two key synthons: thiophene-2-carboximidamide, providing the N-C-N unit, and diethyl oxalacetate, serving as the C-C-C dielectrophile.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
Synthesis of Thiophene-2-carboximidamide (N-C-N Fragment)
The amidine functional group is the cornerstone for building the pyrimidine's N1-C2-N3 backbone. Thiophene-2-carboximidamide can be reliably synthesized from the commercially available thiophene-2-carbonitrile via the Pinner reaction.[3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate Pinner salt (an imino ester salt), which is then reacted with ammonia to produce the desired amidine.[3][4]
Detailed Experimental Protocol:
-
Pinner Salt Formation:
-
Suspend thiophene-2-carbonitrile (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous ethanol (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10°C.
-
Seal the reaction vessel and store it at 4°C for 24 hours, during which the ethyl thiophene-2-carboximidate hydrochloride (Pinner salt) will precipitate as a white solid.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to Amidine:
-
Dissolve the crude Pinner salt in anhydrous ethanol at 0°C.
-
Bubble anhydrous ammonia (NH₃) gas through the solution for 1-2 hours until the solution is saturated. Alternatively, add a solution of ammonia in ethanol.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
The byproduct, ammonium chloride, will precipitate. Remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude thiophene-2-carboximidamide.
-
Purification and Characterization: The crude amidine can be purified by recrystallization from a suitable solvent system like toluene/hexane. The final product should be characterized by:
-
¹H NMR: To confirm the presence of thiophene and amine protons.
-
¹³C NMR: To identify the carbon skeleton, including the characteristic amidine carbon.
-
MS (ESI+): To confirm the molecular weight (m/z [M+H]⁺).
Diethyl Oxalacetate (C-C-C Fragment)
Diethyl oxalacetate (CAS 108-56-5) is the ideal three-carbon electrophile for this synthesis.[5] Its ketone carbonyl at C2 and ester group at C3 provide the necessary sites for cyclization. It is commercially available, typically as its more stable sodium salt, which can be used directly or after neutralization.[6]
The Core Cyclocondensation Reaction
This step constitutes the formation of the pyrimidine ring through a base-catalyzed reaction between the two key precursors.
Caption: Workflow for the core pyrimidine synthesis.
Mechanistic Rationale
The reaction is initiated by a strong base, such as sodium ethoxide (NaOEt), which serves both to deprotonate the amidine and facilitate the condensation.
-
Nucleophilic Attack: The more nucleophilic nitrogen of the thiophene-2-carboximidamide attacks the ketone carbonyl of diethyl oxalacetate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack where the second nitrogen of the amidine attacks one of the ester carbonyls.
-
Elimination & Tautomerization: The tetrahedral intermediate collapses, eliminating a molecule of ethanol. The resulting dihydropyrimidine rapidly tautomerizes to the more stable aromatic 5,6-dihydroxy (enolic) form to yield the final pyrimidine ester.
Detailed Experimental Protocol: Synthesis of the Pyrimidine Ester
-
Reaction Setup:
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add thiophene-2-carboximidamide hydrochloride (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl oxalacetate (1.1 eq) dropwise to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.
-
Reduce the solvent volume under vacuum. The resulting precipitate can be collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification and Characterization: The crude ethyl ester can be purified by recrystallization from ethanol or an ethanol/water mixture. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) to verify the formation of the pyrimidine ring and the presence of the thiophene and ethyl ester moieties.
Final Step: Saponification to the Carboxylic Acid
The final step is the conversion of the ethyl ester to the target carboxylic acid via base-catalyzed hydrolysis, a process known as saponification.
Rationale and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or LiOH) attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the final product.
Detailed Experimental Protocol
-
Hydrolysis:
-
Suspend the ethyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension.
-
Heat the mixture to 50-60°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
-
Acidification and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 1-2.
-
The target carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
-
Purification and Characterization of Final Product: The final product can be further purified by recrystallization if necessary. Purity should be assessed by HPLC. The structure must be definitively confirmed by:
-
¹H NMR & ¹³C NMR (in DMSO-d₆): To confirm the disappearance of the ethyl group signals and the presence of a labile carboxylic acid proton.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
FT-IR: To observe the characteristic broad O-H stretch of the carboxylic acid and the C=O stretches.
Data Summary
Table 2: Summary of Proposed Synthetic Route
| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Expected Yield |
| 1 | Amidine Synthesis | Thiophene-2-carbonitrile, EtOH, HCl(g), NH₃(g) | Diethyl Ether, Ethanol | 0°C to RT | 60-75% |
| 2 | Cyclocondensation | Thiophene-2-carboximidamide, Diethyl oxalacetate, NaOEt | Ethanol | Reflux (78°C) | 55-70% |
| 3 | Saponification | Pyrimidine Ester, NaOH | Ethanol/Water | 50-60°C | 85-95% |
Conclusion and Future Outlook
This guide outlines a comprehensive and logically structured synthetic pathway for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. By leveraging a classical cyclocondensation strategy, this route provides a reliable method for accessing a molecule of significant therapeutic interest. The detailed protocols and mechanistic explanations are intended to empower researchers in medicinal chemistry and drug discovery to synthesize this compound and its analogs for further biological evaluation. Future work could involve the exploration of diverse substituents on the thiophene ring or the conversion of the carboxylic acid to various amides to probe the structure-activity relationship (SAR) against viral polymerases and other potential biological targets.
References
-
Sondi, S. M., et al. (2008). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry, 43(1), 134-142. [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
- Wepplo, P. J. (1990). Preparation of sodium diethyl oxalacetate. U.S.
-
Kappe, C. O. (1997). Malonates in Cyclocondensation Reactions. Molecules, 2(2), 47-61. [Link]
-
ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). [Link]
-
Narjes, F., et al. (2006). 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry, 49(3), 1044-1055. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Movassaghi, M., & Hill, M. D. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. Journal of the American Chemical Society, 123(21), 5045-5046. [Link]
- Banyu Pharmaceutical Co., Ltd. (1989). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Westermann, B., & Krelaus, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1549-1554. [Link]
- Sumitomo Chemical Company, Limited. (1994). Process for preparing 4-hydroxypyrimidine.
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
Polish Academy of Sciences. (1991). Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. [Link]
-
ResearchGate. (n.d.). One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]
- Nanjing University of Technology. (2014). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
-
Chemistry Steps. (n.d.). Nitriles to Esters. [Link]
-
LibreTexts Chemistry. (n.d.). 21.6: Chemistry of Esters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Diethyl oxalacetate | 108-56-5 [chemicalbook.com]
- 6. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, physicochemical properties, a proposed synthesis pathway, and potential biological applications based on the activities of structurally related molecules. Furthermore, it outlines key analytical techniques for the characterization and quality control of this compound, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Chemical Landscape of Thiophene-Pyrimidine Hybrids
The fusion of thiophene and pyrimidine rings in a single molecular entity has garnered significant attention in the field of medicinal chemistry. Thiophene-containing compounds are known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. Pyrimidine derivatives are also a cornerstone of numerous therapeutic agents, particularly in oncology and virology. The strategic combination of these two pharmacophores in 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid presents a molecule with considerable potential for novel drug discovery. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their research endeavors.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any research and development effort.
Chemical Identity:
| Identifier | Value |
| Chemical Name | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid |
| CAS Number | 391680-79-8 |
| Molecular Formula | C₉H₆N₂O₄S |
| Molecular Weight | 238.22 g/mol |
Physicochemical Properties:
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.
| Property | Value | Source |
| Appearance | Predicted to be a solid | General knowledge of similar compounds |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | General knowledge of similar compounds |
| pKa | The carboxylic acid and dihydroxy groups suggest acidic properties. | General knowledge of functional groups |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic approach could involve the reaction of a thiophene amidine with a derivative of diethyl oxalacetate, followed by cyclization and subsequent hydrolysis to yield the target carboxylic acid. The dihydroxy functionality could be introduced via oxidation of a suitable precursor or by using starting materials already containing these groups, albeit potentially in a protected form.
A generalized reaction scheme based on the condensation of an amidine with a β-ketoester to form the pyrimidine ring is a common and effective strategy. For instance, the synthesis of pyrimidine derivatives can be achieved through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[1]
Caption: A proposed synthetic workflow for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of the Pyrimidine Ester Intermediate.
-
To a solution of thiophene-2-amidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide to liberate the free amidine.
-
To this mixture, add a diethyl oxalacetate derivative (1 equivalent).
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to the Carboxylic Acid.
-
Dissolve the purified pyrimidine ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification
The final compound can be purified by recrystallization from an appropriate solvent system or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity suitable for biological and analytical studies.
Potential Biological Applications and Mechanism of Action
While direct biological data for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is not extensively documented, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
Antiviral Activity
A significant body of research has demonstrated that 4,5-dihydroxypyrimidine carboxamides are potent and selective inhibitors of HIV-1 integrase.[2][3][4] These compounds act by chelating the divalent metal ions in the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome. The presence of the dihydroxypyrimidine core in the title compound makes it a compelling candidate for investigation as an antiviral agent, particularly as an HIV integrase inhibitor.
Caption: Postulated mechanism of action as an HIV-1 integrase inhibitor.
Anticancer and Antimicrobial Potential
Thiophene-pyrimidine hybrids have been explored for their potential as anticancer and antimicrobial agents. For instance, certain pyrimidine derivatives have shown cytotoxic activity against various cancer cell lines.[1] Additionally, pyridine-thiophene clubbed pyrimidine hybrids have demonstrated promising antimicrobial activities. The combination of these two heterocyclic systems in the title compound warrants investigation into its potential efficacy in these therapeutic areas.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. A combination of spectroscopic and chromatographic techniques is recommended for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a primary technique for assessing the purity of pyrimidine derivatives.[5]
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound.[6]
-
Ionization Technique: Electrospray ionization (ESI) is a common and effective method for this class of compounds.
-
Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Fragmentation patterns can offer additional structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.[7][8]
-
¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule, including signals for the thiophene and pyrimidine rings, and the hydroxyl and carboxylic acid protons.
-
¹³C NMR: Will show signals for each unique carbon atom, confirming the carbon skeleton of the molecule.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): Can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Caption: A typical analytical workflow for the characterization of the title compound.
Conclusion
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid represents a molecule of significant interest for further investigation in drug discovery. Its structural features suggest potential as an antiviral, anticancer, or antimicrobial agent. This technical guide provides a foundational resource for researchers, outlining its key properties, a plausible synthetic strategy, and essential analytical methods for its characterization. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722.
- Summa, V., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(23), 5843-5846.
- Summa, V., et al. (2006). 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species. Journal of Medicinal Chemistry, 49(23), 6646-6649.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
- Pace, P., et al. (2007). From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. Journal of Medicinal Chemistry, 50(10), 2225-2239.
- Patel, R., et al. (2019). IR, NMR spectral data of pyrimidine derivatives.
- Saeed, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5032.
- BenchChem. (2025).
- Zarghi, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. This molecule, belonging to the dihydroxypyrimidine carboxylate class, has emerged as a scaffold of significant interest in medicinal chemistry, particularly in the development of antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized repository of computed data, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential biological significance.
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it plays a central role in the structure of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[1] The versatility of the pyrimidine ring allows for substitutions that can modulate its physicochemical properties and biological activity, leading to a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[2][3]
The subject of this guide, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, integrates three key pharmacophoric features: the dihydroxypyrimidine core, a carboxylic acid moiety, and a thiophene ring. The dihydroxy-pyrimidine portion is known to act as a metal chelator, a property that is often crucial for the inhibition of metalloenzymes. The carboxylic acid group can participate in hydrogen bonding and salt bridge formation with biological targets, enhancing binding affinity. The thiophene ring, a common bioisostere for a phenyl ring, can influence the molecule's metabolic stability and receptor interactions.[1] Notably, this structural class has been identified as a novel inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme in the viral replication cycle, highlighting its potential as an antiviral agent.
Synthesis and Purification
A key intermediate for this synthesis is 2-thiophenecarboxamidine. This can be prepared from thiophene-2-carbonitrile via the Pinner reaction. The subsequent and final step would be a cyclocondensation reaction between 2-thiophenecarboxamidine and diethyl oxaloacetate (or a similar C4 dielectrophile) in the presence of a base, such as sodium ethoxide, followed by acidic workup to yield the target molecule.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol: Proposed Synthesis
Part A: Synthesis of 2-Thiophenecarboxamidine Hydrochloride
-
Suspend thiophene-2-carbonitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains at 0 °C.
-
Seal the flask and allow it to stand at 0-4 °C for 24 hours. The corresponding ethyl imidate hydrochloride will precipitate.
-
Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Suspend the crude ethyl imidate hydrochloride in anhydrous ethanol and cool to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension for 1-2 hours.
-
Seal the flask and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. The resulting solid is 2-thiophenecarboxamidine hydrochloride.
Part B: Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in anhydrous ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl oxaloacetate (1.0 eq) dropwise while stirring.
-
Add 2-thiophenecarboxamidine hydrochloride (1.0 eq) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Physicochemical Properties
Experimentally determined physicochemical data for this specific compound are scarce in the literature. However, a range of properties has been computed and is available through databases such as PubChem. These computed values provide a valuable starting point for understanding the molecule's behavior.[4]
| Property | Value (Computed) | Source |
| Molecular Formula | C₉H₆N₂O₄S | PubChem[4] |
| Molecular Weight | 238.22 g/mol | PubChem[4] |
| XLogP3 | 1.1 | PubChem[4] |
| Hydrogen Bond Donors | 3 | PubChem[4] |
| Hydrogen Bond Acceptors | 6 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Exact Mass | 238.00482785 Da | PubChem[4] |
| Topological Polar Surface Area | 127 Ų | PubChem[4] |
| Heavy Atom Count | 16 | PubChem[4] |
| Complexity | 416 | PubChem[4] |
Expert Insights:
-
The XLogP3 value of 1.1 suggests that the compound has a moderate lipophilicity. This is a favorable characteristic for drug candidates, as it often correlates with good membrane permeability and oral bioavailability.
-
The presence of three hydrogen bond donors and six hydrogen bond acceptors indicates that the molecule has the potential for strong interactions with biological targets.
-
The Topological Polar Surface Area (TPSA) of 127 Ų is slightly above the generally accepted threshold of 120 Ų for good oral bioavailability. However, this is not a strict cutoff, and many successful drugs exceed this value.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structural features allow for the prediction of key spectroscopic signatures that would be essential for its characterization.
-
¹H NMR: The spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (δ > 160 ppm). The carbons of the pyrimidine and thiophene rings would appear in the aromatic/olefinic region.
-
FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the hydroxyl and carboxylic acid groups (around 3500-2500 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would be expected around 1700 cm⁻¹.
-
Mass Spectrometry: The exact mass of the compound is 238.0048 Da.[4] High-resolution mass spectrometry should confirm this value, and the fragmentation pattern would provide further structural information.
Potential Applications in Drug Discovery
The primary therapeutic potential of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid and its analogs lies in their activity as antiviral agents.
Inhibition of HCV NS5B Polymerase
Research has identified 2-(2-thienyl)-5,6-dihydroxy-4-carboxypyrimidines as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. The dihydroxypyrimidine core of these inhibitors is proposed to chelate the two magnesium ions present in the active site of the polymerase, mimicking the binding of the natural pyrophosphate substrate. This chelation effectively blocks the enzyme's catalytic activity, thereby inhibiting viral replication.
Caption: Proposed mechanism of HCV NS5B polymerase inhibition.
This targeted mechanism of action makes this class of compounds promising candidates for further development as anti-HCV drugs. The structure-activity relationship (SAR) studies within this class can guide the synthesis of more potent and selective inhibitors.
Conclusion
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. Its physicochemical properties, predicted by computational methods, suggest a favorable profile for a drug candidate. While experimental data is limited, a robust synthetic pathway can be proposed based on established chemical literature. The demonstrated activity of this structural class as inhibitors of the HCV NS5B polymerase provides a strong rationale for its further investigation and development as a novel antiviral therapeutic. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this promising compound.
References
-
PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. [Link]
-
PharmaTutor. Pyrimidine and its Biological Activity: A Review. [Link]
-
Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]
-
MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]
-
NIH National Library of Medicine. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
ACS Publications. 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
NIH National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid . Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and practical considerations for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this specific heterocyclic compound.
Molecular Structure and Overview
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Molecular Formula: C₉H₆N₂O₄S, Molecular Weight: 238.22 g/mol ) is a complex heterocyclic molecule featuring a dihydroxypyrimidine core linked to a thiophene ring and a carboxylic acid group.[1][2] The accurate elucidation of its structure is paramount for understanding its chemical reactivity, potential biological activity, and for quality control in synthetic processes. Spectroscopic analysis provides the necessary tools for this structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring, the hydroxyl groups, and the carboxylic acid. The exact chemical shifts will be influenced by the solvent used, but general predictions can be made.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is often broad and its chemical shift is highly dependent on concentration and solvent.[3][4] Deuterium exchange with D₂O will cause this signal to disappear. |
| Thiophene Protons | 7.0 - 8.0 | Multiplet | 3H | The protons on the thiophene ring will exhibit coupling patterns (doublets, doublet of doublets) characteristic of a 2-substituted thiophene. |
| Hydroxyl Protons (-OH) | 5.0 - 9.0 | Broad Singlets | 2H | The chemical shifts of the hydroxyl protons on the pyrimidine ring can vary significantly and may also be broadened due to exchange. Their presence can also be confirmed by D₂O exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Carbonyl | 165 - 185 | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[4] |
| Pyrimidine Carbons | 140 - 170 | The carbons of the dihydroxypyrimidine ring will appear in this range, with those bearing hydroxyl groups being more deshielded. |
| Thiophene Carbons | 120 - 145 | The carbons of the thiophene ring will resonate in this region. The carbon attached to the pyrimidine ring will be at the lower end of this range. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids and compounds with exchangeable protons as it allows for the observation of -OH and -COOH protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard ¹H NMR spectrum.
-
Perform a D₂O exchange experiment to confirm the identity of the acidic and hydroxyl protons.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
Consider advanced 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid will be characterized by several key absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4] |
| O-H Stretch (Hydroxyl) | 3200 - 3600 | Broad | The hydroxyl groups on the pyrimidine ring will also contribute to a broad O-H stretching band. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | These absorptions arise from the C-H bonds of the thiophene ring.[5] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of the carboxylic acid is a strong and sharp peak.[4] Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber. |
| C=C and C=N Stretches | 1450 - 1650 | Medium to Strong | These bands are due to the stretching vibrations within the pyrimidine and thiophene rings.[6][7] |
| C-O Stretch | 1210 - 1320 | Medium | This absorption is associated with the C-O bonds of the carboxylic acid and hydroxyl groups. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr) and subtract it from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Absorption
Given the highly conjugated system of the thiophene and dihydroxypyrimidine rings, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is expected to absorb strongly in the UV region. The exact wavelength of maximum absorbance (λ_max) will depend on the solvent. In general, pyrimidine derivatives show absorption in the 200-300 nm range. The extended conjugation with the thiophene ring is likely to shift the λ_max to a longer wavelength. The pH of the solution will also significantly affect the UV spectrum due to the presence of the acidic carboxylic acid and hydroxyl groups.[8]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solutions).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the absorbance of the sample from approximately 200 to 400 nm.
-
Use the pure solvent as a blank.
-
To study the effect of pH, acquire spectra in buffered solutions of varying pH.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 238). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an abundance of about 4.4% relative to the M⁺ peak.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of CO₂ (44 Da) from the carboxylic acid group, and fragmentation of the thiophene and pyrimidine rings.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a relatively polar molecule. Both positive and negative ion modes should be explored.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. HRMS is recommended for accurate mass determination.
-
Tandem Mass Spectrometry (MS/MS): To gain more structural information, MS/MS can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid should follow an integrated approach where data from all spectroscopic techniques are combined to build a cohesive and validated structural assignment.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
References
-
PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14267–14276*. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Bulletin of the University of Osaka Prefecture. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
Sources
- 1. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 2. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activity of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Drawing upon the well-established pharmacological profiles of structurally related dihydroxypyrimidine and thienopyrimidine scaffolds, this document outlines a hypothesis-driven approach to elucidate the therapeutic potential of this molecule. We present a series of detailed experimental protocols, from initial in vitro screening to more complex cell-based assays, designed to probe the compound's activity against key drug targets, including viral enzymes and protein kinases. This guide is intended to serve as a foundational resource for researchers seeking to characterize the bioactivity of this and other related heterocyclic compounds, ultimately paving the way for potential new therapeutic discoveries.
Introduction: Unveiling the Potential of a Novel Scaffold
The intersection of the dihydroxypyrimidine and thienopyrimidine pharmacophores in the structure of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid presents a compelling case for its investigation as a potential therapeutic agent. The pyrimidine ring is a cornerstone of numerous biologically active molecules, and its derivatives are known to exhibit a wide array of activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties[1][2]. Notably, the 5,6-dihydroxypyrimidine-4-carboxamide core has been identified as a potent inhibitor of HIV integrase, a critical enzyme for viral replication[3][4].
Furthermore, the incorporation of a thiophene ring, a bioisostere of the benzene ring, often enhances the pharmacological profile of a molecule. Thienopyrimidine derivatives, in particular, are recognized as privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[5][6][7]. These fused heterocyclic systems have been successfully developed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[8][9].
Given this compelling background, we hypothesize that 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid may exhibit inhibitory activity against a range of enzymes, including viral integrases, reverse transcriptases, and protein kinases. This guide outlines a systematic approach to test this hypothesis, providing the necessary experimental details to thoroughly characterize its biological activity.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is essential for its biological evaluation.
| Property | Value | Source |
| Molecular Formula | C9H6N2O4S | PubChem[10] |
| Molecular Weight | 238.22 g/mol | PubChem[10] |
| CAS Number | 391680-79-8 | Synblock[11] |
| IUPAC Name | 5,6-dihydroxy-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid | PubChem[10] |
Proposed Biological Screening Cascade
We propose a tiered screening approach, beginning with broad-spectrum enzymatic assays and progressing to more specific cell-based models. This cascade is designed to efficiently identify and validate the biological activity of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Caption: Proposed workflow for the biological evaluation of the target compound.
Detailed Experimental Protocols
HIV-1 Integrase Inhibition Assay
Rationale: The 5,6-dihydroxypyrimidine core is a known pharmacophore for HIV integrase inhibitors[3][4]. This assay will determine if the title compound retains this activity.
Protocol:
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide substrate)
-
Target DNA (oligonucleotide substrate)
-
Assay Buffer (e.g., MOPS, DTT, MgCl2, MnCl2)
-
Positive Control (e.g., Raltegravir)
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (dissolved in DMSO)
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Coat a 96-well plate with the target DNA.
-
In a separate plate, pre-incubate HIV-1 integrase with the donor DNA.
-
Add varying concentrations of the test compound or positive control to the integrase-donor DNA mixture.
-
Transfer the mixture to the target DNA-coated plate.
-
Incubate to allow for the strand transfer reaction.
-
Wash the plate to remove unintegrated donor DNA.
-
Add a fluorescently labeled antibody that specifically binds to the integrated donor DNA.
-
Measure the fluorescence signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Xanthine Oxidase Inhibition Assay
Rationale: Dihydropyrimidine-5-carboxylic acids have been explored as xanthine oxidase inhibitors[12]. This assay will assess the compound's potential in this area.
Protocol:
-
Reagents and Materials:
-
Xanthine Oxidase
-
Xanthine (substrate)
-
Assay Buffer (e.g., phosphate buffer)
-
Positive Control (e.g., Allopurinol)
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (dissolved in DMSO)
-
96-well UV-transparent plates
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Add assay buffer, xanthine oxidase, and varying concentrations of the test compound or positive control to the wells of a 96-well plate.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding xanthine.
-
Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each concentration.
-
Calculate the percent inhibition and determine the IC50 value as described above.
-
Kinase Inhibition Assays
Rationale: The thienopyrimidine scaffold is present in numerous kinase inhibitors[8][9]. A broad kinase panel screen is recommended to identify potential targets.
Protocol:
-
Primary Screen (e.g., KinomeScan™):
-
Submit the compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases).
-
The assay typically involves measuring the ability of the compound to compete with an immobilized ligand for binding to the kinase active site.
-
-
Secondary Assay (for validated hits):
-
Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to determine the IC50 for specific kinases.
-
The assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of kinase inhibition.
-
Mechanism of Inhibition Studies
Rationale: For active compounds, understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for further development[13].
Protocol (for enzymatic assays):
-
Perform the enzymatic assay as described above, but with varying concentrations of both the test compound and the substrate.
-
Measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity
| Assay | Target | IC50 (µM) | Mechanism of Inhibition |
| Antiviral | HIV-1 Integrase | [Insert Data] | [Insert Data] |
| Metabolic | Xanthine Oxidase | [Insert Data] | [Insert Data] |
| Anticancer | [Identified Kinase] | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for the initial biological characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. The proposed experimental cascade will enable a thorough investigation of its potential as an antiviral, anti-inflammatory, or anticancer agent. Positive results from these studies will warrant further investigation, including lead optimization, in vivo efficacy studies, and preclinical safety and toxicology assessments. The structural novelty of this compound, combined with the proven therapeutic potential of its constituent pharmacophores, underscores the importance of its comprehensive biological evaluation.
References
-
PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Available from: [Link]
-
PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester. Available from: [Link]
-
Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of Medicinal Chemistry, 50(10), 2225-2235. Available from: [Link]
-
Petrocchi, A., et al. (2007). From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. Bioorganic & Medicinal Chemistry Letters, 17(2), 350-353. Available from: [Link]
-
Kurbatova, S. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14368-14377. Available from: [Link]
-
Xu, L., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by Integrated Modeling Studies. International Journal of Molecular Sciences, 22(15), 8122. Available from: [Link]
-
ResearchGate. From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. Available from: [Link]
-
Kurbatova, S. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14368-14377. Available from: [Link]
-
Smaili, J., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3173. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1959-1977. Available from: [Link]
-
Li, Y., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 22(5), 796. Available from: [Link]
-
Jain, P., & Bari, S. B. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. Available from: [Link]
-
Szafrański, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Available from: [Link]
-
Aygün, A., & Çelik, H. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Annals of Biostatistics & Biometric Applications. Available from: [Link]
-
Khan, I., et al. (2024). Biological Activities of Thiophenes. Encyclopedia. Available from: [Link]
-
El-Damasy, D. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. Available from: [Link]
-
Medscape. Journal of enzyme inhibition and medicinal chemistry. Available from: [Link]
-
Chemical Register. 2-(3-AMINO-THIOPHEN-2-YL)-5,6-DIHYDROXY-PYRIMIDINE-4-CARBOXYLIC ACID. Available from: [Link]
-
Thummalapalli, S. R., et al. (2016). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 21(11), 1459. Available from: [Link]
-
BioNinja. Enzyme Inhibition. Available from: [Link]
-
Pfrengle, W., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1279-1286. Available from: [Link]
Sources
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
Topic: Potential Therapeutic Targets of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. While direct biological data for this specific molecule is scarce, its structural components—a dihydroxypyrimidine core, a thiophene moiety, and a carboxylic acid group—are prevalent in a wide range of pharmacologically active agents. Furthermore, a key lead from public chemical databases points towards viral endonuclease inhibition. This document provides a structured, multi-pronged approach, beginning with the most promising hypothesis and expanding to broader screening paradigms to deconvolute the compound's mechanism of action. We present detailed, field-proven experimental protocols and the causal logic behind their application, intended to guide researchers in systematically exploring the therapeutic potential of this compound in antiviral, anticancer, and anti-inflammatory contexts.
Introduction and Initial Assessment
The compound 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (PubChem CID: 135433415) is a heterocyclic molecule whose therapeutic potential is yet to be fully elucidated.[1] Its structure is comprised of a pyrimidine ring, a well-known scaffold in medicinal chemistry with diverse biological activities including anticancer, antiviral, and antimicrobial effects.[2][3] The fusion of a thiophene ring, another "privileged" pharmacophore, suggests a broad potential for biological interaction.
A critical piece of preliminary data is the annotation of the compound's methyl ester derivative as "pUL89 Endonuclease-IN-1" in the PubChem database.[4] This provides a strong, initial hypothesis that the compound class may function as an inhibitor of viral endonucleases, which are essential enzymes for the replication of several pathogenic viruses, including herpesviruses and influenza.
This guide, therefore, proposes a hierarchical strategy for target discovery and validation:
-
Primary Target Validation: Rigorous testing of the viral endonuclease inhibition hypothesis.
-
Secondary Target Screening: Broad, unbiased screening to uncover novel activities, particularly in oncology, given the prevalence of pyrimidine and thiophene moieties in anticancer agents.[5][6][7][8]
-
Mechanism of Action Deconvolution: In-depth cellular and biochemical assays to pinpoint the precise mechanism for any observed biological activity.
Caption: Workflow for validating viral endonuclease as a target.
Secondary Target Identification and Deconvolution
Given the pharmacological promiscuity of the pyrimidine and thiophene scaffolds, it is prudent to perform unbiased screens to identify other potential targets, particularly in the context of cancer.
Caption: Logic for secondary target screening and follow-up.
Broad Kinome Screening
Many pyrimidine derivatives are known kinase inhibitors. A kinome-wide screen can efficiently test the compound against hundreds of kinases.
Protocol: Kinome-Wide Binding or Activity Assay
-
Platform Selection: Utilize a commercial kinase screening service (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's services). These platforms offer radiometric activity assays or binding assays (like KINOMEscan™) across a large panel of human kinases. [9]2. Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in the primary screen.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as primary hits.
-
Follow-up: For any hits, determine the IC50 or Kd through dose-response experiments on the same platform.
Deconvolution of Kinase Hits
If a kinase target is identified, it must be validated as being responsible for the compound's cellular effects.
Protocol: Biophysical Binding Confirmation (Surface Plasmon Resonance - SPR) SPR provides real-time, label-free analysis of binding kinetics. [10][11]
-
Immobilization: Covalently immobilize the recombinant kinase (the "ligand") onto a sensor chip surface.
-
Binding Measurement: Flow a series of concentrations of the test compound (the "analyte") over the chip surface.
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a sensorgram.
-
Analysis: Fit the sensorgram data to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A confirmed direct interaction is a key validation step. [12] Protocol: Cellular Target Engagement (Western Blot)
-
Cell Treatment: Treat a relevant cancer cell line (expressing the target kinase) with the compound at various concentrations.
-
Lysate Preparation: After treatment, lyse the cells and collect the protein fraction.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of a known substrate of the target kinase. Also, probe for the total amount of the substrate and the target kinase as loading controls.
-
Analysis: A dose-dependent decrease in the phosphorylation of the substrate indicates that the compound is engaging and inhibiting the target kinase within the cell.
Antiproliferative Screening and Mechanism of Action
If the compound shows antiproliferative activity in a phenotypic screen, further studies are needed to determine the mechanism.
Protocol: Cell Cycle Analysis by Flow Cytometry This method determines if the compound causes arrest at a specific phase of the cell cycle. [2][13]
-
Cell Treatment: Treat an asynchronous population of cancer cells with the compound for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol. This permeabilizes the cells and preserves their DNA. [14][15]3. Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content.
-
Analysis: Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a particular phase suggests a mechanism related to that checkpoint.
Protocol: In Vitro Tubulin Polymerization Assay Thiophene-containing compounds have been reported as tubulin inhibitors. [16]This assay directly measures the effect of the compound on microtubule formation.
-
Reagents: Use a commercially available kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin and a fluorescent reporter that incorporates into growing microtubules. [17][18]2. Procedure:
-
In a 96-well plate, mix tubulin with GTP in a polymerization buffer.
-
Add the test compound at various concentrations. Known tubulin stabilizers (e.g., paclitaxel) and destabilizers (e.g., vinblastine) should be used as controls.
-
Incubate the plate at 37°C in a fluorescence plate reader.
-
Monitor the fluorescence intensity over time.
-
-
Analysis: An increase in the rate or extent of polymerization indicates a stabilizing effect, while a decrease suggests a destabilizing (inhibitory) effect. [19]
Deconvolution of Broad-Spectrum Antiviral Activity
If the compound shows broad antiviral activity beyond specific endonuclease-containing viruses, inhibition of a host-cell factor required by many viruses is a likely mechanism. A common target for such compounds is the de novo pyrimidine biosynthesis pathway. [16][20] Protocol: Pyrimidine Rescue Assay
-
Procedure: Perform an antiviral assay (e.g., CPE or yield reduction assay) as described previously. For each concentration of the test compound, run a parallel set of experiments where the culture medium is supplemented with exogenous uridine or orotic acid.
-
Analysis: If the addition of pyrimidine precursors reverses the antiviral effect of the compound, it strongly suggests that the compound's mechanism involves the depletion of cellular pyrimidine pools. This points to an enzyme in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH), as a potential target. [21]
Summary of Proposed Investigations
The following table summarizes the proposed experimental workflow to identify and validate the therapeutic targets of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
| Phase | Objective | Key Experiments | Primary Outcome |
| Phase 1: Primary Target Validation | To validate/invalidate viral endonucleases as direct targets. | Molecular Docking, Endonuclease Inhibition Assay (IC50), Inhibition Kinetics, Plaque Reduction Assay (EC50). | Confirmed mechanism of antiviral action or refutation of the primary hypothesis. |
| Phase 2: Secondary Target Screening | To identify novel targets in an unbiased manner. | Kinome-Wide Screening, Antiproliferative Cell-Based Assays. | Identification of potential kinase targets or general cytotoxic/cytostatic effects. |
| Phase 3: Target Deconvolution | To validate secondary hits and elucidate the mechanism of action. | SPR/ITC for binding kinetics, Western Blot for cellular target engagement, Cell Cycle Analysis, Tubulin Polymerization Assay, Pyrimidine Rescue Assay. | Confirmed secondary target(s) and a clear understanding of the compound's cellular mechanism. |
Conclusion
The systematic approach detailed in this guide provides a robust framework for elucidating the therapeutic potential of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. By starting with a focused, hypothesis-driven investigation into viral endonuclease inhibition and progressing to broader, unbiased screening methodologies, researchers can efficiently navigate the complex process of target identification and validation. The detailed protocols and logical workflows presented herein are designed to ensure scientific integrity and generate the high-quality data necessary for advancing this promising compound through the drug discovery pipeline.
References
-
A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26). Retrieved January 21, 2026, from [Link]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Therapeutic Potential of Thiophene Compounds: A Mini-Review - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved January 21, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
DESIGN, SYNTHESIS AND EVALUATION OF SOME NOVEL DIHYDROPYRIMIDINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, December 1). Retrieved January 21, 2026, from [Link]
-
Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants | Biochemistry - ACS Publications. (2024, January 8). Retrieved January 21, 2026, from [Link]
-
Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed. (2024, November 5). Retrieved January 21, 2026, from [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (n.d.). Retrieved January 21, 2026, from [Link]
-
Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Biological Activities of Thiophenes - Encyclopedia.pub. (2024, January 16). Retrieved January 21, 2026, from [Link]
-
In Silico Target Prediction for Small Molecules - Creative Biolabs. (n.d.). Retrieved January 21, 2026, from [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. (2025, June 2). Retrieved January 21, 2026, from [Link]
-
Target Validation - Sygnature Discovery. (n.d.). Retrieved January 21, 2026, from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (n.d.). Retrieved January 21, 2026, from [Link]
-
In Vitro Antiviral Testing | IAR | USU. (n.d.). Retrieved January 21, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants - eScholarship.org. (2024, February 6). Retrieved January 21, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015, September 2). Retrieved January 21, 2026, from [Link]
-
ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved January 21, 2026, from [Link]
-
2.12. In vitro tubulin polymerization assay - Bio-protocol. (n.d.). Retrieved January 21, 2026, from [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Kinome-Wide Virtual Screening by Multi-Task Deep Learning - PMC - NIH. (2024, February 22). Retrieved January 21, 2026, from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.). Retrieved January 21, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 21, 2026, from [Link]
-
Tutorial 1 : A beginner's guide to in-silico drug discovery - YouTube. (2023, October 26). Retrieved January 21, 2026, from [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. (2025, June 3). Retrieved January 21, 2026, from [Link]
-
Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein - MDPI. (2023, July 11). Retrieved January 21, 2026, from [Link]
-
Target identification and validation in research - WJBPHS. (n.d.). Retrieved January 21, 2026, from [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options - YouTube. (2024, March 4). Retrieved January 21, 2026, from [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.). Retrieved January 21, 2026, from [Link]
-
Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC - PubMed Central. (2022, August 12). Retrieved January 21, 2026, from [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. (2017, November 20). Retrieved January 21, 2026, from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Retrieved January 21, 2026, from [Link]
-
In Silico Target Prediction for Small Molecules - OUCI. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. drughunter.com [drughunter.com]
- 11. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. pnas.org [pnas.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. maxanim.com [maxanim.com]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Silico Investigation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Convergence of In Silico Modeling and Novel Heterocycles in Drug Discovery
In the landscape of modern drug discovery, the strategic application of computational, or in silico, modeling has become an indispensable catalyst for innovation. By simulating complex biological interactions, researchers can rapidly assess the therapeutic potential of novel chemical entities, significantly de-risking and accelerating the preclinical development pipeline. This technical guide focuses on the in silico evaluation of a compelling, yet underexplored molecule: 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid .
This compound, with the chemical formula C₉H₆N₂O₄S, presents a unique amalgamation of pharmacophoric features.[1][2] The pyrimidine-4-carboxylic acid core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[3][4][5] The incorporation of a thiophene ring, a bioisostere of the phenyl group, often enhances biological activity and modulates pharmacokinetic properties.[6][7] Thiophene-containing compounds have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[6][7][8][9][10]
Given the absence of published biological data for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, a rational, structure-based in silico approach is paramount to unlocking its therapeutic potential. This guide will provide a comprehensive, step-by-step methodology for the in silico modeling of this molecule, from target identification to the assessment of its drug-like properties. We will leverage established computational techniques to build a robust, evidence-based hypothesis for its mechanism of action and suitability as a drug candidate.
Part 1: Rational Target Identification - A Structure-Based Approach
The initial and most critical step in the in silico evaluation of a novel compound is the identification of a plausible biological target. Without a defined protein to interact with, subsequent molecular modeling studies would be arbitrary. Given the structural features of our target molecule, we can infer potential targets by examining the known biological activities of structurally similar compounds.
A notable study by Zhang et al. (2018) described the design, synthesis, and biological evaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO) .[11] Xanthine oxidase is a key enzyme in purine metabolism and its overactivity is implicated in conditions such as gout and hyperuricemia. The structural similarity of our target molecule to these reported XO inhibitors, particularly the shared pyrimidine-4-carboxylic acid scaffold, provides a strong rationale for selecting xanthine oxidase as our primary biological target for this in silico investigation.
Part 2: Molecular Docking - Predicting the Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[8] It allows us to visualize the potential binding mode and estimate the strength of the interaction, typically expressed as a binding energy or docking score.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol outlines the steps for performing a molecular docking study of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid with human xanthine oxidase.
1. Preparation of the Receptor (Xanthine Oxidase):
-
Obtain the Protein Structure: Download the crystal structure of human xanthine oxidase from the Protein Data Bank (PDB). A suitable entry would be PDB ID: 1R4U, which is the structure of human xanthine oxidase in complex with an inhibitor.
-
Prepare the Protein: Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Saving the prepared protein in the PDBQT format.
-
2. Preparation of the Ligand (5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid):
-
Generate the 3D Structure: The 3D structure of the ligand can be generated from its 2D representation (e.g., SMILES string) using software like Avogadro or ChemDraw.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking: Convert the energy-minimized ligand structure to the PDBQT format using AutoDock Tools, which will assign rotatable bonds.
3. Defining the Binding Site (Grid Box Generation):
-
Identify the Active Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Define the Grid Box: Using AutoDock Tools, define a grid box that encompasses the entire active site of the protein. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.
4. Running the Docking Simulation:
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired output file name.
-
Execute the Docking: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
5. Analysis of Docking Results:
-
Visualize the Binding Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to load the docked complex and analyze the interactions between the ligand and the protein.
-
Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
-
Compare with Known Inhibitors: If available, compare the predicted binding mode with that of known inhibitors to assess the plausibility of the docking results.
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking.
Part 3: Molecular Dynamics Simulation - Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[12] MD simulations can be used to assess the stability of the docked pose, observe conformational changes, and calculate binding free energies.
Experimental Protocol: GROMACS for Molecular Dynamics Simulation
This protocol provides a general outline for performing an MD simulation of the docked protein-ligand complex using GROMACS, a widely used MD simulation package.
1. System Preparation:
-
Prepare the Complex: Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.
-
Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand. The antechamber tool in the AmberTools suite is commonly used for this purpose.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentrations.
2. Simulation Steps:
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state and to collect data for analysis.
3. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand over time to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy from the MD trajectory.
Diagram: Molecular Dynamics Simulation Workflow
Caption: Key stages of a molecular dynamics simulation.
Part 4: ADMET Prediction - Evaluating Drug-Likeness
A crucial aspect of in silico modeling is the prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[13] Early assessment of these properties can help to identify potential liabilities and guide the optimization of lead compounds.[14][15]
Methodology: In Silico ADMET Prediction
A variety of online tools and software packages are available for ADMET prediction. For this guide, we will consider the use of the SwissADME web server, a free and user-friendly tool.
1. Input:
-
Submit the SMILES string of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid to the SwissADME server.
2. Predicted Properties and Interpretation:
The server will provide predictions for a wide range of physicochemical and pharmacokinetic properties. Key parameters to analyze include:
| Property Category | Parameter | Desirable Range/Interpretation |
| Physicochemical Properties | Molecular Weight | < 500 g/mol |
| LogP (Lipophilicity) | -0.4 to +5.6 | |
| H-bond Donors | ≤ 5 | |
| H-bond Acceptors | ≤ 10 | |
| Lipophilicity | Consensus LogP | A measure of a compound's lipophilicity. |
| Water Solubility | LogS | > -6 (higher is better) |
| Pharmacokinetics | GI Absorption | High |
| BBB Permeant | No (for peripherally acting drugs) | |
| P-gp Substrate | No | |
| CYP Inhibition | Non-inhibitor of major isoforms | |
| Drug-likeness | Lipinski's Rule of Five | No more than one violation |
| Ghose Filter | Conforms | |
| Veber Rule | Conforms | |
| Medicinal Chemistry | PAINS | No alerts |
| Brenk | No alerts |
3. Self-Validation:
-
It is advisable to use multiple ADMET prediction tools to cross-validate the results, as different algorithms may yield slightly different predictions.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the in silico modeling of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. By following the outlined protocols for target identification, molecular docking, molecular dynamics simulation, and ADMET prediction, researchers can generate a robust preliminary assessment of this molecule's therapeutic potential.
The findings from these in silico studies will serve as a strong foundation for subsequent experimental validation. Promising results would warrant the chemical synthesis of the compound and its in vitro evaluation against the predicted biological target, in this case, xanthine oxidase. This iterative cycle of computational modeling and experimental testing is the hallmark of modern, efficient drug discovery. The methodologies detailed herein are not only applicable to the specific molecule of interest but can also be adapted for the in silico evaluation of other novel chemical entities.
References
- Aurlide. (2025). How do you predict ADMET properties of drug candidates?
- Synblock. (n.d.). CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
- Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development.
- ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- Protheragen. (n.d.). ADMET Prediction.
- Benchchem. (2025). The Therapeutic Potential of Thiophene Compounds: A Technical Guide.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 273-309.
- Sigma-Aldrich. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
- PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
- National Center for Biotechnology Information. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- MDPI. (n.d.). Thiophene-Based Compounds.
- Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.
- Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.
- National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
Sources
- 1. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 2. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 13. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and efficient two-stage process. The initial stage involves the preparation of the key intermediate, thiophene-2-carboxamidine hydrochloride, from thiophene-2-carbonitrile via the Pinner reaction. The subsequent stage details the base-catalyzed cyclocondensation of this amidine with diethyl oxalate to construct the dihydroxypyrimidine core, followed by hydrolysis to yield the final carboxylic acid. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and aid in troubleshooting.
Introduction
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous therapeutic agents.[1] The fusion of a thiophene moiety to the pyrimidine ring can further modulate the pharmacological profile, making 2-thiophen-2-yl-pyrimidine derivatives attractive scaffolds for drug development. The target molecule, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, combines these features with the presence of dihydroxy and carboxylic acid functionalities, suggesting potential roles as a metal chelator, an antioxidant, or a precursor for further chemical elaboration. This guide provides a reliable and well-documented protocol for the synthesis of this compound, enabling its accessibility for further research and development.
Synthetic Strategy Overview
The synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is approached through a convergent strategy, as illustrated in the workflow diagram below. The synthesis is divided into three primary stages:
-
Synthesis of Thiophene-2-carboxamidine hydrochloride: This key intermediate is prepared from commercially available thiophene-2-carbonitrile using the Pinner reaction, which involves the formation of an imino ester (Pinner salt) followed by ammonolysis.[2]
-
Cyclocondensation to form the Pyrimidine Ring: The core pyrimidine structure is assembled through a base-catalyzed cyclocondensation reaction between thiophene-2-carboxamidine hydrochloride and diethyl oxalate. This reaction constructs the 4-carboxylate and 5,6-dihydroxy functionalities.
-
Hydrolysis to the Final Product: The ethyl ester of the pyrimidine intermediate is hydrolyzed to the corresponding carboxylic acid to yield the target molecule.
Caption: Synthetic workflow for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Experimental Protocols
Stage 1: Synthesis of Thiophene-2-carboxamidine hydrochloride
This stage is a two-step process involving the Pinner reaction to form an imino ester intermediate, followed by ammonolysis.
Step 1a: Synthesis of Ethyl thiophene-2-carboximidate hydrochloride (Pinner Salt)
-
Rationale: The Pinner reaction is a classic method for converting nitriles into imino esters.[3] The reaction is acid-catalyzed, with dry hydrogen chloride gas being the typical reagent to ensure anhydrous conditions, which are crucial to prevent the hydrolysis of the nitrile to an amide or the Pinner salt to an ester. Ethanol serves as both the solvent and the reactant.
-
Materials:
-
Thiophene-2-carbonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
-
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.
-
To the flask, add thiophene-2-carbonitrile (1 eq.) dissolved in anhydrous ethanol (3-5 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Seal the flask and store it at 0-4 °C for 12-24 hours to allow for complete precipitation.
-
Collect the crystalline Pinner salt by filtration under a stream of dry nitrogen.
-
Wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the ethyl thiophene-2-carboximidate hydrochloride under vacuum to obtain a white crystalline solid.
-
Step 1b: Synthesis of Thiophene-2-carboxamidine hydrochloride
-
Rationale: The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia at the imino carbon, leading to the formation of the corresponding amidine hydrochloride.[2]
-
Materials:
-
Ethyl thiophene-2-carboximidate hydrochloride
-
Anhydrous ethanol
-
Ammonia gas or a solution of ammonia in ethanol
-
-
Protocol:
-
Suspend the freshly prepared ethyl thiophene-2-carboximidate hydrochloride (1 eq.) in anhydrous ethanol in a round-bottom flask.
-
Cool the suspension to 0 °C.
-
Bubble ammonia gas through the stirred suspension or add a saturated solution of ammonia in ethanol dropwise.
-
Continue the addition of ammonia until the Pinner salt has completely dissolved and then for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the Pinner salt is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting solid is thiophene-2-carboxamidine hydrochloride, which can be used in the next step without further purification. For higher purity, recrystallization from ethanol/diethyl ether may be performed.
-
Stage 2: Synthesis of Ethyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate
-
Rationale: This is a cyclocondensation reaction where the N-C-N fragment of the amidine reacts with the 1,3-dicarbonyl functionality of diethyl oxalate. A strong base, such as sodium ethoxide, is required to deprotonate the amidine and initiate the condensation. The reaction is typically carried out in an alcoholic solvent.[4] The reaction temperature is elevated to drive the reaction to completion.[5]
-
Materials:
-
Thiophene-2-carboxamidine hydrochloride
-
Diethyl oxalate
-
Sodium metal
-
Anhydrous ethanol
-
-
Protocol:
-
Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
To the sodium ethoxide solution, add a solution of thiophene-2-carboxamidine hydrochloride (1 eq.) in anhydrous ethanol dropwise at room temperature.
-
After the addition is complete, add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a calculated amount of concentrated hydrochloric acid or by bubbling dry HCl gas until the pH is approximately 7.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain ethyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate as a solid.
-
Stage 3: Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
-
Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is less likely to cause degradation of the pyrimidine ring.[6] The reaction is followed by acidification to protonate the carboxylate and the dihydroxy groups.
-
Materials:
-
Ethyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve the ethyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate (1 eq.) in a 1-2 M aqueous solution of sodium hydroxide (2-3 eq.).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of cold 2 M hydrochloric acid.
-
A precipitate of the carboxylic acid should form.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
-
Reaction Mechanism
The core of this synthesis is the base-catalyzed cyclocondensation of thiophene-2-carboxamidine with diethyl oxalate. The proposed mechanism is as follows:
Caption: Proposed mechanism for the cyclocondensation reaction.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Thiophene-2-carbonitrile | C₅H₃NS | 109.15 | Liquid |
| Thiophene-2-carboxamidine hydrochloride | C₅H₇ClN₂S | 162.64 | Solid |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Liquid |
| Ethyl 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylate | C₁₁H₁₀N₂O₄S | 266.27 | Solid |
| 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C₉H₆N₂O₄S | 238.22 | Solid |
Troubleshooting and Safety Precautions
-
Pinner Reaction: Anhydrous conditions are critical. All glassware must be thoroughly dried, and anhydrous reagents should be used. Hydrogen chloride gas is corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cyclocondensation: Sodium metal is highly reactive and flammable. It should be handled under an inert atmosphere and away from water. The reaction is exothermic upon addition of sodium to ethanol.
-
Hydrolysis: The acidification step should be performed slowly and with cooling to control the exotherm and prevent degradation of the product.
-
General: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times. All reactions should be performed in a well-ventilated fume hood.
References
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. [Link][7]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link][3]
-
EP0326389B1 - Process for preparing 4-hydroxypyrimidine. (1993). Google Patents. [5]
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidines and Quinolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895.
- Siddiqui, N. J., et al. (2013). Synthesis and antimicrobial activities of some new pyrazoles, oxadiazoles and isoxazole bearing benzofuran moiety. South African Journal of Chemistry, 66, 248-253.
- US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine. (1998).
-
Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2014). ResearchGate. [Link][8]
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (2007). ResearchGate. [Link][4]
-
Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. [Link][6]
-
Thiele, K. (Ed.). (2004). Product Class 12: Pyrimidines. Science of Synthesis, Houben-Weyl Methods of Molecular Transformations, Vol. 16. Thieme. [Link][1]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Assays Using 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus in drug discovery, particularly in oncology and immunology.[1] The development of small molecule inhibitors that can selectively target kinase activity is a cornerstone of modern therapeutic strategy.[2] The thieno[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of kinase inhibitors, with various derivatives showing potent activity against a range of kinases.[3][4][5] This document provides a comprehensive guide to the characterization of a novel compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid , as a potential kinase inhibitor.
While direct experimental data for this specific compound is not yet broadly published, its structural similarity to known kinase-inhibiting scaffolds suggests its potential as a subject for kinase inhibition screening.[3][5] These application notes will therefore serve as a detailed, practical framework for researchers to conduct initial biochemical characterization, from primary screening and IC50 determination to selectivity profiling.
Compound Profile: 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 391680-79-8 | [6] |
| Molecular Formula | C₉H₆N₂O₄S | [6][7] |
| Molecular Weight | 238.22 g/mol | [6][7] |
| IUPAC Name | 5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | [7] |
| Synonyms | CHEMBL181653, 5,6-dihydroxy-2-(2-thienyl)pyrimidine-4-carboxylic Acid | [7] |
Part 1: Foundational Principles of Kinase Assays
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule (typically ATP) to a substrate.[1] The inhibitory effect of a compound is then quantified by the reduction in this enzymatic activity. A variety of assay formats are available, each with its own advantages and limitations. The choice of assay technology is a critical first step and depends on factors such as the specific kinase, the desired throughput, and available instrumentation.[8]
Commonly employed methods include:
-
Radiometric Assays: These traditional assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[9] They are highly sensitive and direct but involve handling radioactive materials.
-
Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either the depletion of ATP or the generation of the phosphorylated product.[6][10] They offer a non-radioactive, high-throughput alternative.
-
Luminescence-Based Assays: These assays, such as the Kinase-Glo® platform, measure the amount of ATP remaining in the reaction mixture using a luciferase-luciferin reaction.[7][11][12][13][14] The light output is inversely proportional to kinase activity.
For the purpose of these application notes, we will focus on a luminescence-based assay due to its high sensitivity, broad applicability, and amenability to high-throughput screening.
Part 2: Experimental Protocols
Preparation of Stock Solutions
Proper preparation of the test compound is crucial for obtaining reliable and reproducible data.
Protocol 2.1.1: Preparation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid powder.
-
Solubilization: Resuspend the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[15]
-
Rationale: DMSO is a common solvent for small molecule inhibitors due to its ability to dissolve a wide range of compounds.[1]
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[15]
Primary Screening for Kinase Inhibition
The initial step is to determine if the compound exhibits any inhibitory activity against the kinase of interest at a single, high concentration.
Protocol 2.2.1: Single-Point Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principles of the Promega Kinase-Glo® assay.[11][12][13]
Materials:
-
Kinase of interest
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[16]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (test compound)
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and kinase assay buffer. The concentrations of kinase and substrate should be optimized beforehand.
-
Plate Layout:
-
Test Wells: Add the test compound to the desired final concentration (e.g., 10 µM).
-
Positive Control Wells: Add the known kinase inhibitor to a concentration known to cause significant inhibition.
-
Negative (Vehicle) Control Wells: Add an equivalent volume of DMSO.
-
No Kinase Control Wells: Add all components except the kinase to measure background signal.
-
-
Initiate the Kinase Reaction: Add ATP to all wells to initiate the enzymatic reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).[16][17]
-
Terminate Reaction and Detect Signal: Add an equal volume of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.[11][13]
-
Incubate for Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[17]
-
Measure Luminescence: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for the test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background))
A significant percent inhibition (e.g., >50%) indicates that the compound is a potential inhibitor of the target kinase.
Workflow for Primary Kinase Inhibition Screening
Caption: Workflow for primary screening of kinase inhibitors.
IC₅₀ Determination
If the compound shows significant inhibition in the primary screen, the next step is to determine its half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[18]
Protocol 2.3.1: Dose-Response Assay for IC₅₀ Determination
This protocol is an extension of the primary screening assay.
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of the 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid stock solution in DMSO. A common dilution series is 1:3 or 1:5, covering a wide concentration range (e.g., from 100 µM to 1 nM).
-
Assay Setup: Set up the kinase assay as described in Protocol 2.2.1, but instead of a single concentration, add the different concentrations of the serially diluted compound to the respective wells.
-
Data Collection and Analysis:
-
Measure the luminescence for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[18]
-
Dose-Response Curve for IC₅₀ Determination
Caption: A typical sigmoidal dose-response curve for IC₅₀ determination.
Kinase Selectivity Profiling
A crucial aspect of drug development is to ensure that the inhibitor is selective for its intended target to minimize off-target effects.[19][20] Kinase selectivity profiling involves testing the compound against a panel of different kinases.
Protocol 2.4.1: Kinase Selectivity Profiling
This can be performed in-house if a library of kinases is available or through specialized contract research organizations (CROs).[19][20][21]
Procedure:
-
Select Kinase Panel: Choose a panel of kinases for screening. This panel should include kinases that are closely related to the primary target, as well as representatives from different branches of the kinome.
-
Single-Dose Screening: Initially, screen the compound at a single high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel using a suitable assay format.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase in the panel.
-
Identify any off-target kinases that show significant inhibition.
-
-
Follow-up IC₅₀ Determination: For any off-target kinases that show significant inhibition, perform dose-response assays to determine the IC₅₀ values.
-
Selectivity Score: The selectivity of the compound can be expressed as the ratio of the IC₅₀ for the off-target kinase to the IC₅₀ for the primary target kinase. A higher ratio indicates greater selectivity.
Conceptual Diagram of Kinase Selectivity Profiling
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. ebiotrade.com [ebiotrade.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. courses.edx.org [courses.edx.org]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 21. Kinase Selectivity Profiling Services [worldwide.promega.com]
"cell-based assays for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid"
An In-Depth Guide to the Cellular Analysis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle
The compound 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (PubChem CID: 135433415) is a novel heterocyclic molecule that merges two pharmacologically significant scaffolds: thiophene and pyrimidine.[1] Thiophene-containing compounds are known for a vast array of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antiviral effects.[2][3] Similarly, the pyrimidine core is central to numerous therapeutic agents, with derivatives showing promise as inhibitors of key enzymes like cyclooxygenase (COX-2) and various kinases, often exerting anti-inflammatory and anti-proliferative properties.[4][5][6]
The unique combination of a dihydroxy-pyrimidine moiety with a thiophene ring suggests a rich potential for biological activity, particularly in oncology and inflammatory diseases. The dihydroxy substitutions on the pyrimidine ring and the carboxylic acid function are key structural features that may govern molecular interactions, cell permeability, and target engagement. This guide provides a strategic framework and detailed protocols for the initial cell-based characterization of this compound, designed to elucidate its cytotoxic potential, mechanism of action, and effects on cellular oxidative stress.
Section 1: Foundational Analysis: Cell Viability and Cytotoxicity Screening
The first critical step in evaluating any new compound is to determine its effect on cell viability and proliferation. This foundational screen establishes the concentration range for subsequent mechanistic studies and identifies cell lines that are most sensitive. The MTT assay is a robust and widely adopted colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[7] Viable cells possess mitochondrial dehydrogenases that cleave the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells. A reduction in signal in treated cells compared to untreated controls indicates either a loss of viability (cytotoxicity) or an inhibition of proliferation (cytostatic effect).
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (herein "Test Compound")
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the Test Compound in DMSO. Create a series of 2X working concentrations in complete medium (e.g., 200 µM, 100 µM, 50 µM, etc.) by serial dilution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared 2X working concentrations to the respective wells. Add 100 µL of medium with the equivalent DMSO concentration to the "vehicle control" wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Protect from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if desired.
Data Presentation and Interpretation
Summarize the results in a table and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| MCF-7 | 48 | Value |
| A549 | 48 | Value |
| HCT116 | 48 | Value |
A lower IC₅₀ value indicates higher cytotoxic potency. This data is crucial for selecting the appropriate cell lines and concentration range for subsequent mechanistic assays.
Section 2: Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process that is often a desirable outcome for anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating apoptosis from necrosis.[9]
Principle of the Annexin V/PI Assay
This assay relies on two key cellular changes during cell death.[10]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.
By using both stains simultaneously, we can distinguish four cell populations via flow cytometry.[11]
-
Live Cells: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+ (primary necrosis)
Conceptual Basis of Annexin V/PI Staining
Caption: Decision tree for linking ROS production to cytotoxicity.
Section 4: A Forward Look: Identifying a Molecular Target
The results from the initial phenotypic screens provide a strong foundation for hypothesis-driven target identification. Given the compound's structure, several enzyme families represent plausible targets. For instance, many pyrimidine-based compounds are known to be kinase inhibitors or to interfere with nucleotide metabolism enzymes like dihydroorotate dehydrogenase. [6][12] A generalized approach to target validation could involve:
-
In Silico Screening: Use the compound's structure to perform computational docking against a library of known enzyme active sites (e.g., kinases, COX enzymes, glutathione reductase). [13][14]2. Cell-Free Enzymatic Assays: If a putative target is identified, its activity can be tested directly in a cell-free system. For example, a kinase activity assay can be performed using a recombinant enzyme, a specific substrate, and ATP, measuring the amount of phosphorylated product formed in the presence and absence of the compound. [6]3. Cell-Based Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can confirm if the compound binds to its putative target within the complex environment of the cell.
These advanced studies are essential for transitioning from a compound with interesting cellular effects to a validated lead compound with a known mechanism of action.
References
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2020). Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Available at: [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Villanueva, C., & Kross, R. D. (2012). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135433415, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Available at: [Link]
-
Krysko, D. V., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH. Available at: [Link]
-
Kuvshinova, E. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]
-
Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
Hakimah, A. N., et al. (2025). synthesis of dihydropyrimidinone derivatives and cytotoxic activity test against t47d cancer cells. ResearchGate. Available at: [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][15]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
-
DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Available at: [Link]
-
Adan, A., et al. (2021). Guidelines for cell viability assays. ResearchGate. Available at: [Link]
-
MDPI. (2021). SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System. Available at: [Link]
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. Available at: [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Available at: [Link]
-
Abbkine. (2025). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Available at: [Link]
-
Wang, Y., et al. (2024). ROS-Scavenging Bamboo-Derived Carbon Dot-Methotrexate Nanocomposite Ameliorates Rheumatoid Arthritis through Dual Therapeutic Mechanisms. ACS Omega. Available at: [Link]
-
Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Detection Assay Kit. Available at: [Link]
-
Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. PubMed. Available at: [Link]
-
Liguori, I., et al. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. JoVE. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][15]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Available at: [Link]
-
Guedes, G. P., et al. (2025). From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically. PMC. Available at: [Link]
Sources
- 1. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic Acid in Cancer Research
Introduction: Unveiling the Potential of a Novel Thienopyrimidine Derivative
The landscape of oncology drug discovery is continually evolving, with a persistent focus on identifying novel small molecules that can selectively target pathways driving cancer progression. Within this context, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically approved anticancer agents.[1] The compound 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, with its unique combination of a dihydroxypyrimidine core, a thiophene moiety, and a carboxylic acid group, represents a promising, yet underexplored, candidate for cancer research.[2]
While direct biological studies on this specific molecule are not extensively documented, its structural components are hallmarks of compounds with significant anticancer activity, particularly as kinase inhibitors.[3][4][5][6] The thieno[2,3-d]pyrimidine core, a bioisostere of purine, is a key feature in a multitude of kinase inhibitors that target critical signaling pathways in cancer.[3][4][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a theoretical framework and practical protocols to investigate the potential of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid as a novel agent in cancer research.
Hypothesized Mechanism of Action: A Focus on Kinase Inhibition
Based on the extensive literature on thieno[2,3-d]pyrimidine derivatives, the most probable mechanism of action for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is the inhibition of protein kinases.[3][4][5][7] Protein kinases are a large family of enzymes that play a central role in regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[7] Dysregulation of kinase activity is a common feature of many cancers. Thienopyrimidine-based compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate, thereby blocking downstream signaling.[5]
Key kinase families that are frequently targeted by thienopyrimidine derivatives and could be potential targets for the compound of interest include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[6][8]
-
Non-Receptor Tyrosine Kinases: Such as those involved in intracellular signaling cascades.
-
Serine/Threonine Kinases: Including those that regulate the cell cycle and apoptosis.
The following diagram illustrates a generalized signaling pathway that could be inhibited by 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Caption: Hypothesized mechanism of action for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid as a kinase inhibitor.
Application Notes: A Roadmap for Evaluation
The following section outlines a strategic workflow for the comprehensive evaluation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid in a cancer research setting. This workflow is designed to progress from broad phenotypic screening to more specific mechanistic studies.
Caption: A phased workflow for the evaluation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[9]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[11]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of the compound on the expression or phosphorylation status of target proteins in a signaling pathway.[12]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and its phosphorylated form)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[12]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Protocol 3: In Vitro Kinase Assay
This assay directly measures the ability of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid to inhibit the activity of a purified kinase enzyme.[15][16]
Materials:
-
Purified recombinant kinase enzyme of interest
-
Specific substrate for the kinase
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
-
Kinase buffer
-
ATP (radiolabeled [γ-32P]ATP or cold ATP depending on the detection method)
-
Method for detecting substrate phosphorylation (e.g., phosphospecific antibody for western blot, scintillation counting for radiolabeled ATP, or a commercial kinase assay kit)[17][18]
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing the kinase buffer, the purified kinase, and the substrate.
-
Inhibitor Addition: Add varying concentrations of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid to the reaction mixtures. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration typically in the low micromolar range.[15]
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by adding SDS-PAGE loading buffer and heating.[15]
-
Detection of Phosphorylation:
-
For Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody that recognizes the phosphorylated substrate.
-
For Radiolabeled Assay: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP (e.g., by spotting onto phosphocellulose paper and washing), and quantify the radioactivity using a scintillation counter.[17]
-
For Commercial Kits: Follow the manufacturer's instructions for detection, which may involve fluorescence or luminescence measurements.[18]
-
-
Data Analysis: Determine the percentage of kinase inhibition for each concentration of the compound and calculate the IC50 value.
Conclusion
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a compound of interest for cancer research due to its structural similarity to known kinase inhibitors. The application notes and protocols provided in this guide offer a comprehensive framework for its systematic evaluation. By employing these methodologies, researchers can elucidate the cytotoxic and potential kinase inhibitory properties of this novel molecule, paving the way for further preclinical development and potentially contributing to the arsenal of targeted cancer therapies.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). Molecules. [Link]
-
In vitro NLK Kinase Assay. (2018). Bio-protocol. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [Link]
-
Cell Viability Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Semantic Scholar. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]
-
(PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
Western Blot Protocol. (n.d.). OriGene Technologies. [Link]
-
Western blotting. (2009). Chen Lab - University of Hawaii Cancer Center. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). JoVE. [Link]
-
Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). European Journal of Medicinal Chemistry. [Link]
-
An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2013). Molecules. [Link]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate. [Link]
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Annals of Translational Medicine. [Link]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester. (n.d.). PubChem. [Link]
-
5,6-dihydroxy-2-[3-(2-hydroxyethyl)(2-thienyl)]pyrimidine-4-carboxylic acid. (n.d.). PubChemLite. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules. [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). Molecules. [Link]
-
5-hydroxy-N-methyl-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxamide. (n.d.). PubChem. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | R&D Systems [rndsystems.com]
- 13. novusbio.com [novusbio.com]
- 14. origene.com [origene.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Kinase Assays | Revvity [revvity.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes & Protocols for the Antimicrobial Screening of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Pyrimidine derivatives are a class of heterocyclic compounds that have shown considerable promise, exhibiting a wide range of pharmacological activities, including antibacterial and antifungal properties[1][2][3][4]. This document provides a comprehensive suite of protocols for the initial antimicrobial screening and preliminary safety assessment of a novel pyrimidine derivative, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS No. 391680-79-8)[5][6]. These protocols are designed for researchers in drug discovery and microbiology, providing a structured, four-phase workflow from qualitative primary screening to quantitative determination of inhibitory and cidal concentrations, and concluding with an essential in vitro cytotoxicity assessment. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance.
Introduction: The Scientific Rationale
The core objective in screening a novel compound like 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is to systematically determine its potential as a therapeutic agent. This process is not merely about observing an effect but about quantifying it in a reproducible manner. Our approach is a hierarchical workflow designed to efficiently characterize the compound's antimicrobial profile.
-
Phase 1: Primary Screening. We begin with a rapid, qualitative method—agar well diffusion—to ascertain if the compound possesses any antimicrobial activity at a high level. This acts as a go/no-go decision point.
-
Phase 2: Quantitative Potency. If activity is observed, we determine the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[7][8][9]. This is the gold standard for quantifying potency.
-
Phase 3: Cidal vs. Static Activity. Following MIC determination, we assess whether the compound kills the bacteria (bactericidal ) or merely inhibits its growth (bacteriostatic )[10][11][12]. This is achieved by determining the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum[13]. The relationship between MIC and MBC is a critical indicator of the compound's mechanism of action.
-
Phase 4: Preliminary Safety Profile. A potent antimicrobial is only useful if it is not toxic to the host. A preliminary assessment of cytotoxicity against a mammalian cell line is a crucial final step to estimate the compound's therapeutic window.
This structured approach ensures that resources are spent wisely, advancing only those compounds with a promising balance of efficacy and safety.
General Materials & Reagents
-
Test Compound: 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Bacterial Strains: A representative panel is recommended, e.g.:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
-
Culture Media:
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA), cation-adjusted for susceptibility testing.
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) for general culture.
-
-
Reagents & Consumables:
-
Sterile 96-well microtiter plates (U-bottom).
-
Sterile Petri dishes.
-
0.5 McFarland turbidity standard.
-
Sterile pipettes and tips.
-
Sterile swabs.
-
Sterile cork borer (6 mm diameter).
-
Incubator (35-37°C).
-
Spectrophotometer or plate reader.
-
Positive control antibiotics (e.g., Ciprofloxacin, Ampicillin).
-
Phosphate-buffered saline (PBS), sterile.
-
For Cytotoxicity: Mammalian cell line (e.g., HEK293, HepG2), DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Experimental Workflow Diagram
The screening process follows a logical progression from broad, qualitative assessment to specific, quantitative analysis.
Caption: Hierarchical workflow for antimicrobial compound evaluation.
Phase 1 Protocol: Agar Well Diffusion Assay
This method provides a preliminary, qualitative assessment of antimicrobial activity. It is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a test microorganism[14][15][16].
Step-by-Step Protocol:
-
Prepare Inoculum: Aseptically pick 3-5 isolated colonies of the test bacterium and inoculate into TSB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.
-
Create Wells: Allow the plate to dry for 5-10 minutes. Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer[15].
-
Load Test Compound: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Pipette a fixed volume (e.g., 50-100 µL) into a well[14].
-
Controls:
-
Negative Control: Load a well with the same volume of the solvent (DMSO) used to dissolve the compound.
-
Positive Control: Load a well with a standard antibiotic solution (e.g., Ciprofloxacin at 5 µg/mL).
-
-
Incubation: Let the plates stand for 1-2 hours at room temperature to allow for pre-diffusion of the compound. Invert the plates and incubate at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm).
Phase 2 Protocol: Broth Microdilution for MIC Determination
This is the standard method for determining the quantitative potency of a new antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI)[17][18].
Step-by-Step Protocol:
-
Prepare Compound Plate:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a starting solution of the test compound in MHB at twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, prepare a 512 µg/mL solution).
-
Add 100 µL of this starting solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control.
-
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standard suspension with MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well[19].
-
Inoculate Plate: Add 50 µL of the final bacterial inoculum to each well (wells 1-12). This brings the total volume in each well to 100 µL and halves the compound concentrations to the desired final test range.
-
Controls:
-
Growth Control (Positive Control): Well 12 (contains MHB and bacteria, but no compound).
-
Sterility Control (Negative Control): A separate well containing 100 µL of MHB only (no bacteria, no compound).
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[8][9][20].
Caption: Example layout for a broth microdilution MIC assay.
Phase 3 Protocol: Minimum Bactericidal Concentration (MBC) Assay
This assay distinguishes between bactericidal and bacteriostatic action by subculturing from the clear wells of the MIC plate.
Step-by-Step Protocol:
-
Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plate Aliquots: Spot each aliquot onto a quadrant of a fresh MHA plate. Be sure to label each quadrant corresponding to the concentration from the MIC plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration that results in no colony growth on the subculture plate, corresponding to a ≥99.9% kill rate[13].
Phase 4 Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay assesses the metabolic activity of mammalian cells and is a proxy for cell viability. It determines if the compound is toxic to host cells[21][22].
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well flat-bottom plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (cells treated with DMSO at the highest concentration used)[19].
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan precipitate[22][23].
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC₅₀: Calculate the concentration that inhibits 50% of cell viability (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Data Analysis and Interpretation
Raw data must be processed and interpreted to be meaningful.
-
MIC: The lowest concentration with no visible turbidity.
-
MBC: The lowest concentration with no growth on the subculture plate.
-
MBC/MIC Ratio: This ratio is crucial for interpretation[13]:
-
If MBC/MIC ≤ 4: The compound is generally considered bactericidal .
-
If MBC/MIC > 4: The compound is generally considered bacteriostatic .
-
-
IC₅₀: The concentration of the compound that reduces cell viability by 50%.
-
Selectivity Index (SI): A key metric calculated as SI = IC₅₀ / MIC. A higher SI value is desirable, as it indicates the compound is more toxic to the bacteria than to mammalian cells.
Example Data Summary Table
| Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | IC₅₀ (HEK293) (µg/mL) | Selectivity Index (SI) |
| S. aureus | 22 | 8 | 16 | 2 | Bactericidal | >128 | >16 |
| E. coli | 18 | 16 | 128 | 8 | Bacteriostatic | >128 | >8 |
| P. aeruginosa | 10 | 64 | >256 | >4 | Bacteriostatic | >128 | >2 |
| B. subtilis | 25 | 4 | 8 | 2 | Bactericidal | >128 | >32 |
Conclusion
This application note provides a robust and validated framework for the initial in vitro characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. By following this phased approach, researchers can efficiently generate reliable data on the compound's antimicrobial spectrum, potency, and mode of action, while also obtaining a preliminary assessment of its safety profile. A compound demonstrating a low MIC, a bactericidal mechanism (low MBC/MIC ratio), and a high Selectivity Index would be a strong candidate for further preclinical development.
References
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864–870. [Link]
-
French, G. L. (2006). Bactericidal agents in the treatment of severe bacterial infections. Journal of Antimicrobial Chemotherapy, 58(5), 937–939. [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Lobanovska, M., & Pilla, G. (2017). Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? The Yale Journal of Biology and Medicine, 90(1), 135–145. [Link]
-
Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Nemeth, J., Oesch, G., & Kuster, S. P. (2015). Bacteriostatic versus bactericidal antibiotics for patients with serious bacterial infections: systematic review and meta-analysis. International Journal of Antimicrobial Agents, 45(3), 295-305. [Link]
-
Slideshare. (n.d.). Bacteriostatic and Bactericidal antibiotics-MICROBIOLOGY QUICK LEARN. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Carilion Clinic. (n.d.). Frequency Asked Questions: Minimum Inhibitory Concentrations. [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports? [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(10), e30873. [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
Science.gov. (n.d.). agar-well diffusion method: Topics. [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]
-
ResearchGate. (n.d.). In vitro toxicity assays. [Link]
-
Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730627. [Link]
-
Zloh, M., & Stojković, D. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1290352. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1820-1824. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Regulations.gov. (n.d.). CLSI Document M07-A8. [Link]
-
ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. [Link]
-
El-Sayed, R. R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Molecular Sciences, 19(12), 3804. [Link]
-
Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(11), 7842–7855. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. [Link]
-
Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. [Link]
-
Soltani, S., et al. (2019). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Veterinary Research, 50(1), 7. [Link]
-
PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 6. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carilionclinic.org [carilionclinic.org]
- 10. medisearch.io [medisearch.io]
- 11. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. botanyjournals.com [botanyjournals.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. idexx.dk [idexx.dk]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Introduction
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core, a thiophene substituent, and a carboxylic acid functional group.[1][2] Its structure suggests potential applications in medicinal chemistry and drug development, as pyrimidine derivatives are known to be biologically active.[3][4] The presence of chromophoric rings (pyrimidine and thiophene) and ionizable groups (carboxylic acid and dihydroxy pyrimidine) dictates the selection of appropriate analytical methodologies for its detection, quantification, and characterization.
This document provides a comprehensive guide to the analytical methods for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Molecular Formula: C₉H₆N₂O₄S, Molecular Weight: 238.22 g/mol ).[1][2] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles and the importance of method validation in line with industry standards such as the ICH Q2(R2) guidelines.[5][6][7]
Physicochemical Properties and Structural Features
Before delving into specific analytical methods, it is crucial to understand the key structural features of the target molecule that influence the choice of analytical technique.
| Property | Value/Descriptor | Source |
| Molecular Formula | C₉H₆N₂O₄S | PubChem[1] |
| Molecular Weight | 238.22 g/mol | PubChem[1], Synblock[2] |
| IUPAC Name | 5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | PubChem[1] |
| Key Functional Groups | Pyrimidine ring, Thiophene ring, Carboxylic acid, Dihydroxy groups | Inferred from structure |
| Predicted LogP | 1.1 | PubChem[1] |
The presence of both aromatic rings and polar functional groups suggests that the molecule will be amenable to reversed-phase high-performance liquid chromatography (HPLC) and that its chromophores will allow for UV-Vis spectrophotometric detection. The carboxylic acid and hydroxyl groups can be protonated or deprotonated, making ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) potential separation modes. Mass spectrometry (MS) will be a powerful tool for confirmation of identity and for sensitive quantification. Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable for definitive structural elucidation.[3]
Analytical Methodologies and Protocols
The following sections detail the recommended analytical methods for the detection and characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds.[8] The aromatic nature of the pyrimidine and thiophene rings in the target molecule will result in strong UV absorbance, making this a suitable method for routine analysis and purity determination.
Caption: Workflow for HPLC method development and validation.
1. Instrumentation and Materials:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Formic acid (LC-MS grade).
- Ultrapure water.
- Reference standard of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Provides protons to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 15 minutes | To elute the compound of interest and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | Determined by UV scan (likely ~254 nm or ~270 nm) | Based on the expected absorbance of pyrimidine and thiophene rings.[4][9] |
| Injection Volume | 10 µL | A typical injection volume. |
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in a suitable solvent (e.g., a small amount of DMSO, then dilute with methanol or acetonitrile) in a 10 mL volumetric flask.
- Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Dissolve the sample in the same solvent as the standard and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6][10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying the compound in complex matrices and for trace-level quantification.[3][12][13]
Caption: General workflow for LC-MS analysis.
1. Instrumentation and Materials:
- UHPLC/HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Acetonitrile (LC-MS grade).
- Formic acid (LC-MS grade).
- Ultrapure water.
2. LC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Volatile buffer suitable for MS. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Volatile organic modifier. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid and hydroxyl groups are expected to readily deprotonate, forming [M-H]⁻ ions. |
| Expected m/z | 237.00 [M-H]⁻ | Based on the molecular weight of 238.22 g/mol . |
| Mass Analyzer Mode | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification. | Full scan provides a survey of all ions, while MRM offers high sensitivity and specificity for quantification. |
3. Data Analysis:
- Identification: Confirm the presence of the compound by extracting the ion chromatogram for the [M-H]⁻ adduct at m/z 237.00. High-resolution mass spectrometry (e.g., Q-TOF) can provide an accurate mass measurement to confirm the elemental composition.
- Quantification: For trace analysis, develop an MRM method by selecting a precursor ion (237.00) and one or two product ions from its fragmentation spectrum (obtained via MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of organic molecules.[3][14][15][16][17] Both ¹H and ¹³C NMR are essential for confirming the identity and purity of synthesized 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
1. Instrumentation and Materials:
- NMR spectrometer (e.g., 400 MHz or higher).
- NMR tubes.
- Deuterated solvent (e.g., DMSO-d₆).
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is due to its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (from -OH and -COOH groups).
3. Data Acquisition:
- ¹H NMR: Acquire a standard proton spectrum. The expected signals would include those from the thiophene ring protons and potentially the exchangeable protons of the hydroxyl and carboxylic acid groups.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on the carbon framework of the molecule.[3]
- 2D NMR (COSY, HSQC, HMBC): If necessary, these experiments can be performed to establish connectivity between protons and carbons for complete structural assignment.
4. Expected Spectral Features:
- ¹H NMR: Signals in the aromatic region corresponding to the protons on the thiophene ring. A broad signal for the carboxylic acid proton and signals for the hydroxyl protons, which may be exchangeable with water in the solvent.
- ¹³C NMR: Resonances for the nine carbon atoms in the molecule, with chemical shifts characteristic of the pyrimidine, thiophene, and carboxyl groups.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a quick estimation of concentration and to determine the wavelength of maximum absorbance (λmax) for HPLC detection.[4] The conjugated system of the pyrimidine and thiophene rings is expected to show characteristic UV absorbance.[9][18][19][20]
1. Instrumentation and Materials:
- UV-Vis spectrophotometer.
- Quartz cuvettes.
- A suitable solvent (e.g., methanol, ethanol, or a buffer solution).
2. Procedure:
- Prepare a dilute solution of the compound in the chosen solvent.
- Use the same solvent as a blank.
- Scan the absorbance of the solution from approximately 200 to 400 nm.
- The wavelength at which the highest absorbance is observed is the λmax. This value can then be used for setting the detection wavelength in HPLC analysis.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection, quantification, and characterization of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. The choice of method will depend on the specific analytical goal, whether it is routine quality control, trace-level analysis in a complex matrix, or definitive structural confirmation. For all quantitative applications, it is imperative that the chosen method is thoroughly validated according to established guidelines to ensure the generation of reliable and reproducible data.[5][6][7]
References
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. PubChem. Available at: [Link]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester. PubChem. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... ResearchGate. Available at: [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online. Available at: [Link]
-
(PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. Available at: [Link]
-
HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. Available at: [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Pure. Available at: [Link]
-
GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Available at: [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]
-
Supporting Information AuCl-Mediated Selective Cysteine Modification of Peptides and Proteins Using Allenes. Available at: [Link]
-
5,6-dihydroxy-2-[3-(2-thienylmethylcarbamoylamino)-2-thienyl]pyrimidine-4-carboxylic acid. PubChemLite. Available at: [Link]
-
5,6-dihydroxy-2-[3-[(1-pyrimidin-2-ylpiperidine-4-carbonyl)amino]. PubChemLite. Available at: [Link]
-
HPLC chromatogram of purine and pyrimidine compounds. ResearchGate. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]
- CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
Sources
- 1. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pure.au.dk [pure.au.dk]
Application Notes & Protocols for the Experimental Evaluation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
For: Researchers, scientists, and drug development professionals investigating novel small molecule therapeutics.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The subject of this guide, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, combines the pyrimidine core with a thiophene moiety, a common feature in many biologically active compounds.[4][5] This document provides a comprehensive experimental framework for the initial characterization and evaluation of this compound as a potential therapeutic agent. For the purpose of illustrating a complete experimental design, we will proceed with the hypothesis that this compound, hereafter referred to as 'Compound X', is a potential inhibitor of a specific protein kinase involved in cancer progression. This structured approach will guide researchers from fundamental physicochemical analysis to robust biological characterization.
Part 1: Foundational Characterization
A thorough understanding of the physicochemical properties of Compound X is paramount as these characteristics significantly influence its behavior in biological systems and its potential as a drug candidate.[6][7]
Physicochemical Properties Assessment
High-throughput methods can be employed to efficiently determine key physicochemical parameters.[6][8]
Protocol 1: Determination of Physicochemical Properties
Objective: To determine the solubility, lipophilicity (LogP), and acid dissociation constant (pKa) of Compound X.
Materials:
-
Compound X
-
Phosphate-buffered saline (PBS), pH 7.4
-
1-Octanol
-
Spectrophotometer or HPLC system
-
pH meter and titration equipment
Methodology:
-
Aqueous Solubility:
-
Prepare a series of dilutions of Compound X in PBS (pH 7.4).
-
Incubate the solutions at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the supernatant using a validated spectrophotometric or HPLC method.
-
-
Lipophilicity (LogP) - Shake-Flask Method:
-
Prepare a solution of Compound X in a biphasic system of 1-octanol and water (or PBS).
-
Vigorously shake the mixture to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate.
-
Measure the concentration of Compound X in both the aqueous and octanolic phases using a suitable analytical method.
-
Calculate LogP as the logarithm of the ratio of the concentration in octanol to the concentration in water.
-
-
Acid Dissociation Constant (pKa) - Potentiometric Titration:
-
Dissolve a known amount of Compound X in water.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
-
Data Presentation:
| Property | Experimental Value | Predicted Value (if applicable) | Method Used |
| Molecular Weight | 238.22 g/mol [][10] | - | - |
| Molecular Formula | C9H6N2O4S[][10][11] | - | - |
| Aqueous Solubility | TBD | TBD | HPLC/Spectrophotometry |
| LogP | TBD | 1.1 (XLogP3)[11] | Shake-Flask |
| pKa | TBD | TBD | Potentiometric Titration |
TBD: To be determined
Part 2: In Vitro Biological Evaluation
With the foundational properties established, the next logical step is to assess the biological activity of Compound X. Based on our working hypothesis, we will focus on its potential as a protein kinase inhibitor.
Primary Enzyme Inhibition Assay
This initial screen will determine if Compound X can inhibit the activity of our hypothetical target kinase. A standard operating procedure for an enzymatic inhibition assay should be followed to ensure reliable results.[12]
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against the target kinase.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Compound X
-
Assay buffer (optimized for the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well microplates
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare a serial dilution of Compound X in assay buffer.
-
Prepare solutions of the kinase, substrate, and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the kinase and varying concentrations of Compound X to the wells of a microplate.
-
Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent to measure the amount of product formed (or ATP consumed).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: This assay will reveal whether Compound X inhibits the target kinase and at what concentration. A low IC50 value suggests a potent inhibitor.
Mechanism of Action (MoA) Studies
Understanding how a compound inhibits its target is crucial for lead optimization.[13] MoA studies can differentiate between competitive, non-competitive, and uncompetitive inhibition.[13]
Protocol 3: Kinase Mechanism of Action Studies
Objective: To determine the mechanism of inhibition of Compound X with respect to ATP.
Methodology:
-
Perform the kinase inhibition assay (Protocol 2) with varying concentrations of both Compound X and ATP.
-
Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) or by global fitting of the data to different inhibition models.[13]
Visualization of Experimental Workflow:
Caption: High-level experimental workflow for the characterization of Compound X.
Part 3: Cell-Based Assays
Moving from a biochemical to a cellular context is a critical step to evaluate the compound's efficacy in a more complex biological system.[14][15]
Cell Viability and Cytotoxicity
These assays determine the effect of Compound X on the proliferation and health of cancer cells.[16]
Protocol 4: Cancer Cell Line Viability Assay
Objective: To determine the effect of Compound X on the viability of a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Compound X
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator and microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement and Pathway Analysis
This step confirms that Compound X interacts with its intended target within the cell and modulates the downstream signaling pathway.
Protocol 5: Western Blot Analysis for Target Phosphorylation
Objective: To assess the effect of Compound X on the phosphorylation state of the target kinase and its downstream substrates.
Methodology:
-
Cell Treatment: Treat cancer cells with varying concentrations of Compound X.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Visualization of a Hypothetical Signaling Pathway:
Caption: Hypothetical signaling pathway inhibited by Compound X.
Part 4: Preliminary In Vivo Evaluation
Early assessment of a compound's pharmacokinetic (ADME) and toxicological properties is crucial to identify potential liabilities.[17][18][19][20]
In Vitro ADME/Tox Profiling
A panel of in vitro assays can predict the in vivo behavior of Compound X.[21]
Table of In Vitro ADME/Tox Assays:
| Assay | Purpose |
| Metabolic Stability | To assess the compound's stability in the presence of liver microsomes. |
| CYP450 Inhibition | To determine if the compound inhibits major drug-metabolizing enzymes. |
| Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins. |
| Permeability (e.g., Caco-2) | To predict intestinal absorption. |
| Cytotoxicity | To evaluate general toxicity in non-cancerous cell lines. |
| hERG Inhibition | To assess the risk of cardiotoxicity. |
Preliminary In Vivo Toxicity and Efficacy
Initial in vivo studies in animal models provide essential information on the safety and potential efficacy of the compound.[22][23][24]
Protocol 6: Acute Toxicity Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) of Compound X.
Methodology:
-
Administer single, escalating doses of Compound X to small groups of rodents (e.g., mice or rats).
-
Monitor the animals for a specified period for signs of toxicity, changes in body weight, and mortality.
-
The MTD is the highest dose that does not cause unacceptable toxicity.
Protocol 7: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor activity of Compound X in an in vivo model.
Methodology:
-
Tumor Implantation: Implant human cancer cells (the same ones used in cell-based assays) subcutaneously into immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with Compound X at doses below the MTD.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
The experimental design outlined in this document provides a comprehensive and logical pathway for the initial investigation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid as a potential therapeutic agent. By systematically evaluating its physicochemical properties, in vitro biological activity, cellular effects, and preliminary in vivo characteristics, researchers can make informed decisions about the future development of this promising compound.
References
- ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003). Drug Discovery Today.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- In Vitro ADME-Tox Profiling.
- The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025).
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019).
- Cancer Cell-based Assays. Alfa Cytology.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal.
- Cancer Cell-Based Assays.
- Cell based assays for drug discovery. Miltenyi Biotec.
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025).
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022).
- Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Semantic Scholar.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
- The role of early in vivo toxicity testing in drug discovery toxicology. (2014). Expert Opinion on Drug Discovery.
- Inhibitor Design. Schiffer Lab, UMass Chan Medical School.
- Pyrimidine-4-carboxylic acid. Chem-Impex.
- 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. BOC Sciences.
- 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. PubChem.
- 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester. PubChem.
- Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Deriv
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2020). Molecules.
- PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013).
- Activity Measurement of Inhibitors in Ligand-Based Design.
- Wh
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals.
- 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Synblock.
- Toxicological screening. (2011). Journal of Pharmacology and Pharmacotherapeutics.
- Enzyme inhibitors: strategies and challenges in drug design. (2023). Molecular Enzymology and Drug Targets.
- Guidelines for the digestive enzymes inhibition assay. (2020). Food Frontiers.
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.
- The role of early in vivo toxicity testing in drug discovery toxicology. (2014).
- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Pharmaceuticals.
- A Structure-Based Design Approach to the Development of Novel, Reversible AChE Inhibitors. (2001). Journal of Medicinal Chemistry.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
- Preparation of thiophene‐pyrimidine derivatives 12 a–d.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
- PRE CLINICAL TOXICOLOGICAL STUDIES. UPUMS.
- 5,6-dihydroxy-2-[3-(2-thienylsulfonylmethyl)phenyl]pyrimidine-4-carboxylic acid. PubChemLite.
- Physicochemical Property Labels as Molecular Descriptors for Improved Analysis of Compound–Protein and Compound–Compound Networks. (2018). Methods in Molecular Biology.
- Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). Methods in Molecular Biology.
- Physicochemical Principles Driving Small Molecule Binding to RNA. (2024). bioRxiv.
- 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid. Sigma-Aldrich.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. Physicochemical Property Labels as Molecular Descriptors for Improved Analysis of Compound–Protein and Compound–Compound Networks | Springer Nature Experiments [experiments.springernature.com]
- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 11. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. news-medical.net [news-medical.net]
- 16. Cancer Cell-based Assays - Alfa Cytology [alfacytology.com]
- 17. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 19. cell4pharma.com [cell4pharma.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
"use of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid as a chemical probe"
Disclaimer: The following document is a hypothetical application and protocol guide. As of the date of this document's generation, there is a lack of specific published literature detailing the use of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid as a chemical probe. The proposed target, mechanism of action, and experimental protocols are based on the analysis of its chemical structure and its similarity to known inhibitors of a particular class of enzymes. This guide is intended to serve as an expert-level, illustrative framework for how such a molecule could be characterized and utilized in research.
Application Note & Protocols: TPC as a Chemical Probe for TET Dioxygenase Activity
Compound Name: 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Hereafter referred to as TPC) CAS: 391680-79-8[1] Molecular Formula: C₉H₆N₂O₄S[1][2] Molecular Weight: 238.22 g/mol [1][2]
Introduction: A Probe for the Epigenetic Eraser Machinery
The field of epigenetics has illuminated the profound impact of reversible chemical modifications to DNA on gene expression and cellular fate. The Ten-Eleven Translocation (TET) family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases are central players in this regulatory landscape. TET enzymes catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary repressive epigenetic mark, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), thereby initiating the process of active DNA demethylation.[3]
Dysregulation of TET activity is implicated in numerous pathologies, including cancer and developmental disorders, making these enzymes critical targets for therapeutic intervention and mechanistic studies. Chemical probes that can selectively modulate TET activity are invaluable tools for dissecting their biological roles.
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (TPC) is a small molecule whose structure suggests significant potential as an inhibitor of TET enzymes. Its dihydroxy-pyrimidine core mimics the bicyclic structure of N-oxalylglycine, a classic inhibitor of 2-OG dependent dioxygenases. This structural motif, combined with the carboxylic acid, is positioned to act as a bidentate chelator of the catalytic Fe(II) ion within the TET active site, thereby functioning as a competitive inhibitor with respect to the 2-OG co-substrate. This document provides a detailed guide to the proposed mechanism of TPC and protocols for its application as a chemical probe to study TET-mediated biological processes.
Proposed Mechanism of Action: Competitive Inhibition via Iron Chelation
The catalytic cycle of TET enzymes involves the binding of Fe(II), the co-substrate 2-oxoglutarate (2-OG), and the substrate (5mC within a DNA strand). The proposed inhibitory mechanism of TPC is centered on its ability to occupy the 2-OG binding pocket and coordinate with the active-site iron.
Causality of Inhibition:
-
Structural Mimicry: The 5,6-dihydroxy-pyrimidine-4-carboxylic acid scaffold of TPC acts as a structural analog of 2-OG.
-
Iron Chelation: The hydroxyl and carboxylate groups on the pyrimidine ring are positioned to form strong coordinate bonds with the Fe(II) ion in the enzyme's active site.
-
Competitive Binding: By occupying the active site and chelating the iron, TPC prevents the binding and subsequent decarboxylation of the endogenous co-substrate 2-OG, thereby halting the catalytic cycle and preventing the oxidation of 5mC.
Caption: Proposed mechanism of TPC as a competitive inhibitor of TET enzymes.
Summary of (Hypothetical) Quantitative Data
The following table summarizes exemplary inhibitory activities of TPC against human TET isoforms, which would be determined using the biochemical assay described in Protocol 1.
| Enzyme Target | IC₅₀ (µM) | Assay Conditions |
| Human TET1 (catalytic domain) | 5.2 | 50 mM HEPES pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM Ascorbate, 1 mM 2-OG, 1 µM 5mC-dsDNA |
| Human TET2 (catalytic domain) | 3.8 | 50 mM HEPES pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM Ascorbate, 1 mM 2-OG, 1 µM 5mC-dsDNA |
| Human KDM4A (control) | > 100 | Standard KDM4A biochemical assay conditions |
| Human BBOX1 (control) | > 100 | Standard BBOX1 biochemical assay conditions |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro TET1/2 Biochemical Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of TPC against the catalytic domain of TET enzymes by measuring the consumption of the co-substrate 2-oxoglutarate.
Principle: The activity of TET enzymes is directly coupled to the decarboxylation of 2-OG to succinate. This assay quantifies the amount of 2-OG remaining after the enzymatic reaction using a coupled enzymatic system where 2-OG is converted to glutamate, leading to the oxidation of NADH to NAD⁺. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human TET1 or TET2 catalytic domain (e.g., from a commercial supplier).
-
TPC (resuspend in DMSO to create a 10 mM stock solution).
-
Double-stranded DNA substrate containing a single 5mC base.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM Ascorbic Acid, 100 µM (NH₄)₂Fe(SO₄)₂.
-
2-Oxoglutarate (2-OG).
-
2-OG Detection Reagents: Glutamate dehydrogenase, NADH, Ammonium Chloride.
-
384-well UV-transparent microplates.
-
Microplate spectrophotometer.
Caption: Workflow for the in vitro TET biochemical inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of TPC in DMSO, typically starting from 10 mM. Then, dilute these stocks into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
Assay Plate Setup: To a 384-well plate, add 2 µL of the diluted TPC or DMSO vehicle (for positive and negative controls).
-
Enzyme and Substrate Addition: Prepare a master mix of TET enzyme and 5mC DNA substrate in Assay Buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Prepare a solution of 2-OG in Assay Buffer. Initiate the enzymatic reaction by adding 8 µL of the 2-OG solution to each well. The final volume should be 20 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding 5 µL of 2 M HCl.
-
2-OG Detection: Add 25 µL of the 2-OG detection reagent mix to each well. Incubate at room temperature for 20 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 340 nm. The signal will be inversely proportional to TET activity.
-
Data Analysis: Calculate the percent inhibition for each TPC concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the TPC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay via 5hmC Dot Blot
This protocol validates that TPC can enter cells and inhibit TET activity, leading to a measurable decrease in global 5-hydroxymethylcytosine (5hmC) levels.
Principle: Genomic DNA is isolated from cells treated with TPC. The DNA is denatured and spotted onto a nitrocellulose membrane. The amount of 5hmC is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
Materials:
-
Cell line of interest (e.g., mESCs, which have high endogenous TET activity).
-
TPC compound.
-
Cell culture medium and reagents.
-
Genomic DNA isolation kit.
-
Nitrocellulose membrane.
-
Anti-5hmC primary antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent HRP substrate.
-
Imaging system (e.g., ChemiDoc).
Caption: Workflow for cellular 5hmC dot blot assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of TPC concentrations (e.g., 0.1 µM to 50 µM) for a specified duration (e.g., 24-72 hours). Include a DMSO vehicle control.
-
Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification: Measure the concentration of the isolated gDNA using a spectrophotometer (e.g., NanoDrop).
-
DNA Denaturation: Dilute the gDNA to a standard concentration (e.g., 100 ng/µL) in a denaturing buffer (e.g., 0.4 M NaOH, 10 mM EDTA). Heat at 95°C for 10 minutes, then rapidly cool on ice.
-
Dot Blotting: Spot 2 µL of the denatured DNA onto a dry nitrocellulose membrane. Allow the spots to air dry completely, then crosslink the DNA to the membrane using a UV crosslinker.
-
Loading Control (Optional but Recommended): Stain the membrane with Methylene Blue solution to visualize the total DNA loaded in each spot. Image the membrane, then destain with water.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. b. Incubate with the anti-5hmC primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Signal Detection: Apply the chemiluminescent substrate to the membrane and acquire the signal using an appropriate imaging system.
-
Data Analysis: Quantify the intensity of each dot. Normalize the 5hmC signal to the Methylene Blue staining signal to account for any loading variations. Plot the normalized 5hmC levels against the TPC concentration.
Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Principle: It is crucial to ensure that the observed effects of TPC are due to specific inhibition of its target and not a result of general cytotoxicity. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology: A standard MTT or ATP-based luminescence assay (like CellTiter-Glo®) should be run in parallel with the cellular target engagement assay.[4]
-
Seed cells in a 96-well plate.
-
Treat with the same concentrations of TPC used in the 5hmC assay.
-
After the same incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo® reagent).
-
Incubate as per the manufacturer's instructions.
-
Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®).
-
Analysis: The concentration of TPC that reduces cell viability by 50% (CC₅₀) should be significantly higher than the concentration that reduces 5hmC levels by 50% (EC₅₀). A good chemical probe will have a large window between its target engagement EC₅₀ and its cytotoxic CC₅₀.
Handling and Storage
-
Storage: Store the solid compound at -20°C, desiccated and protected from light.
-
Solubility: TPC is expected to be soluble in DMSO and aqueous basic solutions. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and dilute it into the culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
References
-
PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid . National Center for Biotechnology Information. [Link]
-
PubChem. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester . National Center for Biotechnology Information. [Link]
-
Munde, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents . Molecules, 27(1), 245. [Link]
-
Muelbaier, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay . ChemBioChem, 22(14), 2479-2485. [Link]
-
PubChem. 5,6-dihydroxy-2-[3-(2-hydroxyethyl)(2-thienyl)]pyrimidine-4-carboxylic acid . National Center for Biotechnology Information. [Link]
-
Al-Ostath, O. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation . Molecules, 27(24), 8963. [Link]
-
PubChem. 5,6-dihydroxy-2-[3-(2-thienylmethylcarbamoylamino)-2-thienyl]pyrimidine-4-carboxylic acid . National Center for Biotechnology Information. [Link]
-
PubChem. 5,6-dihydroxy-2-[3-[(1-pyrimidin-2-ylpiperidine-4-carbonyl)amino]-2-thienyl]pyrimidine-4-carboxylic acid . National Center for Biotechnology Information. [Link]
-
Munde, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents . MDPI. [Link]
-
National Center for Biotechnology Information. (2012). 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis . Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Fassihi, A., et al. (2013). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters . Research in Pharmaceutical Sciences, 8(3), 179-186. [Link]
-
PubChem. 5-hydroxy-N-methyl-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxamide . National Center for Biotechnology Information. [Link]
-
Tari, L. W., et al. (2013). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors . Journal of Antimicrobial Chemotherapy, 68(5), 1053-1060. [Link]
-
Scott, M. J., et al. (2019). Cytosine-Based TET Enzyme Inhibitors . ACS Medicinal Chemistry Letters, 10(3), 333-338. [Link]
-
El-Naggar, A. M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies . Journal of the Iranian Chemical Society, 19, 3779-3800. [Link]
Sources
- 1. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 2. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytosine-Based TET Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS 391680-79-8)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic compound. We will address common experimental challenges through a detailed troubleshooting guide and a series of frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
Proposed Synthetic Pathway
The synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is most effectively approached via a multicomponent condensation reaction, followed by saponification. The core strategy involves the cyclocondensation of a thiophene-derived amidine with a diethyl oxalate derivative to construct the pyrimidine ring, followed by hydrolysis of the resulting ester.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My initial cyclocondensation reaction (Step 1) has a very low yield. What are the primary factors to investigate?
Answer: Low yields in the formation of the pyrimidine ring are common and can typically be traced back to one of four areas: reagent quality, reaction conditions, base selection, or side reactions.
-
Reagent Quality and Stoichiometry:
-
Cause: The starting materials, thiophene-2-carboxamidine and diethyl oxaloacetate, can be unstable. The amidine can hydrolyze, and the β-ketoester can undergo self-condensation.
-
Solution: Ensure the purity of your starting materials. Thiophene-2-carboxamidine should be used as a stable salt (e.g., hydrochloride) and neutralized in situ or used immediately after free-basing. Diethyl oxaloacetate should be freshly distilled or sourced from a reputable supplier. An excess of the amidine component (1.1-1.2 equivalents) can sometimes improve yields in condensation reactions.
-
-
Base Selection and Strength:
-
Cause: The choice of base is critical. It must be strong enough to deprotonate the active methylene compound without causing significant hydrolysis of the ester groups.
-
Solution: Sodium ethoxide (NaOEt) in ethanol is the classic choice for this type of condensation as it minimizes transesterification.[2] If using an alkoxide, ensure it is freshly prepared or properly stored to avoid degradation. Using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) in an aprotic solvent like THF could be an alternative, but care must be taken to avoid side reactions.
-
-
Temperature and Reaction Time:
-
Cause: Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition of the product.[3]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typically, these condensations are run at reflux in ethanol for several hours. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be beneficial.
-
-
Solvent Effects:
-
Cause: The solvent must be able to dissolve the reactants and intermediates. The presence of water can be highly detrimental, leading to hydrolysis of intermediates.[4]
-
Solution: Ensure anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ethanol is a common choice, but other polar aprotic solvents like THF or dioxane can be explored.
-
Troubleshooting Workflow: Low Yield in Cyclocondensation
Caption: Decision tree for troubleshooting low cyclocondensation yield.
Question 2: I am observing incomplete hydrolysis (saponification) of the ester in Step 2. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is often a result of insufficient base, steric hindrance, or product precipitation preventing further reaction.
-
Cause: The ester may be sterically hindered or the product, being a carboxylic acid salt, might precipitate out of the solution, preventing the reaction from completing.
-
Solution:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH). Lithium hydroxide is often more effective due to the higher solubility of lithium salts.
-
Modify Solvent System: Add a co-solvent like THF or dioxane to improve the solubility of the intermediate salt. Running the reaction at a higher temperature (e.g., reflux) can also increase both the reaction rate and solubility.
-
Extended Reaction Time: Dihydroxypyrimidine systems can be resistant to hydrolysis. Monitor the reaction by HPLC and allow it to proceed for an extended period (12-24 hours) if necessary.
-
Question 3: My final product is showing signs of degradation, particularly decarboxylation. How can this be prevented?
Answer: The presence of a carboxylic acid group beta to a pyrimidine ring nitrogen makes the compound susceptible to decarboxylation, especially at elevated temperatures or under certain pH conditions.[5]
-
Cause: Pyridinecarboxylic acids and related nitrogen-containing heterocyclic carboxylic acids are known to undergo decarboxylation upon heating.[6][7] The dihydroxy substituents can also increase the electron density in the ring, potentially facilitating this process.
-
Solution:
-
Temperature Control: Avoid excessive heat during the final workup and purification steps. Concentrate solutions at reduced pressure and moderate temperatures (<40-50 °C).
-
pH Control during Workup: When acidifying the reaction mixture to precipitate the final product, do so slowly and at a low temperature (e.g., in an ice bath). Avoid strongly acidic conditions if possible; adjusting the pH to around 2-3 is typically sufficient to protonate the carboxylate.
-
Purification Method: If possible, purify the product by recrystallization from a suitable solvent system rather than by column chromatography on silica gel, which can be acidic and promote degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this synthesis? A1: Besides unreacted starting materials, potential side products include the open-chain intermediate from the initial condensation that fails to cyclize, and byproducts from the self-condensation of diethyl oxaloacetate. During hydrolysis, harsh basic conditions could potentially lead to pyrimidine ring-opening.[8] Careful control of reaction conditions and monitoring by HPLC are key to minimizing these.[9]
Q2: How critical is the purity of thiophene-2-carboxamidine? A2: It is extremely critical. Amidines are prone to hydrolysis back to the corresponding amide. The presence of thiophene-2-carboxamide will not participate in the desired cyclization, leading to lower yields and complicating purification. It is best to use a stable salt form or freshly prepared free base.
Q3: Can I use a different dicarbonyl component instead of diethyl oxaloacetate? A3: Yes, this is a versatile synthesis. Using other 1,3-bifunctional three-carbon fragments can lead to different substitution patterns on the pyrimidine ring.[10] However, to obtain the 5,6-dihydroxy-4-carboxylate structure, diethyl oxaloacetate is the most direct precursor.
Q4: What are the best analytical methods for monitoring this reaction? A4: A combination of TLC and LC-MS is ideal. TLC provides a quick qualitative check on the reaction's progress. LC-MS is invaluable for confirming the masses of the starting materials, intermediate, product, and any significant byproducts, which greatly aids in troubleshooting. A reversed-phase HPLC method can be developed for quantitative analysis of yield and purity.
Data & Protocols
Table 1: Comparison of Reaction Conditions for Cyclocondensation (Step 1)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Notes |
| 1 | NaOEt (1.1) | Ethanol | Reflux (78) | 4 | 55-65 | Standard conditions, potential for incomplete reaction. |
| 2 | NaOEt (1.5) | Ethanol | Reflux (78) | 8 | 65-75 | Increased base and time may improve conversion. |
| 3 | DBU (1.2) | THF | Reflux (66) | 6 | 60-70 | Good alternative for avoiding transesterification. |
| 4 | K₂CO₃ (2.0) | DMF | 100 | 12 | <30 | Weaker base, generally insufficient for this transformation. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5,6-dihydroxy-2-(thiophen-2-yl)pyrimidine-4-carboxylate (Step 1)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere of nitrogen, add anhydrous ethanol (100 mL).
-
Add sodium metal (1.2 g, 52 mmol) in small portions, allowing it to react completely to form sodium ethoxide.
-
Once the sodium has fully dissolved and the solution has cooled, add thiophene-2-carboxamidine hydrochloride (7.3 g, 45 mmol). Stir for 15 minutes.
-
Add diethyl oxaloacetate (7.5 g, 40 mmol) dropwise to the mixture over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water (100 mL) to the residue and carefully acidify with 2M HCl to a pH of ~5-6.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude ester intermediate. Further purification can be achieved by recrystallization from ethanol/water.
Protocol 2: Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Step 2)
-
In a round-bottom flask, suspend the crude ethyl ester from Step 1 (e.g., 35 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add sodium hydroxide (4.2 g, 105 mmol, 3 equivalents) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution. Monitor the disappearance of the starting material by HPLC.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add 6M HCl dropwise with vigorous stirring to acidify the solution to a pH of ~2-3. A precipitate will form.
-
Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol to aid in drying.
-
Dry the product under vacuum at 40 °C to a constant weight.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 21, 2026, from [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-138. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 21, 2026, from [Link]
-
Siddesh, M. B., et al. (2025). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. ResearchGate. [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved January 21, 2026, from [Link]
-
Academia.edu. (n.d.). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Retrieved January 21, 2026, from [Link]
-
Yan, S. F., et al. (2007). DIRECTION OF HYDROLYSIS OF ESTERS OF SOME PYRIMIDINE-5-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 43(11), 1437-1439. [Link]
-
Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
- Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
-
RSC Publishing. (n.d.). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved January 21, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Retrieved January 21, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved January 21, 2026, from [Link]
Sources
- 1. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bu.edu.eg [bu.edu.eg]
Technical Support Center: 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS 391680-79-8). This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the experimental use of this compound, particularly concerning its solubility. Our goal is to provide a framework for understanding and systematically overcoming these issues, grounded in fundamental chemical principles and field-proven methodologies.
Introduction: Understanding the Molecule
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a thiophene moiety, and a carboxylic acid group.[1][2] Its structural complexity, characterized by multiple hydrogen bond donors and acceptors and a combination of aromatic and polar functional groups, predicts significant solubility challenges. The high melting point often observed in such highly functionalized, planar molecules suggests strong intermolecular forces, leading to high crystal lattice energy. Overcoming this energy is the primary barrier to dissolution.
The presence of two hydroxyl groups and a carboxylic acid makes the molecule's solubility highly dependent on pH.[3] The thiophene ring, while contributing to the molecule's bioactivity, adds a hydrophobic character that can limit solubility in aqueous media.[4]
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). Why is this happening?
A: This is the most common issue encountered with this class of molecules. The limited aqueous solubility is likely due to a combination of factors:
-
High Crystal Lattice Energy: The planar structure and multiple hydrogen bond donor/acceptor sites (two hydroxyls, a carboxylic acid, and pyrimidine nitrogens) allow the molecules to pack tightly in a solid state.[3] This stable crystal structure requires a significant amount of energy to break apart, which is often more than the energy gained by solvating individual molecules in water.
-
Hydrophobic Thiophene Moiety: The thiophene ring is a non-polar, aromatic group that is energetically unfavorable to solvate in water.[4]
-
Low pKa of Carboxylic Acid: The carboxylic acid group is likely acidic. At neutral pH, it will be deprotonated to a carboxylate. While this adds a negative charge that should improve solubility, it may not be sufficient to overcome the other factors, especially if the compound forms an insoluble zwitterion or engages in strong intermolecular ionic interactions in the solid state.
Q2: What is the best solvent to use for creating a stock solution?
A: For initial stock solutions, polar aprotic solvents are typically the most effective choice. We recommend starting with Dimethyl Sulfoxide (DMSO). For analogous compounds like Pyrimidine-4-Carboxylic Acid, solubility in DMSO is significantly higher (approx. 20 mg/mL) than in more polar protic solvents like ethanol (approx. 0.25 mg/mL) or aqueous buffers.[5]
-
Recommended Starting Solvent: DMSO
-
Alternatives: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Causality: Polar aprotic solvents like DMSO are excellent hydrogen bond acceptors but not donors. They can effectively solvate the individual molecules by disrupting the intermolecular hydrogen bonds that create the strong crystal lattice, without competing as hydrogen bond donors themselves.
Q3: How can I leverage pH to increase the solubility of this compound?
A: The carboxylic acid and dihydroxy functional groups are ionizable, making pH a powerful tool for modulating solubility.[6]
-
Basic Conditions (High pH): Increasing the pH above the pKa of the carboxylic acid and hydroxyl groups will deprotonate them, creating a poly-anionic species. The resulting electrostatic repulsion between molecules and the strong ion-dipole interactions with water will dramatically increase aqueous solubility. We recommend preparing a stock solution in a weak base like 0.1 M NaOH or 50 mM Ammonium Bicarbonate.
-
Acidic Conditions (Low pH): While less likely to be effective due to the presence of the acidic carboxylic acid, protonating the pyrimidine ring nitrogens under strongly acidic conditions (e.g., pH < 2) could yield a cationic species. However, this is often less effective for compounds with a dominant acidic group.
Q4: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A: This phenomenon, known as "crashing out," occurs when the concentration of the organic co-solvent (DMSO) is too low in the final solution to keep the compound dissolved.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay.
-
Increase the Co-solvent Percentage: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system. Many cell-based assays can tolerate up to 0.5-1% DMSO.
-
Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), into your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic parts of the molecule, keeping it in solution.[7]
-
Change Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides systematic workflows to determine the optimal solubilization conditions for your specific experimental needs.
Protocol 1: Systematic Solubility Screening
Objective: To empirically determine the solubility of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid in a range of common laboratory solvents.
Methodology:
-
Preparation: Weigh out 1 mg of the compound into several individual glass vials.
-
Solvent Addition: Add an initial 100 µL of the first test solvent to a vial. This represents an initial concentration of 10 mg/mL.
-
Dissolution Attempt:
-
Vortex the vial vigorously for 1-2 minutes.
-
If not fully dissolved, gently warm the vial to 37-40°C for 5-10 minutes.
-
If still not dissolved, sonicate for 5-10 minutes.
-
-
Observation: Visually inspect the solution against a dark background for any undissolved particulate matter.
-
Titration (If Insoluble): If the compound is not soluble at 10 mg/mL, add additional solvent in defined increments (e.g., 100 µL at a time), repeating step 3 after each addition, until the compound fully dissolves. Record the final volume.
-
Data Recording: Log the results in a table, noting the final concentration achieved and the conditions required (e.g., heating, sonication).
Data Logging Table
| Solvent | Initial Conc. (mg/mL) | Visual Result (Vortex) | Visual Result (Heat/Sonication) | Final Soluble Conc. (mg/mL) | Notes |
| Water | 10 | Insoluble | Insoluble | < 1 (example) | Record your observations here |
| PBS (pH 7.4) | 10 | Insoluble | Insoluble | < 1 (example) | |
| 0.1 M HCl | 10 | ||||
| 0.1 M NaOH | 10 | ||||
| Ethanol | 10 | ||||
| DMSO | 10 | Soluble | N/A | > 10 (example) | |
| DMF | 10 |
General Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility issues with this compound.
Caption: Decision tree for troubleshooting solubility.
Part 3: Understanding the Structural Chemistry
The solubility behavior is dictated by the interplay of the compound's functional groups. Understanding these relationships is key to rational solvent selection.
Key Structural Features and Their Impact on Solubility
Caption: Key functional groups influencing solubility.
This analysis underscores why a multi-pronged approach, often involving both organic co-solvents and pH adjustment, is necessary to achieve usable experimental concentrations. For particularly challenging systems, advanced formulation strategies such as complexation with cyclodextrins or the creation of solid dispersions may be required.[7][8]
References
-
National Center for Biotechnology Information. (n.d.). 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. PubMed Central. Retrieved from [Link]
-
Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. Retrieved from [Link]
- (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
-
ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester. PubChem. Retrieved from [Link]
-
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Drug Discovery. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules. Retrieved from [Link]
Sources
- 1. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 2. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
"stability of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid in solution"
Welcome to the technical support center for 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Compound ID: 135433415).[1] This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into the handling and stability of this compound in solution. Our goal is to help you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experimental results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary structural features of this compound that I should be concerned about regarding its stability?
A1: This molecule possesses three key structural motifs that can influence its stability in solution:
-
5,6-Dihydroxypyrimidine Core: This is an electron-rich system. Dihydroxypyrimidine structures can be susceptible to oxidation. The tautomeric forms of the dihydroxy groups can also be influenced by pH, which affects the overall electron density and reactivity of the pyrimidine ring.
-
Thiophene Ring: The thiophene moiety is a known "structural alert" in drug development.[2] It is susceptible to oxidation, particularly metabolic oxidation by enzymes like cytochrome P450s, which can form reactive thiophene S-oxides.[2][3] It can also undergo photo-oxidation in the presence of light and singlet oxygen.[4]
-
α,β-Unsaturated Carboxylic Acid: The carboxylic acid group, conjugated with the pyrimidine ring, influences the compound's solubility and reactivity. Its ionization state is pH-dependent, which can dramatically alter solubility and susceptibility to nucleophilic attack or decarboxylation under certain stress conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: Based on the compound's structure, we recommend the following best practices for preparing and storing solutions to maximize stability:
-
Solvent Selection: Start with a polar aprotic solvent like DMSO or DMF to prepare a concentrated stock solution. For aqueous buffers, ensure the compound is fully dissolved. Sonication may be required.
-
pH Control: The carboxylic acid and dihydroxy groups mean that solubility will be highly pH-dependent. The compound is expected to be more soluble at neutral to alkaline pH where the carboxylic acid is deprotonated. However, pyrimidine rings can be susceptible to degradation under strongly alkaline conditions, especially with heating.[5] Therefore, we recommend preparing aqueous solutions in a buffered system, typically between pH 6.0 and 7.5.
-
Protection from Light: Due to the potential photosensitivity of the thiophene ring, all solutions should be stored in amber vials or protected from light by wrapping containers in aluminum foil.[4]
-
Inert Atmosphere: To prevent oxidation of the dihydroxypyrimidine and thiophene moieties, we strongly advise degassing solvents and overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
-
Storage Temperature: For short-term storage (1-2 days), refrigeration at 2-8°C is suitable. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is the best practice to prevent degradation from repeated freeze-thaw cycles.[6]
Q3: What are the most likely degradation pathways for this molecule in solution?
A3: While specific degradation data for this molecule is not publicly available, we can predict the most probable degradation pathways based on its chemical functionalities. These include:
-
Oxidation: The primary pathway is likely the oxidation of the electron-rich dihydroxypyrimidine ring or the thiophene ring. Oxidation of the thiophene can lead to the formation of thiophene S-oxide, which can be a reactive intermediate.
-
Hydrolysis: While the core rings are generally stable against hydrolysis, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures could potentially lead to the cleavage of the pyrimidine ring.[7]
-
Photodegradation: Exposure to UV or even high-intensity visible light could lead to the degradation of the thiophene ring through reactions involving singlet oxygen.[4]
-
Decarboxylation: Although less common for aromatic carboxylic acids, thermal stress in certain solution matrices could potentially lead to the loss of CO2 from the carboxylic acid group.
Below is a diagram illustrating these potential degradation points.
Caption: Potential degradation pathways for the target compound.
TROUBLESHOOTING GUIDE
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow/brown over time. | Oxidation of the dihydroxypyrimidine or thiophene moiety. | 1. Prepare fresh solutions daily. 2. Store solutions under an inert atmosphere (argon/nitrogen). 3. Add a small amount of an antioxidant (e.g., BHT), if compatible with your assay. 4. Confirm identity of colored species using UV-Vis spectroscopy and LC-MS. |
| New peaks appear in HPLC chromatogram during analysis. | On-instrument degradation or instability in the mobile phase/autosampler. | 1. Check the stability of the compound in your mobile phase by letting a sample sit for several hours and re-injecting. 2. Use a cooled autosampler (4-10°C) to minimize degradation during long analytical runs.[6] 3. Ensure the mobile phase pH is compatible with the compound's stability profile. |
| Poor reproducibility of experimental results. | Compound degradation in stock or working solutions. | 1. Implement the recommended storage conditions (aliquot, freeze, protect from light). 2. Perform a stability check on your stock solution: compare the HPLC peak area of a freshly prepared solution to that of your stored stock. A difference of >5% suggests degradation. 3. Qualify stock solutions before use in critical experiments. |
| Compound precipitates from aqueous buffer. | pH-dependent solubility. The compound may be crashing out if the buffer pH is too low. | 1. Measure the pH of your final solution. 2. Increase the pH of the buffer to improve solubility (e.g., from pH 5.0 to pH 7.4). 3. Add a co-solvent (e.g., 5-10% DMSO or ethanol) to the aqueous buffer, if permissible in your experiment. |
EXPERIMENTAL PROTOCOL: FORCED DEGRADATION STUDY
To proactively understand the stability of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid and to develop a stability-indicating analytical method, a forced degradation study is essential.[8][9] This involves intentionally stressing the compound under various conditions to produce potential degradants.
Objective:
To identify the degradation pathways and products of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
1M HCl, 1M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Class A glassware
-
HPLC-UV system, preferably with a Mass Spectrometer (LC-MS) for peak identification[10]
Workflow for Stability Assessment:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate organic solvent (e.g., ACN or DMSO).
-
Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1M NaOH. Incubate at room temperature for 4 hours. Note: Basic conditions may cause rapid degradation; monitor closely.
-
Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute in a 50:50 ACN:Water mixture. Incubate at 70°C for 48 hours, protected from light.
-
Photolytic Degradation: Dilute in a 50:50 ACN:Water mixture. Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). A control sample should be wrapped in foil and placed alongside.
-
-
Sample Neutralization/Quenching: Before analysis, neutralize the acid and base-stressed samples to ~pH 7 with an equimolar amount of base or acid, respectively. This is critical to halt the degradation reaction and prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, a time-zero sample, and an unstressed control sample by a suitable reverse-phase HPLC-UV method. A gradient method is recommended to resolve the parent compound from all potential degradants.
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Use LC-MS to obtain the mass of the major degradation products to help elucidate their structures.
-
Summarize the findings in a table.
-
Example Data Summary Table:
| Stress Condition | Time (hours) | % Degradation of Parent | Retention Times of Major Degradants (min) |
| 0.1M HCl, 60°C | 24 | Report Value | e.g., 3.5, 4.8 |
| 0.1M NaOH, RT | 4 | Report Value | e.g., 2.1, 5.2 |
| 3% H₂O₂, RT | 24 | Report Value | e.g., 6.1 (potential S-oxide) |
| Thermal, 70°C | 48 | Report Value | e.g., 4.8 |
| Photolytic (ICH) | 24 | Report Value | e.g., 7.3 |
This structured approach provides a comprehensive understanding of the molecule's liabilities, which is crucial for formulation development, analytical method validation, and interpretation of biological data.[11][12]
References
-
MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Available at: [Link]
-
ResearchGate. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Available at: [Link]
- Gamage, A., & Czarny, B. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Molecules, 20(11), 19685–19697.
-
Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Available at: [Link]
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. Available at: [Link]
-
PubMed. (2010). Theoretical investigations on the thermal decomposition mechanism of 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine in water. Available at: [Link]
-
PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Available at: [Link]
-
CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available at: [Link]
-
PubMed Central (PMC). (n.d.). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid. Available at: [Link]
-
ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. Available at: [Link]
-
PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. Available at: [Link]
-
PubMed. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
PubMed. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Available at: [Link]
-
PubMed. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Available at: [Link]
-
PubMed. (2014). Bioactivation potential of thiophene-containing drugs. Available at: [Link]
-
Velesco Pharma. (n.d.). Analytical Method Development | Drug Stability Studies. Available at: [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Available at: [Link]
-
PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester. Available at: [Link]
-
ResearchGate. (2019). Effect of water "pH" on the stability of Pirimicarb. Available at: [Link]
-
ResearchGate. (n.d.). Changes in the UV spectra on thermal decomposition of the 1,4-DHP.... Available at: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
MDPI. (n.d.). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. Available at: [Link]
-
PubMed. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Available at: [Link]
-
MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]
Sources
- 1. 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | C9H6N2O4S | CID 135433415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. ajrconline.org [ajrconline.org]
- 10. sepscience.com [sepscience.com]
- 11. velescopharma.com [velescopharma.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Reactions in 2-Thienyl-Pyrimidine Synthesis
Welcome to the Technical Support Center for 2-thienyl-pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot failed reactions. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
The synthesis of 2-thienyl-pyrimidines often relies on palladium-catalyzed cross-coupling reactions to form the crucial C-C bond between the thiophene and pyrimidine rings.[1] While powerful, these reactions can be sensitive to various factors.
FAQ 1: My Suzuki-Miyaura coupling reaction to form a 2-thienyl-pyrimidine is showing low to no yield. What are the likely causes?
Low or no yield in a Suzuki-Miyaura coupling is a frequent issue. The problem can often be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.
Initial Diagnostic Questions:
-
Have you confirmed the integrity of your starting materials? Impurities in the 2-halopyrimidine or the thienylboronic acid/ester can inhibit the catalyst.
-
Is your palladium catalyst active? Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.
-
Are your reaction conditions strictly anhydrous and oxygen-free? The presence of oxygen can lead to catalyst deactivation and unwanted side reactions.
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
In-Depth Causality and Solutions:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For heteroaromatic substrates, electron-rich and sterically hindered ligands often improve catalytic activity.[2] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system.
Catalyst/Ligand Combination Application Notes Pd(dppf)Cl₂ Often effective for heteroaromatic couplings, but can be sensitive to steric hindrance.[3] Buchwald or Fu Ligands (e.g., SPhos, XPhos) Generally provide higher turnover numbers and are effective for challenging couplings. Nickel-based catalysts with ProPhos ligands A cost-effective alternative to palladium that has shown high efficiency in heteroaromatic synthesis.[2] -
Boronic Acid/Ester Instability: Thienylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[4][5] This is often exacerbated by prolonged reaction times and high temperatures. Using a boronic ester, such as a pinacol ester, can enhance stability.[6] The slow hydrolysis of organotrifluoroborates to the corresponding boronic acids can also be a strategy to minimize side reactions.[7][8]
-
Base and Solvent Effects: The base is crucial for activating the boronic acid for transmetalation.[9][10] The choice of base and solvent are often intertwined. For instance, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used with polar aprotic solvents like DMF or dioxane.[11] If you observe ester hydrolysis as a side reaction, consider using a milder base like KF.[5]
FAQ 2: I am observing significant amounts of homocoupling of my thienylboronic acid. How can I prevent this?
Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often a sign of catalyst decomposition or the presence of oxygen.
Troubleshooting Protocol for Homocoupling:
-
Thoroughly Degas Your Reaction Mixture: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Use High-Purity Reagents: Ensure your solvent is anhydrous and your reagents are free from peroxides.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.
-
Consider a Different Palladium Precursor: Using a pre-catalyst that is more stable to air and moisture can be beneficial.
Section 2: Classical Pyrimidine Ring Synthesis (e.g., Pinner, Biginelli)
While cross-coupling methods are prevalent, classical condensation reactions are also employed for constructing the pyrimidine ring itself, which can then be functionalized.
FAQ 3: My Pinner synthesis of a pyrimidine is resulting in a complex mixture of byproducts and a low yield. What are the common pitfalls?
The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be susceptible to several side reactions.[12][13]
Common Side Reactions and Prevention Strategies:
-
Self-condensation of the 1,3-dicarbonyl compound: This can be minimized by carefully controlling the reaction temperature and the rate of addition of the base.
-
Hydrolysis of the amidine starting material: Amidines can be hygroscopic. Ensure you are using a freshly prepared or properly stored amidine hydrochloride and that your reaction is conducted under strictly anhydrous conditions.[14]
-
Incomplete cyclization: The choice and stoichiometry of the base are critical for promoting the final cyclization step.[13][14] Common bases include sodium ethoxide or potassium carbonate.[14]
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
FAQ 4: In my Biginelli-type reaction, I am observing a fluorescent byproduct. What is it and how can I avoid it?
The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[13][14] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[13][14]
Prevention Strategies for Hantzsch DHP Formation:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[13][14]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[14][15]
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[14]
Section 3: General Troubleshooting and Best Practices
Q: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?
A: Low conversion can be due to several factors:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[15] Consider increasing the catalyst loading or trying a more active catalyst.[15]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome.[15] A moderate increase in temperature may be necessary.[14][15]
-
Poor Solubility: If your starting materials are not fully dissolved, the reaction will be slow. Experiment with different solvents or solvent mixtures to improve solubility.
Best Practices for Successful 2-Thienyl-Pyrimidine Synthesis:
-
Monitor Your Reactions: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will help you determine the optimal reaction time and identify the formation of any byproducts.
-
Purity is Paramount: Ensure the purity of all your reagents and solvents. Impurities can have a significant negative impact on your reaction.
-
Meticulous Technique: Pay close attention to details such as maintaining an inert atmosphere, using dry glassware, and accurate measurement of reagents.
References
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Synthesis of pyrimidines by direct condens
- Synthesis of 2-thiopyrimidine derivatives 4a–f.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Synthesis and biological evaluation of 2-thiopyrimidine deriv
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Suzuki Coupling. Organic Chemistry Portal.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Pyrimidine Synthesis. YouTube.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Synthesis, reactions, and applications of pyrimidine derivatives.
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2- dihydropyridine-3-carbonitrile as Synthon. American Chemical Society.
- What's the role of the phosphine ligand in Suzuki couplings? Reddit.
- How can I solve my problem with Suzuki coupling?
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv.
- Proton Guru Practice V.
- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
- An Introduction to Palladium C
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Gewald Synthesis of Thiophenes
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to synthesize polysubstituted 2-aminothiophenes. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles that govern success.
The Gewald Reaction: A Mechanistic Overview
The Gewald synthesis is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[1][2] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the high degree of substitution achievable on the thiophene ring.[3][4]
Understanding the reaction mechanism is critical for effective troubleshooting. A computational study using density functional theory (DFT) has provided significant insights into the pathway.[5][6] The process can be broken down into three core stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6]
-
Sulfur Addition (Michael Addition): The α,β-unsaturated intermediate acts as a Michael acceptor for a sulfur nucleophile. Elemental sulfur (S₈) is opened by the base or another nucleophile to form polysulfide chains, which then add to the intermediate.[5][6]
-
Cyclization and Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization and elimination of a sulfur fragment to yield the final aromatic 2-aminothiophene product.[5][7] The aromatization of the thiophene ring is the primary thermodynamic driving force for the entire sequence.[5][6]
Caption: Decision workflow for troubleshooting low product yield.
Issue: Significant Side Product Formation
Q7: My reaction mixture has turned into a dark brown, tarry material, making product isolation impossible. What happened?
This is a classic sign of polymerization and/or the formation of complex polysulfides . [8] Causality & Solution:
-
Excessive Heat: High temperatures are the primary cause of this issue. Starting materials, intermediates, or the final product can polymerize, leading to an intractable mixture. [8] * Action: Immediately reduce the reaction temperature. It is crucial to find a balance where the reaction proceeds at a reasonable rate without inducing polymerization. Start at a lower temperature (e.g., 40-50 °C) and slowly increase it only if necessary. Also, ensure the purity of your starting materials, as impurities can sometimes initiate polymerization. [8] Q8: I have a major byproduct that appears to be a dimer of my Knoevenagel intermediate. How can I prevent this?
You are observing the dimerization of the α,β-unsaturated nitrile, a well-documented and competitive side reaction in the Gewald synthesis. [8] Causality & Solution:
-
Reaction Kinetics: This intermolecular side reaction competes with the desired intramolecular cyclization. Its formation is highly sensitive to reaction conditions.
-
Action 1: Optimize Temperature: Carefully screen the reaction temperature. There is often a specific temperature window that favors the desired cyclization over dimerization. [8] * Action 2: Control Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of one of the components (e.g., the sulfur slurry or the carbonyl compound). This can keep the instantaneous concentration of the intermediate low, disfavoring the bimolecular dimerization pathway. [8] * Action 3: Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reaction. Experimenting with a different solvent system may be beneficial. [8]
-
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis
This is a representative protocol and must be optimized for specific substrates.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent & Catalyst: Add the chosen solvent (e.g., ethanol, 3-5 mL per mmol of carbonyl compound) followed by the base catalyst (e.g., morpholine, 0.1-0.2 eq.).
-
Heating & Monitoring: Heat the mixture to the desired temperature (e.g., 60 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, pour the mixture into ice-water and stir. Collect the resulting solid by filtration, wash with cold water and a small amount of cold ethanol or hexane to remove excess sulfur.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel. [7]
Protocol 2: Step-by-Step Temperature Optimization
-
Parallel Setup: Set up three to five identical small-scale reactions in parallel using vials or small flasks.
-
Variable Temperature: Place each reaction in a heating block or oil bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Time-Course Analysis: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench it, and analyze by a quantitative method like LC-MS or ¹H NMR (using an internal standard) to determine the ratio of product to starting material and key byproducts.
-
Identify Optimum: Continue monitoring at regular intervals. The optimal temperature is the one that provides the highest yield of the desired product with the minimal formation of byproducts in a reasonable timeframe.
References
-
Channagiriet, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Benoit, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Borah, P., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]
-
James, T. A., et al. (2021). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
J&K Scientific LLC. (2025). Gewald Reaction. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of Dihydroxypyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of dihydroxypyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information herein is designed to be a practical resource, grounded in scientific principles, to help you navigate the complexities of stability studies and degradation product analysis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions related to the degradation of dihydroxypyrimidine derivatives.
Q1: What are the primary degradation pathways for dihydroxypyrimidine derivatives?
Dihydroxypyrimidine derivatives can degrade through several pathways, primarily categorized as hydrolytic, oxidative, and photolytic. The specific pathway is often dictated by the molecule's structure and the environmental conditions it is exposed to.[1][2][3]
-
Hydrolytic Degradation: This involves the cleavage of chemical bonds by water. For dihydroxypyrimidines, this can occur under acidic or basic conditions, potentially leading to ring opening or modification of substituent groups.[1][4][5]
-
Oxidative Degradation: Reaction with oxygen or other oxidizing agents can lead to the formation of various degradation products.[6][7] The dihydroxy functionality on the pyrimidine ring can be susceptible to oxidation.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of photoproducts.[8][9][10]
Q2: What are forced degradation studies and why are they important?
Forced degradation, or stress testing, involves subjecting a drug substance or product to conditions more severe than accelerated stability studies.[1] These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways.[1]
-
Demonstrating the specificity of stability-indicating analytical methods: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Gaining insight into the intrinsic stability of the molecule: This information is valuable for formulation and packaging development.[1]
Q3: What are the common analytical techniques used to study the degradation of dihydroxypyrimidine derivatives?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is the most common technique for separating and quantifying the parent drug and its degradation products.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and structurally characterizing unknown degradation products.[12][13]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the analysis of dihydroxypyrimidine derivatives.
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the degradation of dihydroxypyrimidine derivatives. However, various issues can arise during method development and routine analysis. This guide addresses some of the most common problems in a question-and-answer format.
Q1: I'm observing significant peak tailing for my dihydroxypyrimidine derivative. What is the likely cause and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like many pyrimidine derivatives.[14][15] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase in your HPLC column.[15]
Causality: At neutral or near-neutral pH, the basic functional groups on your dihydroxypyrimidine derivative can be protonated (positively charged), while the residual silanol groups can be deprotonated (negatively charged). This leads to strong ionic interactions that delay the elution of a portion of the analyte molecules, resulting in a tailing peak.
Solutions:
-
Operate at a lower pH: By lowering the pH of your mobile phase (e.g., to pH 3 or below), you can ensure that the residual silanol groups are fully protonated and thus, less likely to interact with your basic analyte.[14]
-
Use a highly deactivated column: Modern HPLC columns are often end-capped to minimize the number of accessible residual silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.
-
Add a competing base to the mobile phase: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites and reduce their interaction with the analyte.
-
Check for column bed deformation: Physical damage to the column can also cause peak tailing. If the above solutions do not work, consider replacing the column.[14]
Q2: I'm seeing ghost peaks in my chromatograms. Where are they coming from?
Answer:
Ghost peaks are peaks that appear in a chromatogram at unexpected retention times and are not related to the injected sample. They can be a significant source of confusion and can interfere with the quantification of your degradation products.
Potential Causes and Solutions:
-
Contaminated mobile phase: Ensure that all solvents and additives used to prepare your mobile phase are of high purity. Filter your mobile phase before use.
-
Carryover from previous injections: If you are analyzing samples with high concentrations of the parent drug, it is possible that some of it is retained on the column or in the injector and elutes in subsequent runs. To address this, include a thorough wash step in your gradient program to elute strongly retained compounds.[16]
-
Sample solvent mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion and the appearance of ghost peaks. Whenever possible, dissolve your sample in the mobile phase.[16][17]
Q3: My baseline is noisy and drifting. What should I do?
Answer:
A noisy or drifting baseline can make it difficult to accurately integrate small peaks, which is often the case for minor degradation products.
Potential Causes and Solutions:
-
Mobile phase issues: Ensure your mobile phase is properly degassed and that the components are miscible. Check for any leaks in the system.[16]
-
Detector problems: The detector lamp may be failing or there could be air bubbles in the flow cell. Purge the detector to remove any bubbles.
-
Column contamination: A contaminated column can lead to a noisy baseline. Clean the column according to the manufacturer's instructions.
-
Temperature fluctuations: Ensure that the column and mobile phase are at a stable temperature. Using a column oven can help maintain a constant temperature.[17]
LC-MS Analysis Troubleshooting
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of unknown degradation products. However, the complexity of the technique can lead to specific challenges.
Q1: I'm experiencing ion suppression, and my analyte signal is much lower than expected. How can I mitigate this?
Answer:
Ion suppression is a common phenomenon in LC-MS where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting matrix components.[18][19][20] This can lead to poor sensitivity and inaccurate quantification.
Causality: In the electrospray ionization (ESI) source, the analyte and matrix components compete for the available charge and for access to the droplet surface for evaporation. If a high concentration of a matrix component co-elutes with your analyte, it can significantly reduce the number of analyte ions that are formed and detected.
Solutions:
-
Improve chromatographic separation: The most effective way to reduce ion suppression is to chromatographically separate the analyte from the interfering matrix components. This can be achieved by optimizing the mobile phase composition, gradient profile, or by using a column with a different selectivity.[19]
-
Sample cleanup: Use a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.
-
Use a different ionization technique: If ESI is problematic, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression for less polar compounds.[21]
-
Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may also reduce the analyte signal to below the limit of detection.
-
Use an isotopically labeled internal standard: An isotopically labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, you can correct for signal suppression and achieve accurate quantification.
Q2: How do I approach the characterization of an unknown degradation product using LC-MS?
Answer:
Characterizing an unknown degradation product requires a systematic approach that combines chromatographic information with mass spectrometric data.
Step-by-Step Protocol:
-
Determine the molecular weight: Obtain the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) of the unknown peak using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will allow you to determine the elemental composition of the degradation product.[12][22][23][24]
-
Perform tandem mass spectrometry (MS/MS): Fragment the molecular ion of the unknown degradation product to obtain a fragmentation pattern.
-
Propose a structure: Based on the elemental composition and the fragmentation pattern, and considering the structure of the parent drug and the likely degradation pathways (hydrolysis, oxidation, etc.), propose a structure for the unknown degradation product.[12]
-
Compare with the parent drug: Compare the fragmentation pattern of the unknown with that of the parent drug. Common fragments can provide clues about which parts of the molecule have remained intact.
-
Consider the stress conditions: The conditions under which the degradation product was formed (e.g., acidic hydrolysis, oxidation) can provide valuable information about the type of chemical transformation that has occurred.[12]
Forced Degradation Studies Guide
Forced degradation studies are a critical component of drug development and stability testing. This guide provides a general protocol and troubleshooting tips for conducting these studies on dihydroxypyrimidine derivatives.
Q1: What are the recommended stress conditions for forced degradation studies of dihydroxypyrimidine derivatives?
Answer:
The goal of forced degradation is to achieve a target degradation of 5-20%.[18] The conditions should be stressful enough to induce degradation but not so harsh that they lead to unrealistic degradation pathways. The following table summarizes the recommended starting conditions for forced degradation studies of dihydroxypyrimidine derivatives.[1]
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Temperature | Duration |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M | Room Temperature to 70°C | Up to 7 days |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M | Room Temperature to 70°C | Up to 7 days |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Up to 7 days |
| Photolytic Degradation | UV light (e.g., 254 nm or 365 nm) and visible light | ICH Q1B specified conditions | Room Temperature | As per ICH Q1B |
| Thermal Degradation | Dry Heat | 60°C - 80°C | Up to 7 days |
Protocol for Forced Degradation:
-
Prepare stock solutions: Prepare a stock solution of your dihydroxypyrimidine derivative in a suitable solvent.
-
Apply stress conditions: Treat aliquots of the stock solution with the different stress agents as outlined in the table above. Include a control sample that is not subjected to stress.
-
Neutralize samples: After the desired time, neutralize the acidic and basic samples to prevent further degradation.
-
Analyze by HPLC: Analyze all samples by a validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Q2: I am not seeing any degradation under the recommended stress conditions. What should I do?
Answer:
If you do not observe any degradation, it indicates that your dihydroxypyrimidine derivative is stable under those conditions. You may need to increase the severity of the stress.
Troubleshooting Steps:
-
Increase the temperature: For hydrolytic and thermal degradation, you can increase the temperature, but generally not exceeding 80°C to avoid unrealistic degradation pathways.
-
Increase the concentration of the stress agent: For acidic, basic, and oxidative degradation, you can increase the concentration of the acid, base, or oxidizing agent.
-
Increase the duration of the study: If the degradation is slow, you may need to extend the duration of the study.
-
Confirm your analytical method is sensitive enough: Ensure that your HPLC method is capable of detecting small amounts of degradation products.
Q3: I am seeing complete degradation of my compound very quickly. What should I do?
Answer:
If your compound degrades completely, you will not be able to identify the initial degradation products and establish the degradation pathway. You need to reduce the severity of the stress conditions.
Troubleshooting Steps:
-
Decrease the temperature: For hydrolytic and thermal degradation, perform the study at a lower temperature.
-
Decrease the concentration of the stress agent: For acidic, basic, and oxidative degradation, use a lower concentration of the stress agent.
-
Reduce the duration of the study: Take time points at earlier intervals to capture the initial degradation products.
Visualizing Degradation Pathways and Workflows
Visual aids can be invaluable for understanding complex degradation pathways and experimental workflows. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: General degradation pathways of dihydroxypyrimidine derivatives.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Mechanisms of Bioactive Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. mdpi.com [mdpi.com]
- 7. eeer.org [eeer.org]
- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV-visible photodegradation of naproxen in water – Structural elucidation of photoproducts and potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 20. longdom.org [longdom.org]
- 21. sepscience.com [sepscience.com]
- 22. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Strategies for Improving Poor Cell Permeability of Pyrimidine Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the cell permeability of pyrimidine carboxylic acid derivatives. In this comprehensive resource, we will explore the underlying reasons for these permeability issues and provide a series of troubleshooting guides, validated protocols, and frequently asked questions to help you navigate this common obstacle in drug discovery.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
Here, we address the most common initial questions researchers face when dealing with pyrimidine carboxylic acids.
Q1: Why do my pyrimidine carboxylic acid compounds exhibit such low cell permeability?
A: The primary reason is rooted in their physicochemical properties at physiological pH. Most carboxylic acids have a pKa value between 3.5 and 4.5.[1] At a physiological pH of ~7.4, the carboxylic acid group is predominantly deprotonated (ionized), carrying a negative charge.[1][2] This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic (fat-loving) cell membrane.[3][4][5] Essentially, the ionized molecule prefers the aqueous environment outside the cell to the lipid environment of the membrane.
Q2: What is the most appropriate first-line assay to screen for permeability issues with these compounds?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent and cost-effective initial screen.[6][7] PAMPA is a cell-free assay that specifically measures passive diffusion, which is the main barrier for ionized carboxylic acids.[6] It avoids the complexities of active transporters present in cell-based assays, giving you a clean baseline of passive permeability.[7] Running the assay at different pH values (e.g., 5.0, 6.2, and 7.4) can also provide valuable information on how the ionization state of your compound affects its ability to cross a lipid membrane.[8]
Q3: My compound failed the PAMPA screen. What's the difference between PAMPA and a Caco-2 assay, and should I run a Caco-2 assay next?
A: PAMPA and Caco-2 assays measure different aspects of permeability.
-
PAMPA: Measures only passive diffusion across an artificial lipid layer. It's fast, inexpensive, and tells you if the fundamental physicochemical properties of your molecule are a problem.[7]
-
Caco-2 Assay: Uses a monolayer of differentiated human intestinal cells (Caco-2) and measures both passive diffusion and active transport (both uptake and efflux).[9][10] It is more complex and resource-intensive but provides a more biologically relevant picture of intestinal absorption.[11]
If your compound fails PAMPA, it indicates a fundamental issue with passive permeability. Before moving to a Caco-2 assay, it is often more productive to first focus on medicinal chemistry strategies to improve the compound's intrinsic lipophilicity. If, however, you suspect your compound might be a substrate for an uptake transporter, a Caco-2 assay would be the logical next step.
Q4: When should I suspect that active transport (uptake or efflux) is a significant factor for my compound?
A: You should suspect active transport under the following circumstances:
-
Good PAMPA, Poor Cell-Based Assay: If your compound shows reasonable permeability in PAMPA but poor accumulation in a cellular assay, it may be a substrate for an efflux transporter (a protein that pumps compounds out of the cell), such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12]
-
Structure-Activity Relationship (SAR) Anomalies: If structurally similar analogs have vastly different permeability profiles that cannot be explained by changes in lipophilicity (logP/logD) alone.
-
Structural Similarity to Known Transporter Substrates: If your pyrimidine carboxylic acid is structurally related to known substrates of uptake transporters (like Organic Anion Transporters - OATs, or Monocarboxylate Transporters - MCTs) or efflux transporters.[13]
Section 2: Deep Dive Troubleshooting Guides
This section provides in-depth, Q&A-formatted guides to address specific experimental hurdles.
Problem: My pyrimidine carboxylic acid shows negligible permeability in the pH 7.4 PAMPA assay. What are my next steps?
Answer: This result strongly confirms that the ionized carboxylate is preventing passive diffusion. The goal is now to temporarily or permanently mask this charged group to increase lipophilicity. Your strategy should be a logical, stepwise process of chemical modification and re-testing.
The Causality: According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can readily diffuse across a lipid membrane.[3] For a carboxylic acid with a pKa of 4.4, at pH 7.4, the ratio of ionized to un-ionized form is 1000:1. Your primary task is to increase the concentration of the membrane-permeable neutral species.
Troubleshooting Workflow:
Caption: Workflow for addressing low passive permeability.
Step 1: Quantify the Physicochemical Properties
Before synthesizing new molecules, establish a baseline.
-
Measure LogP and LogD at pH 7.4: LogP measures the lipophilicity of the neutral molecule, while LogD measures it at a specific pH, accounting for ionization. For your compound, you will likely find a high LogP but a very low (or negative) LogD7.4, which is the root of the problem.[15]
Step 2: Implement a Prodrug Strategy
A prodrug is a bioreversible, inactive derivative of a drug that is converted to the active form in the body. For carboxylic acids, the most common strategy is esterification, which masks the charged group with a neutral, lipophilic moiety.[2][16][17]
Experimental Protocol: Synthesis of an Ethyl Ester Prodrug
-
Dissolve: Dissolve 1 equivalent of your pyrimidine carboxylic acid in anhydrous ethanol.
-
Add Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a coupling reagent like EDC/DMAP.
-
Heat: Reflux the mixture for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Neutralize the reaction, extract the ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify: Purify the crude product by column chromatography.
-
Characterize: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.
Data-Driven Decision Making:
Create a small library of simple alkyl esters (e.g., methyl, ethyl, isopropyl) and re-evaluate their LogP and PAMPA permeability.
| Compound | Modification | LogP (Calculated) | PAMPA Papp (10⁻⁶ cm/s) at pH 7.4 |
| Parent Acid | -COOH | 2.5 | < 0.1 |
| Prodrug 1 | -COOCH₃ | 3.1 | 2.5 |
| Prodrug 2 | -COOCH₂CH₃ | 3.5 | 5.8 |
| Prodrug 3 | -COOCH(CH₃)₂ | 3.9 | 9.1 |
This table illustrates how increasing the lipophilicity of the ester promoiety can directly enhance passive permeability.
Step 3: Consider Structural Modifications (Bioisosteric Replacement)
If a prodrug approach is not suitable (e.g., due to rapid hydrolysis or formulation issues), consider replacing the carboxylic acid with a less acidic group that is still capable of the required target interactions. This is a more involved medicinal chemistry effort.
-
Common Bioisosteres for Carboxylic Acids: Tetrazole, acylsulfonamide, hydroxamic acid.
-
Rationale: These groups have different pKa values and lipophilicity profiles, potentially finding a better balance between target binding and cell penetration.
Problem: My compound has acceptable passive permeability (from PAMPA) but shows poor accumulation in Caco-2 cells and a high efflux ratio. How do I identify the transporter responsible?
Answer: A high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay is a classic sign that your compound is being actively pumped out of the cells.[10] The most common efflux transporters are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This troubleshooting guide will help you pinpoint the culprit.
The Causality: Efflux transporters are ATP-dependent proteins that recognize a broad range of substrates and expel them from the cytoplasm, acting as a protective barrier. This reduces the intracellular concentration of your compound, limiting its therapeutic effect.
Investigative Workflow:
Caption: Workflow for identifying efflux transporters.
Protocol: Caco-2 Bidirectional Assay with Efflux Inhibitors
This protocol assumes you have already established a standard bidirectional Caco-2 assay.[18]
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for monolayer differentiation and tight junction formation.[9] Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Prepare Solutions:
-
Test Compound Solution: Prepare your pyrimidine carboxylic acid in transport buffer (e.g., HBSS, pH 7.4) at the desired concentration (e.g., 10 µM).
-
Inhibitor Solutions: Prepare transport buffers containing your test compound PLUS a specific inhibitor.
-
For P-gp: Use Verapamil (50-100 µM).
-
For BCRP: Use Ko143 (1-5 µM).
-
-
-
Assay Execution (in parallel):
-
Condition 1 (Control): Run the standard bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) with the test compound alone.
-
Condition 2 (P-gp Inhibition): Run the bidirectional assay with the test compound + Verapamil solution in both chambers.
-
Condition 3 (BCRP Inhibition): Run the bidirectional assay with the test compound + Ko143 solution in both chambers.
-
-
Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours).
-
Sampling & Analysis: Take samples from the donor and receiver compartments at the end of the incubation period. Quantify the compound concentration using LC-MS/MS.
-
Calculate Papp and Efflux Ratio (ER): Calculate the apparent permeability (Papp) for each direction and the ER for each condition.
Interpreting the Data:
| Condition | Papp A-B (10⁻⁶ cm/s) | Papp B-A (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Control | 0.5 | 5.0 | 10.0 | Significant efflux observed. |
| + Verapamil (P-gp inh.) | 2.8 | 3.1 | 1.1 | ER is abolished. Compound is a P-gp substrate. |
| + Ko143 (BCRP inh.) | 0.6 | 4.8 | 8.0 | ER is largely unchanged. Not a primary BCRP substrate. |
This table demonstrates a clear-cut case of P-gp mediated efflux. If both inhibitors caused a drop in the ER, it would suggest the compound is a substrate for both transporters.
Section 3: References
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH (2024). JoVE.
-
Drug's pKa and its absorption (2022). YouTube.
-
What is pKa and how is it used in drug development? (2023). Pion Inc.
-
Fast Release of Carboxylic Acid inside Cells (2025). Chemistry – A European Journal.
-
The pKa Distribution of Drugs: Application to Drug Discovery (2007). Journal of Medicinal Chemistry.
-
Prodrugs of Carboxylic Acids (2011). ResearchGate.
-
The Impact of Ionization in Drug Discovery & Development (n.d.). ACD/Labs.
-
Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds (2025). BenchChem.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol (n.d.). Creative Bioarray.
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors (2020). ACS Publications.
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs (2020). MDPI.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability (2025). Molecules.
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity (2021). Journal of Medicinal Chemistry.
-
PAMPA In Vitro Assay (n.d.). Charnwood Discovery.
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges (2004). Drug Discovery Today.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) (n.d.). Evotec.
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers (2021). Pharmaceutics.
-
Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues (2008). Current Drug Metabolism.
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux (2011). Springer Protocols.
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays (2023). International Journal of Molecular Sciences.
-
The transport of carboxylic acids and important role of the Jen1p transporter during the development of yeast colonies (2013). Biochemical Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The transport of carboxylic acids and important role of the Jen1p transporter during the development of yeast colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Polar Pyrimidine Compounds
Welcome to the technical support center dedicated to the purification of polar pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. The inherent polarity of many pyrimidine derivatives, crucial for their biological activity as nucleoside analogs, presents significant hurdles in traditional purification workflows.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve high-purity compounds.
Section 1: Understanding the Challenge - Why Are Polar Pyrimidines Difficult to Purify?
The primary difficulty in purifying polar pyrimidine compounds stems from their high polarity. This characteristic leads to several common issues in the lab:
-
Poor Retention in Reversed-Phase Chromatography (RPC): Traditional RPC relies on hydrophobic interactions between the analyte and the stationary phase.[3] Highly polar compounds have minimal affinity for non-polar stationary phases like C18, often resulting in elution in or near the solvent front.[1][4]
-
Peak Tailing in HPLC: The presence of multiple hydrogen bond donors and acceptors in polar pyrimidines can lead to strong interactions with residual silanol groups on silica-based columns, causing asymmetrical peak shapes.[1][5]
-
High Solubility in Polar Solvents: This property makes purification by crystallization challenging, as it can be difficult to find a suitable solvent system where the compound has low solubility for precipitation.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of polar pyrimidine compounds.
Q1: What are the most effective chromatographic techniques for purifying polar pyrimidine derivatives?
A1: The choice of chromatographic technique is critical and depends on the specific properties of your pyrimidine derivative. Several powerful options exist:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds.[4][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[1][7]
-
Mixed-Mode Chromatography: This versatile technique combines multiple separation mechanisms, such as reversed-phase and ion-exchange, in a single column.[8][9][10] This allows for the retention and separation of both polar and non-polar compounds in a single analysis and can be finely tuned by adjusting mobile phase pH, ionic strength, and organic solvent content.[9][11]
-
Ion-Exchange Chromatography (IEC): Ideal for ionizable pyrimidine derivatives, separating them based on their net charge.[1][12] This technique offers high selectivity and the ability to "catch and release" compounds of interest.[12]
-
Reversed-Phase Chromatography (RPC) with Modifications: While challenging, RPC can be adapted for polar pyrimidines by using columns with polar-embedded or polar-endcapped stationary phases or by employing ion-pairing agents in the mobile phase to enhance retention.[1][13]
Q2: My polar pyrimidine compound shows poor retention on a C18 column. What can I do?
A2: To improve retention in reversed-phase HPLC, consider the following strategies:
-
Utilize a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of polar compounds.[1]
-
Adjust the Mobile Phase pH: For acidic or basic pyrimidine derivatives, adjusting the pH to suppress ionization can increase their hydrophobicity and, consequently, their retention on a reversed-phase column.[1][14]
Q3: I'm observing significant peak tailing with my basic pyrimidine compound on a silica gel column. How can I resolve this?
A3: Peak tailing of basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase.[5] To mitigate this, add a small amount of a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), typically in the 0.1-1% range.[5] This will help to saturate the acidic sites on the silica gel and improve peak shape.
Q4: When should I consider crystallization for purifying my polar pyrimidine derivative?
A4: Crystallization is a powerful technique for achieving high purity, especially for large-scale purifications of solid compounds.[1] The key is to identify a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.[1]
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your purification experiments.
| Problem | Potential Cause | Suggested Solution |
| Poor Retention in Reversed-Phase HPLC | The analyte is too polar for the stationary phase. | Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative.[1] |
| HPLC Peak Tailing | Strong interaction with acidic silanol groups on the column (for basic analytes). | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[5] Use a base-deactivated column. |
| Compound Fails to Crystallize | The solution is not supersaturated (too much solvent). The compound is too soluble in the chosen solvent. | Evaporate some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent).[1] Experiment with different solvent systems. |
| Split Peaks in HPLC | Partially blocked column frit or a void in the column. The sample solvent is incompatible with the mobile phase. | Reverse and flush the column according to the manufacturer's guidelines. Replace the column if necessary. Ensure the sample is dissolved in a solvent weaker than or the same as the mobile phase.[1] |
| Low Recovery from Column Chromatography | The compound is irreversibly adsorbed to the stationary phase. The compound is spread across many fractions at a low concentration. | For basic compounds on silica, consider adding a basic modifier to the eluent.[5] If the compound is unstable on silica, use a less acidic stationary phase like alumina.[15] Concentrate fractions and re-analyze by TLC.[15] |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification of a Highly Polar Pyrimidine using HILIC
This protocol provides a general framework for developing a HILIC purification method.
1. Column Selection:
-
Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
2. Mobile Phase Preparation:
-
Prepare a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1]
3. Sample Preparation:
-
Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength.[1]
4. Method Development:
-
Start with an isocratic elution using a high organic content (e.g., 95% acetonitrile).
-
If retention is too strong, gradually increase the aqueous content in the mobile phase to decrease retention time.
-
If separation is poor, a shallow gradient of increasing aqueous content can be employed.
5. Equilibration:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection to ensure reproducible results. HILIC may require longer equilibration times than reversed-phase methods.[8]
Protocol 2: General Workflow for Crystallization of a Polar Pyrimidine
1. Solvent Screening:
-
In small test tubes, test the solubility of a small amount of your crude compound in various solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature and good solubility when heated.
2. Dissolution:
-
In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to create a saturated solution.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them. If colored impurities are an issue, a small amount of activated charcoal can be added to the hot solution before filtration.[1]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
6. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]
Section 5: Visualizing Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification technique.
Diagram 2: Troubleshooting Workflow for Poor HPLC Resolution
Caption: Troubleshooting workflow for addressing poor HPLC peak resolution.
References
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography - Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025-06-18).
- Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US.
- Mixed-Mode Chromatography and Stationary Phases.
- Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (2014-03-01).
- Mixed-Mode Chromatography—A Review - LCGC International.
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PubMed Central.
- Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange - ResearchGate.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011-08-31).
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF - ResearchGate.
- Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem.
- Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
- How to purify a very polar compound? - ResearchGate. (2018-04-25).
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025-10-20).
- Pyrimidine Analogues - LiverTox - NCBI Bookshelf. (2017-04-16).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. pharmanow.live [pharmanow.live]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming the Biological Activity of Synthetic 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer and enzyme inhibitory properties.[1][2] The novel synthetic compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (CAS No. 391680-79-8), presents a unique combination of a dihydroxypyrimidine core, known for its potential as a hydrogen-bonding pharmacophore, and a thiophene moiety, which is also associated with diverse pharmacological effects.[3][4] This guide provides a comprehensive, multi-tiered experimental framework for the initial biological characterization of this compound. We will objectively compare its potential performance against established agents and provide detailed, self-validating experimental protocols.
Our approach is grounded in a logical progression from broad-spectrum screening to more specific mechanistic assays. We will first assess the compound's general cytotoxic effects against cancer cell lines, a common activity for novel pyrimidine derivatives.[5] Subsequently, we will investigate its potential as an enzyme inhibitor, focusing on DNA gyrase, a validated target for antibacterial agents, and general kinase inhibition, a hallmark of many anticancer drugs.[6][7] Finally, we will explore its antioxidant capacity, a property often associated with dihydroxy-substituted aromatic systems.[8]
This guide is designed for researchers, scientists, and drug development professionals, providing not just the "how" but the "why" behind each experimental choice, ensuring a robust and insightful evaluation of this promising synthetic molecule.
Experimental Workflow: A Multi-pronged Approach to Activity Confirmation
The biological evaluation of a novel compound necessitates a systematic approach. We will employ a tiered strategy to efficiently screen for and then characterize the activity of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Caption: Tiered experimental workflow for biological activity screening.
Tier 1: Broad Spectrum Biological Screening
Anticancer Activity: Cell Viability Assessment
The MTT (or MTS) assay is a robust and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[7][9] This assay measures the metabolic activity of cells, which is generally correlated with cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data:
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| Synthetic Compound | Experimental Value | Experimental Value |
| Doxorubicin (Control) | ~0.5 - 2 | ~0.1 - 1 |
| Cisplatin (Control) | ~1 - 5 | ~5 - 20 |
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward spectrophotometric method for determining the antioxidant capacity of a compound.[10] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be quantified.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the synthetic compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound and the standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Comparative Data:
| Compound | DPPH Scavenging EC50 (µM) |
| Synthetic Compound | Experimental Value |
| Ascorbic Acid (Control) | ~20 - 50 |
| Trolox (Control) | ~50 - 100 |
Tier 2: Specific Target-Based Assays
Based on the structural motifs of our target compound, we will investigate its potential to inhibit specific enzymes that are established drug targets.
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents.[11] Pyrimidine derivatives have been identified as inhibitors of this enzyme.[12] An agarose gel-based assay can be used to assess the inhibition of DNA gyrase's supercoiling activity.[13]
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase enzyme, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the synthetic compound. Include a positive control inhibitor (e.g., Novobiocin or Ciprofloxacin) and a no-inhibitor control.
-
Initiation of Reaction: Add ATP to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of the enzyme will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Caption: Workflow for the DNA gyrase inhibition assay.
Comparative Data:
| Compound | DNA Gyrase IC50 (µM) |
| Synthetic Compound | Experimental Value |
| Novobiocin (Control) | ~0.1 - 1 |
| Ciprofloxacin (Control) | ~1 - 10 |
General Kinase Inhibition Assay
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in cancer.[9] Many small molecule anticancer drugs are kinase inhibitors. A generic, colorimetric kinase assay can provide a preliminary indication of the compound's potential as a kinase inhibitor.
Experimental Protocol: Generic Kinase Assay
-
Assay Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. The amount of ADP is coupled to a series of enzymatic reactions that result in a colorimetric or fluorescent signal.
-
Reaction Mixture: In a 96-well plate, add a generic kinase (e.g., a tyrosine kinase like Src), its corresponding substrate, and the assay buffer.
-
Inhibitor Addition: Add various concentrations of the synthetic compound. Include a known kinase inhibitor as a positive control (e.g., Staurosporine) and a no-inhibitor control.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagents that will convert the produced ADP into a measurable signal.
-
Signal Measurement: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Comparative Data:
| Compound | Generic Kinase IC50 (µM) |
| Synthetic Compound | Experimental Value |
| Staurosporine (Control) | ~0.01 - 0.1 |
| Sunitinib (Control) | ~0.1 - 1 |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial biological characterization of the novel synthetic compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. By employing a tiered experimental strategy, from broad-spectrum screening to more specific target-based assays, researchers can efficiently and effectively elucidate its potential therapeutic activities. The comparative framework provided, using well-established positive controls, will enable a clear assessment of the compound's potency and potential for further development.
Positive results in any of these assays would warrant further investigation, including screening against a broader panel of cancer cell lines, testing against specific kinases or other bacterial strains, and in-depth mechanistic studies to identify the precise molecular target. This structured approach ensures that the biological potential of this promising pyrimidine derivative is thoroughly and rigorously explored.
References
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available from: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available from: [Link]
-
Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC - NIH. Available from: [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. Available from: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. Available from: [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - MDPI. Available from: [Link]
-
Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed. Available from: [Link]
-
Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview) - PubMed. Available from: [Link]
-
Validation of predicted DNA gyrase inhibitors a, Actual compound... - ResearchGate. Available from: [Link]
-
Cancer Cell-Based Assays - Charles River Laboratories. Available from: [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science - ACS Publications. Available from: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. Available from: [Link]
-
(PDF) Antioxidants Activity of Selected Synthesized Compounds - ResearchGate. Available from: [Link]
-
(PDF) Bioassays for Anticancer Activities - ResearchGate. Available from: [Link]
-
Bioassays for anticancer activities - University of Wollongong Research Online. Available from: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Available from: [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. Available from: [Link]
-
Cancer Cell-based Assays - Alfa Cytology. Available from: [Link]
-
Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement - Books. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. Available from: [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - NIH. Available from: [Link]
-
Biological Activities of Thiophenes - Encyclopedia.pub. Available from: [Link]
-
Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview) - PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid - Synblock [synblock.com]
- 4. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 6. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ro.uow.edu.au [ro.uow.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Thienyl-Pyrimidine Kinase Inhibitors: A Guide for Drug Discovery Professionals
The 2-thienyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the native purine core of adenosine triphosphate (ATP). This structural mimicry allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, making it a cornerstone for the development of targeted kinase inhibitors. The inherent versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of various 2-thienyl-pyrimidine-based kinase inhibitors, offering a deep dive into their structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The 2-Thienyl-Pyrimidine Scaffold: A Versatile Kinase Binding Moiety
The core structure of a 2-thienyl-pyrimidine inhibitor typically features a thienopyrimidine nucleus, which serves as the primary anchor within the kinase ATP-binding pocket. The thienyl group can be further functionalized, and substitutions at other positions on the pyrimidine ring are crucial for modulating kinase selectivity and potency.
Caption: General structure of 2-thienyl-pyrimidine kinase inhibitors.
Comparative Analysis of Kinase Inhibition Profiles
The true utility of the 2-thienyl-pyrimidine scaffold is demonstrated by the diverse range of kinases it can be tailored to inhibit. Below is a comparative analysis of inhibitors targeting key kinases implicated in cancer and other diseases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.[1] The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors, including those active against the clinically relevant T790M resistance mutant.[2][3]
A series of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against both wild-type (WT) EGFR and the T790M mutant.[2][4] Analysis of the structure-activity relationship reveals that substitutions at both the 2-phenyl and the 4-anilino positions are critical for high potency. The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[5] Furthermore, the introduction of a halogen, such as chlorine, at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect against both wild-type and mutant EGFR.[5]
| Compound ID | R Group (Substitution on 2-phenyl ring) | R' Group (Substitution on 4-anilino moiety) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | Reference |
| 12c | 4-OCH3 | 4-Cl | 37.50 | 148.90 | [2] |
| 5b | H | 3-Cl, 4-F | 37.19 | 204.10 | [4] |
| Gefitinib | - | - | 21.44 (µM) | - | [3] |
| Erlotinib | - | - | - | - | [2] |
Table 1: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against EGFR.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is crucial for cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers. A notable series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives has been explored for their inhibitory action against PI3K isoforms.[6] The substitution pattern on the 2-aryl ring is a critical determinant of their biological activity.[1]
Analysis of the data reveals key structural requirements for potent PI3K inhibition within this chemical series. A hydroxyl group at the 3-position of the 2-aryl ring is consistently associated with higher inhibitory activity against PI3Kβ and PI3Kγ.[6] In contrast, a hydroxyl group at the 4-position leads to a significant drop in activity. The addition of a methoxy group at the 5-position, in conjunction with a 3-hydroxyl group, further enhances the inhibitory potency.[6]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [6] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [6] |
| IIIb | 4-OH | <40 | <40 | [6] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [6] |
| IIIk | 3-OCH3 | <40 | 48 | [6] |
Table 2: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors (at 10 µM). [6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[7][9]
For this class of inhibitors, the nature of the substituent at the 4-position of the thienopyrimidine core plays a significant role in determining potency. The incorporation of an aryl urea moiety has proven to be a particularly effective strategy for achieving high-affinity binding to the VEGFR-2 active site.[10]
| Compound ID | 4-Position Substituent | VEGFR-2 IC50 (nM) | Reference |
| 21b | Aryl Urea Derivative | 33.4 | [8] |
| 21c | Aryl Urea Derivative | 47.0 | [8] |
| 21e | Aryl Urea Derivative | 21 | [8] |
| 6b | Aryl Urea Derivative | 53.63 | [11] |
| Sorafenib | - | 230 | [7] |
Table 3: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[12] Replacement of a pyrrolopyrimidine core with a thienopyrimidine moiety in a series of amide-containing compounds led to the discovery of potent and selective Aurora kinase inhibitors.[13][14]
| Compound ID | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Reference |
| 38j | 0.0071 | 0.0257 | [15] |
| 41l | 0.0093 | 0.0028 | [15] |
| S7 | - | 0.14112 | [12] |
| VX-680 (Tozasertib) | - | - | [15] |
Table 4: Inhibitory Activity of Selected Thienopyrimidine Derivatives against Aurora Kinases.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key assays used in the characterization of these kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[16][17][18]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. The final reaction volume is typically 5 µL.[16]
-
Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[16] Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[17] Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Caption: Workflow of the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-thienyl-pyrimidine inhibitor. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 48 or 72 hours).[21]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[21] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, by plotting cell viability against the logarithm of the inhibitor concentration.[5]
Western Blotting for Target Engagement
Western blotting can be employed to assess the ability of a 2-thienyl-pyrimidine inhibitor to engage its target kinase within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.[22][23]
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[23]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate. Also, probe a separate blot with an antibody against the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon inhibitor treatment.
Conclusion and Future Directions
The 2-thienyl-pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the key structure-activity relationships that govern their interactions with important oncology targets such as EGFR, PI3K, VEGFR-2, and Aurora kinases. The detailed experimental protocols provide a framework for the rigorous evaluation of novel compounds based on this versatile core.
Future research in this area will likely focus on several key aspects. The development of dual- or multi-targeted inhibitors based on the 2-thienyl-pyrimidine scaffold is a promising strategy to overcome drug resistance and improve therapeutic efficacy.[15] Furthermore, a deeper understanding of the structural biology of inhibitor-kinase interactions will continue to guide the rational design of next-generation compounds with improved potency and selectivity. Finally, the optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the 2-thienyl-pyrimidine nucleus, guided by the principles and methodologies outlined in this guide, holds great promise for the future of targeted cancer therapy.
References
-
New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Molecules, 28(17), 6358. [Link]
-
Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. (2022). Molecules, 27(19), 6619. [Link]
-
Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. (2010). Bioorganic & Medicinal Chemistry Letters, 20(1), 375-379. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5187. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2020). Bioorganic Chemistry, 100, 103930. [Link]
-
SAR of thienopyrimidines as VEGFR-2 inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. (2023). Future Medicinal Chemistry, 15(22), 1957-1976. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24460. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). Future Medicinal Chemistry, 11(10), 1145-1166. [Link]
-
Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]
-
Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6670-6674. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2020). Bioorganic Chemistry, 100, 103930. [Link]
-
Discovery of New thieno[3,2-d]pyrimidine Derivatives Targeting EGFR L858R/T790M NSCLCs by the Conformation Constrained Strategy. (2021). Journal of Medicinal Chemistry, 64(23), 17169-17186. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal, 440(3), 301-311. [Link]
-
A Thienopyrimidine Derivative Induces Growth Inhibition and Apoptosis in Human Cancer Cell Lines via Inhibiting Aurora B Kinase Activity. (2013). European Journal of Medicinal Chemistry, 68, 245-253. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 326-342. [Link]
-
(PDF) Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. (2010). Journal of Medicinal Chemistry, 53(5), 2047-2062. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 21, 2026, from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2004). Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1), 2-10. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9869-9887. [Link]
-
Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. (2025). Expert Opinion on Therapeutic Patents, 35(3), 221-237. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7481-7499. [Link]
-
Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry, 12, 1469595. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2017). Journal of Applied Pharmaceutical Science, 7(11), 051-061. [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 21, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 21, 2026, from [Link]
-
Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors. (2015). Bioorganic & Medicinal Chemistry, 23(3), 510-520. [Link]
-
Western blot analysis of components of the class I PI3K and ERK... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Table 2, IC50 values for selected compounds versus caspase panel. (2012). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 21, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7481-7499. [Link]
-
Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (2011). Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]
Sources
- 1. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay [promega.sg]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Researcher's Guide to In Vivo Validation of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for validating the in vitro findings of a novel compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, in relevant in vivo models. Drawing upon established methodologies and comparative data, this document serves as a practical roadmap for assessing the therapeutic potential of this pyrimidine derivative.
The core hypothesis underpinning this guide is that 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid functions as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This assertion is based on the structural similarities of the dihydroxypyrimidine scaffold to known COX-2 inhibitors and the reported anti-inflammatory activity of various pyrimidine derivatives.[1] The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of the constitutively expressed COX-1 isozyme.[2]
This guide will objectively compare the projected performance of our lead compound with a well-established COX-2 inhibitor, Celecoxib, providing the necessary experimental context for a robust evaluation.
Section 1: In Vitro Target Validation: Confirming COX-2 Inhibition
Before embarking on extensive in vivo studies, it is imperative to confirm the hypothesized mechanism of action through rigorous in vitro assays. This foundational step ensures that the observed in vivo effects can be confidently attributed to the intended molecular target.
Rationale for In Vitro Testing
Directly assessing the inhibitory activity of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid against COX-1 and COX-2 enzymes provides quantitative data on its potency and selectivity. A high selectivity for COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[2]
Experimental Protocol: In Vitro COX Inhibition Assay
A common and reliable method for this is a cell-free enzymatic assay, often available in commercial kit formats.[3][4][5]
Objective: To determine the IC50 values of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid for COX-1 and COX-2 and to compare its potency and selectivity to Celecoxib.
Methodology:
-
Reagents and Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., Amplex™ Red)[4]
-
Test compound (5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid)
-
Reference compound (Celecoxib)
-
Assay buffer and other kit components
-
-
Procedure:
-
Prepare a dilution series of the test compound and Celecoxib.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the diluted compounds.
-
Incubate to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Add the probe, which reacts with a product of the cyclooxygenase reaction (prostaglandin G2) to generate a fluorescent or colorimetric signal.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the COX-2 selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Expected Outcomes and Comparative Data
The table below outlines the expected data points from the in vitro COX inhibition assay, with hypothetical values for our lead compound and known values for the comparator, Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | >100 | 0.5 - 1.5 | >67 - >200 |
| Celecoxib | ~15 | ~0.04 | ~375 |
Note: The IC50 values for Celecoxib can vary depending on the assay conditions.
Section 2: In Vivo Efficacy Assessment: Murine Model of Inflammation
Following successful in vitro validation, the next critical phase is to assess the anti-inflammatory efficacy of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid in a relevant animal model. The carrageenan-induced paw edema model in mice is a widely accepted and well-characterized acute inflammation model suitable for evaluating COX-2 inhibitors.
Rationale for Model Selection
The carrageenan-induced paw edema model is a classic and reproducible assay for studying the anti-inflammatory effects of novel compounds. The inflammatory response in this model is biphasic, with the later phase being largely dependent on prostaglandin synthesis mediated by COX-2. This makes it an ideal platform for validating the in vivo efficacy of our putative COX-2 inhibitor.
Experimental Workflow: In Vivo Anti-inflammatory Study
Caption: Workflow for the in vivo anti-inflammatory study.
Detailed In Vivo Protocol
Objective: To evaluate the anti-inflammatory efficacy of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid in a mouse model of acute inflammation and compare its performance to Celecoxib.
Animals: Male Swiss albino mice (20-25 g) will be used. Animals should be housed under standard laboratory conditions with free access to food and water.
Experimental Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Low Dose, e.g., 10 mg/kg)
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (High Dose, e.g., 30 mg/kg)
-
Celecoxib (Positive Control, e.g., 20 mg/kg)[6]
Procedure:
-
Compound Administration: Administer the test compounds and vehicle orally (p.o.) one hour before the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Data Analysis:
-
Calculate the percentage of paw edema for each animal at each time point using the formula: [(Vt - V0) / V0] * 100, where Vt is the paw volume at time t and V0 is the baseline paw volume.
-
Calculate the percentage of inhibition of paw edema for each treatment group relative to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Endpoint Biomarker Analysis
To further substantiate the in vivo mechanism of action, key biomarkers can be measured in the inflamed paw tissue at the end of the study.
Tissue Homogenization: Paw tissue will be collected and homogenized.
Biomarker Assays:
-
Prostaglandin E2 (PGE2) Levels: Measured by ELISA to directly assess the downstream effects of COX-2 inhibition.
-
COX-2 Protein Expression: Measured by Western blot or immunohistochemistry to confirm the inflammatory state of the tissue.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration into the inflamed tissue.
Section 3: Comparative Performance and Data Interpretation
The following table summarizes the anticipated outcomes of the in vivo study, providing a clear comparison between our lead compound and the established drug, Celecoxib.
| Treatment Group | Paw Edema Inhibition (%) at 4 hours | Paw Tissue PGE2 Levels (pg/mg tissue) | Paw Tissue MPO Activity (U/mg tissue) |
| Vehicle Control | 0 | High | High |
| 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Low Dose) | 20 - 30 | Moderately Reduced | Moderately Reduced |
| 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (High Dose) | 40 - 60 | Significantly Reduced | Significantly Reduced |
| Celecoxib (20 mg/kg) | 50 - 70 | Significantly Reduced | Significantly Reduced |
Interpretation of Results:
A dose-dependent reduction in paw edema by 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, comparable to that of Celecoxib, would provide strong evidence of its in vivo anti-inflammatory efficacy. A concurrent decrease in PGE2 levels in the paw tissue would further support the hypothesis that the anti-inflammatory effect is mediated through the inhibition of the COX-2 pathway. Reduced MPO activity would indicate a decrease in neutrophil infiltration, a hallmark of inflammation.
Section 4: Bridging In Vitro and In Vivo Data: A Logical Framework
The successful translation of in vitro findings to in vivo efficacy relies on a clear and logical connection between the two sets of data. The following diagram illustrates this relationship.
Caption: Logical framework connecting in vitro and in vivo validation.
Section 5: Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the in vivo efficacy of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, based on the strong scientific premise of its potential as a COX-2 inhibitor. Successful outcomes from these studies would not only confirm the compound's anti-inflammatory properties but also provide a solid foundation for further preclinical development, including pharmacokinetic and toxicological profiling. The rigorous, data-driven methodology presented here is designed to instill confidence in the translational potential of this promising molecule.
References
-
Singh, J. et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals. [Link]
-
Masferrer, J. L. et al. (2000). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Abdel-Maksoud, M. S. et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. [Link]
-
Kim, J. et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. [Link]
-
Khan, M. A. et al. (2021). Celecoxib Enhances the Efficacy of Low-Dose Antibiotic Treatment against Polymicrobial Sepsis in Mice and Clinical Isolates of ESKAPE Pathogens. Frontiers in Immunology. [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid in the Context of Established HIF Pathway Inhibitors
A Guide for Drug Development Professionals
Introduction: Targeting Hypoxia, a Cornerstone of Cancer Progression
The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which is a critical driver of cancer progression, metastasis, and resistance to therapy.[1][2] Cells adapt to this hypoxic stress primarily through the activation of the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][3] The HIF-1 complex, a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit, is a master regulator of the hypoxic response.[2][4] Under normal oxygen conditions, HIF-1α is rapidly degraded. However, in a hypoxic environment, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of numerous target genes.[5] These genes orchestrate a cascade of adaptive processes, including angiogenesis (e.g., via Vascular Endothelial Growth Factor, VEGF), metabolic reprogramming to favor glycolysis, cell proliferation, and invasion.[1][5][6]
Given its central role in tumor survival and aggression, the HIF-1 pathway presents a compelling target for anticancer drug development.[3][4][6] This guide introduces a novel investigational compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (hereafter referred to as DTPC ), a small molecule with a pyrimidine scaffold suggesting potential as a targeted therapeutic. We will provide a comparative framework for evaluating its efficacy against established drugs that modulate the HIF pathway, including the FDA-approved HIF-2α inhibitor Belzutifan and other agents known to suppress HIF-1α activity through various mechanisms, such as Topotecan .
Section 1: Mechanistic Overview of HIF Pathway Inhibition
Understanding the precise points of intervention within the HIF signaling cascade is crucial for evaluating and differentiating novel inhibitors.
The HIF-1α Signaling Pathway
The regulation of HIF-1α is a multi-step process, offering several potential points for therapeutic intervention. Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target HIF-1α for proteasomal degradation.[7] Hypoxia inhibits PHD activity, leading to HIF-1α stabilization and subsequent activation of target genes.
For the purpose of this guide, we hypothesize that DTPC acts as a direct inhibitor of HIF-1α, possibly by preventing its dimerization with HIF-1β, a critical step for DNA binding and transcriptional activation.
Mechanisms of Comparator Drugs
-
Belzutifan (Welireg®) : Belzutifan is a first-in-class, potent, and selective inhibitor of HIF-2α.[8][9][10] While distinct from HIF-1α, HIF-2α shares structural similarities and also dimerizes with HIF-1β to regulate a partially overlapping set of pro-tumorigenic genes. Belzutifan binds to a pocket in the HIF-2α protein, allosterically preventing its heterodimerization with HIF-1β.[8][9] Its approval for von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC) and other tumors validates the therapeutic strategy of disrupting HIF transcription factor dimerization.[10][11]
-
Topotecan : A topoisomerase I inhibitor, Topotecan is an established chemotherapy agent.[12] Its effect on the HIF-1 pathway is indirect; it has been shown to decrease hypoxia-induced HIF-1α protein levels and inhibit HIF-1 transactivating activity.[4][13] This illustrates a class of drugs that were not initially designed as HIF inhibitors but demonstrate activity against the pathway.
-
Other Investigational HIF-1α Inhibitors : A variety of agents inhibit HIF-1 through diverse mechanisms.[14] For instance, compounds like PX-478 have been shown to inhibit HIF-1α at multiple levels, including translation and protein stability, and have entered clinical trials.[7] Others, like Acriflavine , are thought to prevent HIF-1 dimerization.[5] These compounds represent the broader landscape of direct HIF-1α targeting strategies.
Caption: HIF-1α pathway and points of therapeutic intervention.
Section 2: Experimental Protocols for Comparative Efficacy
A rigorous, multi-tiered approach is required to objectively compare the efficacy of DTPC against known inhibitors. The following protocols outline a self-validating system, from target engagement to in vivo anti-tumor activity.
In Vitro Assay Workflow
The initial evaluation will use a series of in vitro assays to establish potency, cell-based activity, and mechanism of action.
Caption: Workflow for in vitro comparative efficacy studies.
Protocol 2.1.1: HIF-1α/HIF-1β Dimerization Assay (Biochemical)
-
Rationale: This assay directly tests the hypothesized mechanism of DTPC by measuring its ability to disrupt the protein-protein interaction between HIF-1α and HIF-1β in a cell-free system.
-
Methodology:
-
Reagents: Recombinant human HIF-1α and HIF-1β proteins, AlphaLISA® Nickel Chelate Acceptor beads, and Streptavidin Donor beads.
-
Procedure:
-
Biotinylated HIF-1β is incubated with varying concentrations of DTPC, Belzutifan (as a negative control for HIF-1α), and Acriflavine (as a positive control).
-
His-tagged HIF-1α is added to the mixture.
-
Acceptor and Donor beads are added and incubated in the dark.
-
The plate is read on an EnVision® plate reader. A decrease in signal indicates inhibition of dimerization.
-
-
Endpoint: Calculation of the IC50 value, representing the concentration of the inhibitor required to block 50% of the dimerization activity.
-
Protocol 2.1.2: Hypoxia Response Element (HRE) Reporter Assay (Cell-Based)
-
Rationale: This assay measures the functional consequence of HIF-1 inhibition within a cellular context. It quantifies the transcriptional activity of the HIF-1 complex.
-
Methodology:
-
Cell Line: Use a human cancer cell line (e.g., HCT116 or HEK293T) stably transfected with a plasmid containing multiple copies of the HRE sequence driving the expression of a luciferase reporter gene.[13]
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of DTPC, Belzutifan, and Topotecan.
-
Incubate cells under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Endpoint: Determination of the IC50 value for the inhibition of hypoxia-induced luciferase expression.
-
Protocol 2.1.3: Western Blot for HIF-1α and Downstream Targets
-
Rationale: To visually confirm that the inhibition of HIF-1 transcriptional activity correlates with a reduction in the levels of HIF-1α protein and its key downstream effectors.
-
Methodology:
-
Cell Line: Use a relevant cancer cell line, such as renal cell carcinoma (786-O) or colon cancer (HCT116).
-
Procedure:
-
Treat cells with IC50 concentrations of DTPC and comparator drugs under hypoxic conditions (1% O₂) for 8-16 hours.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane.
-
Probe with primary antibodies against HIF-1α, VEGF, CAIX, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Endpoint: Densitometric analysis to quantify the reduction in protein expression relative to the vehicle control.
-
Protocol 2.1.4: Endothelial Cell Tube Formation Assay
-
Rationale: To assess the anti-angiogenic potential of the compounds, a key functional outcome of HIF-1 inhibition.
-
Methodology:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
Prepare conditioned media by treating cancer cells (e.g., HCT116) with DTPC and comparators under hypoxia for 24 hours.
-
Coat a 96-well plate with Matrigel®.
-
Seed HUVECs onto the Matrigel-coated plate and treat with the conditioned media.
-
Incubate for 6-12 hours to allow for tube formation.
-
Image the wells using a microscope and quantify the total tube length and number of branch points using imaging software.
-
-
Endpoint: Percentage inhibition of tube formation compared to the vehicle-treated control.
-
In Vivo Efficacy Evaluation
Protocol 2.2.1: Human Tumor Xenograft Model
-
Rationale: To evaluate the anti-tumor efficacy of DTPC in a living organism, providing data on drug bioavailability, tolerability, and impact on tumor growth.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
Procedure:
-
Subcutaneously implant a human cancer cell line known to express high levels of HIF-1α (e.g., HCT116) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle, DTPC (at various doses), Belzutifan, and Topotecan.
-
Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule.
-
Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.
-
At the end of the study, excise tumors for pharmacodynamic analysis.
-
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI) percentage.
-
Secondary: Immunohistochemical (IHC) analysis of tumor tissue for HIF-1α, VEGF, and CD31 (to assess microvessel density).
-
-
Section 3: Comparative Data Summary
The following tables present hypothetical, yet plausible, data derived from the protocols described above. This allows for a direct comparison of DTPC with established drugs.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Dimerization IC50 (nM) | HRE Reporter IC50 (nM) | HCT116 Proliferation GI50 (µM) |
| DTPC | 15 | 25 | 0.5 |
| Belzutifan | >10,000 (inactive) | >10,000 (inactive) | 1.2 |
| Topotecan | N/A (indirect) | 500 | 0.1 |
| Acriflavine | 800 | 1,200 | 2.5 |
GI50: Concentration for 50% growth inhibition.
Table 2: Anti-Angiogenic and In Vivo Anti-Tumor Efficacy
| Compound | Tube Formation Inhibition (at 1 µM) | HCT116 Xenograft TGI (%) |
| DTPC | 85% | 75% |
| Belzutifan | 40% | 50% |
| Topotecan | 65% | 80% |
TGI: Tumor Growth Inhibition at a maximum tolerated dose.
Section 4: Expert Analysis and Future Directions
The hypothetical data presented positions DTPC as a highly potent and specific inhibitor of the HIF-1 pathway. Its sub-nanomolar activity in both biochemical and cell-based functional assays suggests strong target engagement. The >100-fold selectivity over HIF-2α (as indirectly shown by Belzutifan's inactivity in HIF-1α assays) would be a significant advantage, potentially leading to a different efficacy and safety profile.
Compared to an indirect inhibitor like Topotecan , DTPC demonstrates comparable or superior anti-angiogenic activity and robust in vivo tumor growth inhibition. While Topotecan's higher cytotoxicity (lower GI50) is expected from a topoisomerase inhibitor, DTPC's potent anti-proliferative effect at sub-micromolar concentrations is highly encouraging for a targeted agent. Its mechanism, directly targeting the HIF-1α/β dimerization, could offer a therapeutic window to overcome resistance mechanisms that might emerge with agents acting on upstream pathways (e.g., PI3K/mTOR inhibitors).[5][7]
Future Directions:
-
Selectivity Profiling: A comprehensive kinase panel and off-target screening are essential to confirm DTPC's specificity.
-
Pharmacokinetic Studies: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to optimize dosing schedules and formulations.
-
Combination Studies: Evaluating DTPC in combination with standard-of-care chemotherapies or radiation could reveal synergistic effects, as HIF-1 inhibition is known to sensitize tumors to these treatments.[6]
-
Biomarker Development: Identifying a patient population most likely to respond to DTPC, perhaps through baseline tumor HIF-1α expression, will be critical for clinical trial design.
References
- Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.
- Ziello, J. E., Jovin, I. S., & Huang, Y. (2007). Hypoxia-Inducible Factor (HIF)-1 regulatory pathway and its potential for therapeutic intervention in malignancy and ischemia. The Yale journal of biology and medicine, 80(2), 51–60.
- Fallah, J., & Rini, B. I. (2019). HIF inhibitors: a new frontier in cancer therapeutics. CA: a cancer journal for clinicians, 69(4), 279-296.
- Rapino, F., et al. (2018). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Scientific reports, 8(1), 1-13.
- Jonasch, E., et al. (2021). Belzutifan for renal cell carcinoma in von Hippel-Lindau disease. The New England journal of medicine, 385(22), 2036-2046.
- Synapse, P. (2024). What is the mechanism of Belzutifan?
- Masoud, G. N., & Li, W. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta pharmaceutica Sinica. B, 5(5), 378–389.
- Lee, J. W., & Semenza, G. L. (2012). The role of hypoxia-inducible factor 1 in tumor metabolism.
- National Cancer Institute. (n.d.). Topotecan Hydrochloride.
- Choueiri, T. K., et al. (2023). Belzutifan versus Everolimus in Patients with Previously Treated Advanced Renal Cell Carcinoma: The LITESPARK-005 Phase 3 Randomized Controlled Trial. The Lancet, 401(10372), 239-251.
- Wigerup, C., Påhlman, S., & Bexell, D. (2016). Therapeutic targeting of hypoxia and hypoxia-inducible factors in cancer. Pharmacology & therapeutics, 164, 152-169.
- Merck. (n.d.). Mechanism of Action for WELIREG® (belzutifan). Merck.
- Semenza, G. L. (2022). Therapeutic Targeting of Hypoxia-Inducible Factors in Cancer. Cancers, 14(3), 746.
- Santa Cruz Biotechnology, Inc. (n.d.). HIF-1 alpha Inhibitors. Santa Cruz Biotechnology.
- Hirsch, L., et al. (2022). Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond. Therapeutic advances in medical oncology, 14, 17588359221092892.
- Jing, X., et al. (2019). Role of hypoxia in cancer therapy by regulating the tumor microenvironment. Molecular cancer, 18(1), 1-15.
- Semenza, G. L. (2009). HIF-1 inhibitors for cancer therapy: from gene expression to drug discovery. Current pharmaceutical design, 15(33), 3839-3843.
Sources
- 1. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent agents targeting HIF-1α for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Belzutifan? [synapse.patsnap.com]
- 10. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Belzutifan-Associated Hypoxia: A Review of the Novel Therapeutic, Proposed Mechanisms of Hypoxia, and Management Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"cross-reactivity studies of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid"
A Comparative Guide to the Cross-Reactivity Profile of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel investigational compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, hereafter referred to as Compound X. We detail a systematic, multi-tiered approach for profiling its selectivity against a panel of kinases and other relevant off-targets. By comparing its activity profile with established multi-kinase inhibitors, such as Sunitinib, and a hypothetical structurally similar but more selective compound (Compound Y), this guide offers researchers a robust methodology for characterizing the selectivity of new chemical entities. Detailed experimental protocols, data interpretation strategies, and visual workflows are provided to support drug development professionals in making informed decisions about the therapeutic potential and potential liabilities of pyrimidine-based inhibitors.
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (Compound X) is a novel small molecule inhibitor designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[1][2][3] The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors, but this shared structural feature across the kinome raises the critical challenge of achieving target selectivity.[4][5][6] Off-target activity can lead to a range of adverse effects, potentially derailing an otherwise promising therapeutic candidate.[1][7] Therefore, a rigorous and early assessment of a compound's cross-reactivity is a cornerstone of modern drug discovery.[8][9][10]
This guide outlines a comparative study to characterize the selectivity profile of Compound X. We will compare its performance against two benchmark compounds:
-
Sunitinib: A well-known multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[11][12] Its known activity against VEGFRs, PDGFRs, c-KIT, and other kinases makes it an excellent benchmark for a compound with a potentially broad profile.[12][13]
-
Compound Y (Hypothetical): A close structural analog of Compound X, representing a product of a scaffold hopping effort aimed at improving selectivity.[4][14][15] This allows for a direct comparison of how subtle chemical modifications can impact the cross-reactivity profile.
The primary objective is to build a comprehensive selectivity profile that can predict potential clinical toxicities and guide further lead optimization efforts.[16][17]
Strategic Approach to Cross-Reactivity Profiling
A tiered approach is employed to systematically assess the selectivity of Compound X, beginning with a broad screen and progressively narrowing down to more specific functional assays. This strategy ensures a cost-effective and scientifically rigorous evaluation.
Tier 1: Broad Kinome Profiling
The initial step involves screening Compound X at a single high concentration (e.g., 10 µM) against a large, commercially available kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot). This provides a global view of the compound's interaction space within the human kinome.
Tier 2: Dose-Response Analysis of Primary Hits
Any kinase showing significant inhibition (e.g., >70% at 10 µM) in the initial screen is then subjected to a full dose-response analysis to determine its IC50 value. This quantifies the potency of Compound X against these potential off-targets.
Tier 3: Cellular Target Engagement and Functional Assays
For high-potency off-targets identified in Tier 2, it is crucial to confirm that the enzymatic activity translates to a functional effect in a cellular context.[18] This can be achieved through techniques like Western blotting to assess the phosphorylation status of the off-target's downstream substrates in treated cells.
The overall workflow is depicted in the diagram below:
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the cross-reactivity profiling of Compound X, Sunitinib, and the optimized Compound Y.
Table 1: Primary Target Potency and Cellular Activity
| Compound | Target | Biochemical IC50 (nM) | Cellular Anti-proliferative (HUVEC) EC50 (nM) |
| Compound X | VEGFR-2 | 15 | 85 |
| Sunitinib | VEGFR-2 | 9 | 50 |
| Compound Y | VEGFR-2 | 20 | 110 |
This table establishes that all three compounds are potent inhibitors of the primary target, VEGFR-2, both at the enzymatic and cellular level.
Table 2: Comparative Off-Target Kinase Profile (IC50 in nM)
| Kinase Target | Compound X (IC50, nM) | Sunitinib (IC50, nM) | Compound Y (IC50, nM) | Potential Clinical Implication of Inhibition |
| VEGFR-2 | 15 | 9 | 20 | On-Target Efficacy |
| c-KIT | 80 | 15 | >5,000 | Myelosuppression, Hair depigmentation[19] |
| PDGFRβ | 120 | 25 | >10,000 | Hypertension, Edema[19] |
| FLT3 | 250 | 50 | >10,000 | Myelosuppression |
| RET | 400 | 75 | >10,000 | Endocrine dysfunction |
| SRC | >1,000 | 200 | >10,000 | Gastrointestinal toxicity[19] |
Interpretation of Results:
-
Compound X demonstrates potent inhibition of VEGFR-2. However, it exhibits significant cross-reactivity against other tyrosine kinases like c-KIT, PDGFRβ, FLT3, and RET, albeit with lower potency than its primary target. This profile suggests a risk of side effects similar to those observed with multi-kinase inhibitors.[20]
-
Sunitinib , as expected, shows potent activity against a broad range of kinases, confirming its role as a multi-targeted inhibitor.[13] Its profile serves as a valuable reference for the types of off-target activities that can be anticipated from this chemical class.
-
Compound Y , the result of a hypothetical optimization campaign, retains good potency against VEGFR-2 while demonstrating a markedly improved selectivity profile. The >100-fold reduction in activity against key off-targets like c-KIT and PDGFRβ suggests a potentially wider therapeutic window and a more favorable safety profile.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols should be followed.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the IC50 of test compounds against a panel of purified kinases.
-
Materials: Purified active kinases, corresponding substrates, [γ-³³P]ATP, 10X kinase buffer, test compounds, 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
In a 96-well plate, add 5 µL of the diluted compound to each well.
-
Add 20 µL of a master mix containing kinase, substrate, and kinase buffer.
-
Initiate the reaction by adding 25 µL of [γ-³³P]ATP solution (final concentration at the Km for each kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) and wash multiple times with 0.75% phosphoric acid to remove unincorporated ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
-
Objective: To assess the functional inhibition of an off-target kinase in a relevant cell line.
-
Materials: Cell line expressing the target of interest (e.g., A431 cells for EGFR), appropriate growth medium, stimulating ligand (e.g., EGF), test compounds, lysis buffer, primary antibodies (total and phosphorylated target), secondary HRP-conjugated antibody, ECL substrate.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce phosphorylation of the target kinase.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the target.
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for the total protein of the target to ensure equal loading.
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the stimulated, untreated control.
-
Conclusion and Future Directions
The systematic cross-reactivity profiling outlined in this guide provides a robust methodology for characterizing the selectivity of novel kinase inhibitors like 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. The comparative analysis against established drugs and optimized analogs is crucial for contextualizing the data.
Our hypothetical data suggest that while Compound X is a potent VEGFR-2 inhibitor, its off-target profile warrants further investigation and medicinal chemistry efforts to improve selectivity, as demonstrated by the cleaner profile of Compound Y. Future studies should expand the profiling to include a broader range of safety-related targets (e.g., GPCRs, ion channels) and utilize chemoproteomic approaches to identify potential non-kinase off-targets.[21] This comprehensive approach to selectivity profiling is essential for mitigating risks and increasing the probability of success in the development of new targeted therapies.[17][22]
References
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - ACS Publications. (2021-09-29). Available from: [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed. (2021-10-25). Available from: [Link]
-
Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing). Available from: [Link]
-
Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. Available from: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. Available from: [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. Available from: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed. Available from: [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available from: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019-07-01). Available from: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link]
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21). Available from: [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - ACS Fall 2025. Available from: [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (2017-06-12). Available from: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
-
Designing Pharmacology Studies: A Blueprint for Drug Development Success. (2024-03-04). Available from: [Link]
-
Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018-09-10). Available from: [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH. Available from: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Available from: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed. (2024-11-13). Available from: [Link]
-
Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023-02-23). Available from: [Link]
-
In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. Available from: [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. Available from: [Link]
-
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach | Molecular Pharmaceutics - ACS Publications. Available from: [Link]
-
Sunitinib in the treatment of metastatic renal cell carcinoma - PMC - NIH. Available from: [Link]
-
Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem - NIH. Available from: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024-10-22). Available from: [Link]
-
Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC - NIH. Available from: [Link]
-
Target profiling of small molecules by chemical proteomics - PubMed. Available from: [Link]
-
Nonclinical Safety Evaluation of Sunitinib: A Potent Inhibitor of VEGF, PDGF, KIT, FLT3, and RET Receptors - PubMed. Available from: [Link]
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011-12-07). Available from: [Link]
-
AR Profile | mRCC | SUTENT® (sunitinib malate) for HCP | Safety Info. Available from: [Link]
Sources
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. emmainternational.com [emmainternational.com]
- 10. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 11. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nonclinical safety evaluation of sunitinib: a potent inhibitor of VEGF, PDGF, KIT, FLT3, and RET receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 18. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. sutent.pfizerpro.com [sutent.pfizerpro.com]
- 21. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a molecule of significant interest in medicinal chemistry, notably as an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.[1] The efficient synthesis of this and structurally related compounds is paramount for advancing drug discovery and development programs. This guide provides a comprehensive analysis of two distinct synthetic strategies for the production of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, offering a comparative benchmark of their synthetic efficiency. We will delve into a one-step cyclocondensation approach and a multi-step route involving the Gewald reaction, evaluating them on key performance indicators such as overall yield, reaction complexity, and reagent cost-effectiveness. Detailed experimental protocols, supported by mechanistic insights and quantitative data, are presented to empower researchers in making informed decisions for their synthetic campaigns.
Introduction
The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, with dihydroxypyrimidine carboxylic acids being a particularly privileged structural motif.[2] The title compound, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, has emerged as a noteworthy therapeutic lead due to its demonstrated inhibitory activity against the HCV NS5B polymerase, a crucial enzyme for viral replication.[1] As with any promising pharmaceutical candidate, the scalability and efficiency of its chemical synthesis are critical considerations for its journey from the laboratory to potential clinical applications. This guide aims to provide a rigorous, objective comparison of viable synthetic routes to this target molecule, thereby facilitating the selection of the most appropriate method based on specific research and development needs.
Comparative Analysis of Synthetic Routes
We will explore two primary strategies for the synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid:
-
Route 1: One-Step Cyclocondensation. This approach relies on the direct formation of the dihydroxypyrimidine ring from acyclic precursors in a single synthetic operation.
-
Route 2: Multi-Step Synthesis via Gewald Reaction. This strategy involves the initial construction of a substituted thiophene intermediate, followed by the sequential formation of the pyrimidine ring.
The following table provides a high-level comparison of these two routes, with a more detailed analysis to follow.
| Metric | Route 1: One-Step Cyclocondensation | Route 2: Multi-Step Synthesis via Gewald Reaction |
| Overall Yield | Moderate to High (estimated) | Variable, dependent on individual step efficiencies |
| Number of Steps | 1 | 3 (Gewald, Amide Formation, Cyclization) |
| Key Reagents | Thiophene-2-carboximidamide, Diethyl Oxalate | Ethyl Cyanoacetate, Sulfur, Ketone/Aldehyde, Diethyl Oxalate |
| Complexity | Low | Moderate |
| Cost-Effectiveness | Potentially high due to directness | Can be cost-effective if starting materials are inexpensive |
| Scalability | Good, amenable to one-pot processes | Moderate, requires isolation of intermediates |
Route 1: One-Step Cyclocondensation
This synthetic approach represents the most convergent and, in principle, the most efficient method for accessing the target molecule. The core of this strategy is the cyclocondensation reaction between an amidine and a 1,3-dicarbonyl compound or its equivalent.
Experimental Protocol
To be adapted from the principles of pyrimidine synthesis.
Step 1: Synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add thiophene-2-carboximidamide hydrochloride (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 2N HCl) to a pH of approximately 3-4.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Causality and Mechanistic Insights
The reaction proceeds via a well-established mechanism for pyrimidine synthesis. The sodium ethoxide serves as a base to deprotonate the amidine and the diethyl oxalate, facilitating a nucleophilic attack and subsequent cyclization. The final acidification step is crucial for the protonation of the carboxylate and hydroxyl groups, leading to the precipitation of the final product.
Caption: Workflow for Route 1.
Performance Benchmark
| Parameter | Data | Source |
| Reported Yield | Not explicitly found, estimated to be in the range of 60-80% based on similar reactions. | General literature on pyrimidine synthesis. |
| Reaction Time | 4-6 hours | Estimated from typical cyclocondensation reactions. |
| Reagent Cost | Thiophene-2-carboximidamide hydrochloride: ~ | [4][3] |
| Safety | Sodium ethoxide is corrosive and moisture-sensitive. Diethyl oxalate is toxic. Standard laboratory precautions are required. | MSDS of reagents. |
Route 2: Multi-Step Synthesis via Gewald Reaction
This alternative approach involves the initial construction of a functionalized 2-aminothiophene intermediate through the Gewald reaction, followed by the formation of the pyrimidine ring. This multi-step process offers greater flexibility for diversification of the thiophene core.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-4,5-dihydro-thiophene-3-carboxylate (Gewald Reaction)
-
In a round-bottom flask, combine a suitable ketone or aldehyde (e.g., cyclohexanone), ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Heat the mixture to 50-60°C and stir for 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be purified further by recrystallization. The Gewald reaction typically provides yields ranging from 35-80%.[5]
Step 2: Amide Formation
-
The ethyl 2-aminothiophene-3-carboxylate from the previous step is hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., NaOH in ethanol/water, followed by acidification).
-
The resulting carboxylic acid is then converted to the corresponding carboxamide. This can be achieved by treating the acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with ammonia.
Step 3: Pyrimidine Ring Formation
-
The 2-aminothiophene-3-carboxamide is then subjected to cyclization with diethyl oxalate in the presence of a strong base like sodium ethoxide, similar to the final step in Route 1.
-
The reaction mixture is heated to reflux, followed by acidification to precipitate the final product, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Causality and Mechanistic Insights
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] The subsequent steps involve standard functional group transformations and a final cyclocondensation to construct the desired pyrimidine ring.
Caption: Workflow for Route 2.
Performance Benchmark
| Parameter | Data | Source |
| Reported Yield | Gewald step: 35-80%. Subsequent steps would further reduce the overall yield. | [5] |
| Reaction Time | Multi-day synthesis including intermediate purification. | Estimated from literature procedures for each step. |
| Reagent Cost | Ethyl Cyanoacetate: ~ | [3] |
| Safety | Elemental sulfur is flammable. Thionyl chloride used in amide formation is highly corrosive and toxic. Standard laboratory precautions are essential. | MSDS of reagents. |
Discussion and Recommendation
The choice between a one-step cyclocondensation and a multi-step Gewald-based synthesis for the production of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid depends heavily on the specific objectives of the research.
For direct, large-scale synthesis of the target molecule, Route 1 (One-Step Cyclocondensation) is theoretically the more efficient and cost-effective approach. Its primary advantage lies in its convergency, minimizing the number of synthetic operations, purification steps, and overall reaction time. This translates to lower labor costs and reduced solvent and reagent consumption, which are critical factors in process chemistry and manufacturing. However, the availability and cost of the starting thiophene-2-carboximidamide may be a limiting factor for very large-scale production.
Route 2 (Multi-Step Synthesis via Gewald Reaction) offers greater flexibility and is well-suited for medicinal chemistry programs focused on generating a library of analogs. The 2-aminothiophene intermediate synthesized via the Gewald reaction can be readily diversified at various positions before the final pyrimidine ring formation. This allows for a more extensive exploration of the structure-activity relationship (SAR) around the thiophene core. While the overall yield for the specific target molecule is likely to be lower than the one-step approach due to the multiple steps, the value of this route lies in its adaptability for creating chemical diversity.
References
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. (2010).
- Malonates in Cyclocondens
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. (2001).
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction C
- Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. (2022).
-
Gewald reaction. Wikipedia. (2023, December 12). Retrieved from [Link]
- Cyclization of o-amino carboxamides and related compounds. Journal of the Chemical Society, Perkin Transactions 1. (1983).
-
Diethyl Oxalate, Lab Grade, 500mL. Lab Alley. (n.d.). Retrieved from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. laballey.com [laballey.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
The Isosteric Duel: A Head-to-Head Comparison of Thiophene vs. Furan Pyrimidine Derivatives in Drug Discovery
A Senior Application Scientist's Guide for Researchers and Medicinal Chemists
In the rational design of small molecule therapeutics, the choice of the core heterocyclic scaffold is a decision of paramount importance. It dictates not only the synthetic accessibility but also profoundly influences the compound's physicochemical properties, target engagement, and metabolic fate. Among the most utilized five-membered aromatic heterocycles, thiophene and furan stand out as classical bioisosteres, often substituted for one another or for a phenyl ring to modulate a compound's pharmacological profile.[1][2][3] When fused or directly linked to a pyrimidine ring—a privileged structure in its own right, found in FDA-approved kinase inhibitors and as a cornerstone of nucleic acids—the subtle differences between sulfur and oxygen become magnified, creating a fascinating head-to-head comparison for drug development professionals.[4][5][6]
This guide provides an in-depth, evidence-based comparison of thiophene- and furan-containing pyrimidine derivatives. Moving beyond theoretical principles, we will dissect their synthesis, compare their performance in biological assays with experimental data, and provide actionable protocols, empowering researchers to make informed decisions in their lead optimization campaigns.
At the Bench: A Physicochemical Showdown
The fundamental difference between thiophene and furan lies in the heteroatom: sulfur versus oxygen. This single atomic substitution initiates a cascade of effects on the molecule's electronic character, stability, and lipophilicity.[7]
The greater electronegativity of oxygen in furan results in its lone pair electrons being held more tightly, leading to lower aromaticity compared to thiophene, where sulfur's 3d orbitals contribute to more effective electron delocalization.[7][8] This is quantitatively reflected in their resonance energies.
Table 1: Comparative Physicochemical Properties of Furan vs. Thiophene
| Property | Furan | Thiophene | Significance in Drug Design |
| Resonance Energy (kcal/mol) | 16[7] | 29[7] | Higher resonance energy indicates greater aromatic stability. Thiophene's superior stability can lead to more robust compounds.[7] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[7][8] | Benzene > Thiophene > Pyrrole > Furan[7][8] | Aromaticity influences reactivity and the potential for π-π stacking interactions with biological targets. |
| Electronegativity of Heteroatom | High (Oxygen)[8] | Lower (Sulfur)[8] | The electronegative oxygen in furan can act as a hydrogen bond acceptor, a critical interaction for receptor binding. Sulfur is a much weaker hydrogen bond acceptor.[9] |
| Lipophilicity (LogP) | Generally Lower | Generally Higher | Thiophene derivatives are often more lipophilic, which can enhance membrane permeability but may also increase metabolic liability or off-target effects.[8] |
| Metabolic Stability | Generally less stable; can be metabolized to reactive aldehydes.[4][9] | Generally more stable, but can form reactive S-oxides and epoxides.[4][10] | Stability is crucial for a drug's half-life and safety profile. Both rings present potential bioactivation risks that must be managed. |
This difference in aromaticity directly impacts chemical stability and reactivity. Furan, being less aromatic, is more prone to reactions like Diels-Alder, while thiophene more readily undergoes electrophilic aromatic substitution, behaving more like a classical aromatic ring.[8] From a medicinal chemistry perspective, this means the thiophene scaffold is often more metabolically robust, whereas the furan's oxygen offers a key hydrogen bond acceptor site that may be critical for target binding.[8]
Visualizing the Core Comparison
The concept of bioisosteric replacement is central to the comparison of these two scaffolds. A simple substitution can lead to dramatically different biological outcomes.
Caption: Bioisosteric relationship between a generic pyrimidine core and its thiophene and furan analogs.
In the Assay: Comparative Biological Activity
Head-to-Head: Anticancer Cytotoxicity
Direct comparisons of pyrimidine derivatives are scarce in single publications. However, valuable insights can be gleaned from studies on their immediate precursors, chalcones, which are cyclized with guanidine or urea to form the pyrimidine ring.[7][11] One comparative study of pyrazolyl hybrid chalcones found that while both furan and thiophene analogs were cytotoxic, the thiophene-containing compound was a more potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines .[8]
This trend, where the choice of heterocycle confers cell-line specific advantages, underscores the nuanced role of the scaffold. It is not merely a passive linker but an active participant in ligand-receptor interactions.
Table 2: Comparative Anticancer Activity of Furan vs. Thiophene Derivatives (IC₅₀ in µM)
| Compound Class | Heterocycle | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Chalcone Precursors | Furan | > 100 | 35.2 | > 100 | [BenchChem] |
| Thiophene | 26.6 | 48.9 | 26.6 | [BenchChem] | |
| Furo[2,3-d]pyrimidines | Furan | 21.4 (4c) | 9.06 (7c) | 10.1 (7c) | [12] |
| Thieno[2,3-d]pyrimidines | Thiophene | 0.01-0.03 (various) | 22.12-30.40 (various) | - | [1][13] |
(Note: Data is compiled from multiple sources and represents different core structures within the same class. Direct comparison should be made with caution, but the data illustrates general potency ranges.)
The data suggests that for certain molecular scaffolds and cancer types, the thiophene moiety may confer a superior anticancer profile.[8] For example, various thieno[2,3-d]pyrimidine derivatives have shown potent activity against HepG2 and MCF-7 cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range, often exceeding the potency of their furan-based counterparts reported in separate studies.[1][12][13]
Kinase Inhibition: A Tale of Two Scaffolds
Both furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines are recognized as potent "hinge-binding" motifs for various protein kinases, acting as ATP-competitive inhibitors.[4][14]
-
Furo[2,3-d]pyrimidines have been successfully developed as VEGFR-2 inhibitors. One study reported compounds with IC₅₀ values as low as 42.5 nM against this key angiogenesis target.[12]
-
Thieno[2,3-d]pyrimidines have demonstrated broad utility, with derivatives showing potent inhibition of kinases such as PI3K, EGFR, and AURK.[14] For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines showed significant inhibition of PI3Kβ and PI3Kγ isoforms.[14]
In the Flask: A Comparative Synthesis Guide
The most common and versatile route to 4-aryl-2-aminopyrimidines involves the Claisen-Schmidt condensation to form an α,β-unsaturated chalcone, followed by a cyclization reaction with guanidine.[7][11] This modular approach is ideal for a head-to-head comparison, as analogous furan and thiophene precursors can be subjected to nearly identical reaction conditions.
Caption: General synthetic workflow for preparing 2-amino-4-(heteroaryl)pyrimidines from chalcones.
Experimental Protocols
The following protocols describe the synthesis of a representative thiophene-pyrimidine derivative. An analogous procedure can be applied for the furan derivative by substituting thiophene-2-carboxaldehyde with furfural in Step 1.
Protocol 1: Synthesis of 1-(Aryl)-3-(thiophen-2-yl)prop-2-en-1-one (Thiophene Chalcone)
-
Objective: To synthesize the chalcone intermediate via Claisen-Schmidt condensation.
-
Materials:
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone) (0.01 mol)
-
Thiophene-2-carboxaldehyde (0.01 mol)
-
Ethanol (20 mL)
-
20% Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Crushed ice
-
-
Procedure:
-
Combine the substituted acetophenone (0.01 mol) and thiophene-2-carboxaldehyde (0.01 mol) in 20 mL of ethanol in a flask.
-
Add 20% NaOH solution to act as a catalyst.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the excess NaOH by adding a small amount of dilute HCl until the solution is slightly acidic, which will precipitate the product.
-
Filter the solid product and wash thoroughly with cold water.
-
Dry the solid and recrystallize from ethanol to obtain the pure chalcone.
-
Protocol 2: Synthesis of 4-(Aryl)-6-(thiophen-2-yl)pyrimidin-2-amine
-
Objective: To cyclize the chalcone intermediate with guanidine to form the final pyrimidine product.
-
Materials:
-
Thiophene Chalcone (from Protocol 1) (0.01 mol)
-
Guanidine Hydrochloride (0.01 mol)
-
Potassium Hydroxide (KOH) solution (e.g., 5 mL of a concentrated solution)
-
Ethanol (25 mL)
-
Crushed ice
-
-
Procedure:
-
Dissolve the thiophene chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 25 mL of ethanol in a round-bottom flask.
-
Add the KOH solution to the mixture.
-
Attach a condenser and reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice.
-
The solid product will precipitate out of the solution.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminopyrimidine derivative.
-
Metabolism and Toxicology: A Critical Consideration
A crucial aspect of drug design is understanding a compound's metabolic fate and potential for forming toxic reactive metabolites. Both furan and thiophene are considered "structural alerts" due to their potential for bioactivation by cytochrome P450 (CYP) enzymes.[4][10]
-
Furan Derivatives: The furan ring can be oxidized by CYP enzymes (notably CYP2E1) to form a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. This electrophilic metabolite can form covalent adducts with cellular nucleophiles like proteins and glutathione, leading to potential toxicity.[4] Studies have shown that this metabolic pathway is conserved between rodents and humans.
-
Thiophene Derivatives: The thiophene ring can undergo CYP-dependent oxidation to form highly reactive thiophene S-oxides and thiophene epoxides.[10] These electrophilic intermediates are often implicated in drug-induced hepatotoxicity, as was famously the case with the diuretic drug tienilic acid.[10]
Caption: Simplified metabolic bioactivation pathways for furan and thiophene derivatives.
While both rings carry risks, the generally greater metabolic stability of the thiophene ring often makes it a preferred choice during lead optimization.[8] However, it is crucial to experimentally assess the metabolic stability of any new compound, for example, by using an in vitro assay with human liver microsomes (HLM).[4] Strategic modifications, such as the introduction of blocking groups at sites of metabolism, can often mitigate these risks for both scaffolds.[4]
Conclusion and Expert Recommendations
The choice between a thiophene and a furan pyrimidine derivative is not a matter of universal superiority but a context-dependent strategic decision.
-
Choose Thiophene when:
-
Metabolic stability and overall chemical robustness are primary concerns. The higher aromaticity of thiophene generally translates to a more durable scaffold.[8]
-
Increased lipophilicity is desired to enhance membrane permeability, although this must be balanced against potential solubility and promiscuity issues.
-
The target does not require a strong hydrogen bond acceptor at the position of the heteroatom.
-
-
Choose Furan when:
-
A hydrogen bond acceptor is critical for binding to the biological target, as the oxygen atom serves this role effectively.[8]
-
A less lipophilic analog is required to improve solubility or reduce off-target hydrophobic interactions.
-
The potential for lower metabolic stability can be addressed through molecular design or is acceptable for the intended therapeutic application.
-
Ultimately, the decision should be data-driven. The most effective strategy is often to synthesize and test both analogs in parallel. This head-to-head comparison within the specific chemical series provides the clearest understanding of the structure-activity relationship (SAR) and allows for the selection of the scaffold that provides the optimal balance of potency, selectivity, and pharmacokinetic properties for the target of interest. The isosteric duel between sulfur and oxygen is a powerful tool in the medicinal chemist's arsenal, and understanding its nuances is key to accelerating the journey from hit to clinical candidate.
References
-
Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 7(10), 245-254. [Link: [Link]]
-
MDPI. (2021). Design and Synthesis of Novel Pyrimidin-2-amine Derivatives as Potent PLK4 Inhibitors. Molecules, 26(17), 5269. [Link: [Link]]
-
Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(S01), 123-130. [Link: [Link]]
-
ResearchGate. (2016). Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. Journal of Kufa for Chemical Science, 2(10). [Link: [Link]]
-
Indian Academy of Sciences. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 125(4), 819-829. [Link: [Link]]
-
Allied Academies. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Chemistry, 30(1), 1-5. [Link: [Link]]
-
MDPI. (2023). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 28(1), 353. [Link: [Link]]
-
ResearchGate. (2018). A Review on Anticancer Activities of Thiophene and its Analogs. Request PDF. [Link: [Link]]
-
Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. [Link: [Link]]
-
ACS Medicinal Chemistry Letters. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters, 12(11), 1777-1785. [Link: [Link]]
-
MDPI. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(23), 7235. [Link: [Link]]
-
Environmental Health Perspectives. (2014). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Environmental Health Perspectives, 122(5), 466-473. [Link: [Link]]
-
ResearchGate. (2013). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Request PDF. [Link: [Link]]
-
ACS Omega. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27179-27195. [Link: [Link]]
-
ResearchGate. (2015). Synthesis and biological activity of some 2-amino-4,6-substituted- diarylpyrimidines:Reaction of substituted chalcones with guanidinium carbonate. Request PDF. [Link: [Link]]
-
MDPI. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. International Journal of Molecular Sciences, 20(18), 4551. [Link: [Link]]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link: [Link]]
-
European Journal of Medicinal Chemistry. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry, 172, 149-173. [Link: [Link]]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Pharmaceuticals, 14(9), 856. [Link: [Link]]
-
ResearchGate. (2021). Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. Request PDF. [Link: [Link]]
-
PubMed Central. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link: [Link]]
-
ResearchGate. (2021). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. Request PDF. [Link: [Link]]
-
ResearchGate. (2015). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Request PDF. [Link: [Link]]
-
World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(01), 235-245. [Link: [Link]]
-
PubMed Central. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link: [Link]]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link: [Link]]
-
ResearchGate. (2012). Bioisosterism in Medicinal Chemistry. Request PDF. [Link: [Link]]
-
Chemical Research in Toxicology. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1326-1339. [Link: [Link]]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link: [Link]]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 8. asianpubs.org [asianpubs.org]
- 9. ijrpc.com [ijrpc.com]
- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to the Reproducibility of 2-Thienyl-Pyrimidine Compound Data
An In-depth Analysis for Drug Development Professionals
The 2-thienyl-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent and selective inhibitors for a range of biological targets, particularly protein kinases.[1][2] The structural resemblance of thienopyrimidines to purines allows them to function as effective antimetabolites, interfering with key cellular processes implicated in diseases like cancer.[3] As researchers and drug development professionals increasingly build upon existing literature, a critical examination of the reproducibility of published synthetic protocols and biological data is paramount. This guide provides a comparative analysis of reported findings, highlights potential sources of variability, and offers standardized protocols to foster greater consistency in the field.
The Synthetic Landscape: Pathways and Potential Pitfalls
The synthesis of 2-thienyl-pyrimidine derivatives is well-documented, with several established routes offering access to a diverse chemical space.[4] A common and efficient approach involves the one-pot reaction of functionalized amines with appropriate isothiocyanates, yielding a variety of 2-thiopyrimidine derivatives.[5][6] Another prevalent strategy is the Dimroth rearrangement, which has been successfully employed to generate a wide array of thieno[2,3-d]pyrimidines.[7]
While these methods are generally robust, subtle variations in reaction conditions, purification techniques, and starting material purity can lead to discrepancies in yields and even the final compound's identity. For instance, the choice of solvent, temperature, and reaction time can significantly influence the outcome of multicomponent reactions often used to build these heterocyclic systems.[8] Researchers should be aware that seemingly minor deviations from a published protocol could lead to different impurity profiles, which in turn might affect the results of subsequent biological assays.
A critical aspect of ensuring reproducibility is the thorough characterization of all synthesized compounds. Standard analytical techniques such as elemental analysis (CHN), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are essential to confirm the structure and purity of the target molecules.[5][9] Any discrepancies between the observed data and the expected values should be thoroughly investigated and reported.
Case Study: Reproducibility in Kinase Inhibitor Activity
The thieno[2,3-d]pyrimidine core is a privileged scaffold for the development of kinase inhibitors, with derivatives showing potent activity against targets such as VEGFR-2, PI3K, and Aurora kinases.[10][11][12] However, the translation of promising in vitro results into reliable preclinical and clinical outcomes is a significant challenge in drug discovery.[13][14] A key factor underpinning this challenge is the reproducibility of the initial biological data.
Table 1: Comparison of Reported IC50 Values for a Hypothetical 2-Thienyl-Pyrimidine Kinase Inhibitor
| Study | Target Kinase | Reported IC50 (nM) | Key Experimental Conditions | Potential for Variability |
| Original Publication | Kinase X | 15 | Cell-based assay, 1% DMSO, 24h incubation | Cell line passage number, serum batch, specific assay kit |
| Replication Study 1 | Kinase X | 45 | Biochemical assay, 0.5% DMSO, 1h incubation | Different assay format (biochemical vs. cell-based) |
| Replication Study 2 | Kinase X | 20 | Cell-based assay, 1% DMSO, 24h incubation | Different commercial source of ATP, minor variations in cell density |
As illustrated in the hypothetical case study above, variations in experimental parameters can lead to significant differences in the measured biological activity. The choice of assay format (biochemical versus cell-based), the concentration of solvents like DMSO, incubation times, and even the source of reagents can all contribute to variability. It is therefore crucial for publications to provide a detailed account of their experimental methods to allow for accurate replication.
Standardized Protocols for Enhanced Reproducibility
To promote consistency and comparability of data across different laboratories, this guide provides detailed, step-by-step protocols for the synthesis and biological evaluation of a representative 2-thienyl-pyrimidine compound.
Experimental Protocol 1: Synthesis of a Representative 2-Thienyl-Pyrimidine Derivative
This protocol describes a common synthetic route to a 2-thienyl-pyrimidine core structure.
-
Step 1: Synthesis of the Thiophene Precursor. A mixture of a substituted aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (10 mL) is treated with triethylamine (10 mmol). The reaction is stirred at room temperature for 5 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the 2-amino-3-cyanothiophene derivative. This step follows the well-established Gewald reaction, a reliable method for constructing the thiophene ring.[7]
-
Step 2: Cyclization to the Thieno[2,3-d]pyrimidine. The 2-amino-3-cyanothiophene (4.25 mmol) is dissolved in acetic acid (10 mL) with an appropriate amine (5.1 mmol). The mixture is heated to 120 °C under microwave irradiation at 200 W for 1 hour. After cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and purified by column chromatography. This cyclization step, often a Dimroth rearrangement, is a key transformation in forming the pyrimidine ring.[7]
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a 2-thienyl-pyrimidine compound against a target protein kinase.
-
Step 1: Reagent Preparation. Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Step 2: Kinase Reaction. In a 96-well plate, add the kinase, test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period (e.g., 60 minutes).
-
Step 3: Detection. Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay or a luminescence-based assay that quantifies the amount of ATP consumed.
-
Step 4: Data Analysis. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical synthetic workflow and a relevant biological pathway.
Caption: A generalized workflow for the synthesis of 2-thienyl-pyrimidine compounds.
Caption: Inhibition of a protein kinase signaling pathway by a 2-thienyl-pyrimidine compound.
Conclusion
The reproducibility of published data is the bedrock of scientific progress. For researchers working with 2-thienyl-pyrimidine compounds, a thorough understanding of the synthetic methodologies and the potential for variability in biological assays is essential. By adhering to detailed and well-documented protocols, and by critically evaluating published findings, the scientific community can build a more robust and reliable foundation for the development of novel therapeutics based on this important heterocyclic scaffold. The continued exploration of this chemical space, grounded in principles of scientific integrity, holds immense promise for addressing unmet medical needs.[15][16]
References
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. [Link]
-
Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals. [Link]
-
Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Thienopyrimidines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]
-
Challenges for medicinal chemistry. ResearchGate. [Link]
-
Medicinal Chemistry: Challenges and Opportunities. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound's interaction with unintended proteins, known as off-target effects, can lead to unforeseen toxicity or a misleading interpretation of its biological activity. This guide provides a comprehensive framework for assessing the off-target effects of novel compounds, using the pyrimidine-core molecule, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid , as a representative example.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the active sites of protein kinases. Given this structural alert, our investigation into 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid will proceed with the hypothesis that it may act as a kinase inhibitor. This guide will detail a multi-pronged approach, combining biochemical and cellular assays with proteome-wide screening to build a robust selectivity profile. We will not only outline the "how" but also the "why" behind these experimental choices, ensuring a self-validating system for trustworthy results.
The Strategic Workflow for Off-Target Assessment
A thorough assessment of off-target effects requires a tiered approach, moving from broad, high-throughput screening to more focused, in-depth cellular and proteomic analyses. This strategy allows for early identification of potential liabilities and provides a more complete picture of a compound's mechanism of action.
Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: CETSA for MAP4K4 Target Engagement
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SK-HEP-1 human liver cancer cells) to ~80% confluency. Treat the cells with 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [1]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble MAP4K4 at each temperature point using Western blotting or an AlphaScreen®-based detection method. [1]6. Data Analysis:
-
For each treatment group, plot the normalized amount of soluble MAP4K4 as a function of temperature to generate a melt curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
A significant increase in the Tm in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Isothermal Dose-Response Fingerprinting (ITDRF)
To quantify the potency of target engagement in the cellular environment, an isothermal dose-response fingerprint (ITDRF) experiment can be performed. [2]In this variation, cells are treated with a range of compound concentrations and then heated to a single, optimized temperature (a temperature that results in significant but not complete protein precipitation in the vehicle-treated group). The resulting dose-dependent stabilization provides a measure of the compound's cellular potency.
Hypothetical Data Presentation
| Treatment | Tm for MAP4K4 (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| 1 µM Compound | 56.0 | +3.5 |
| 10 µM Compound | 59.8 | +7.3 |
Table 2: Hypothetical CETSA results showing stabilization of MAP4K4 by 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Part 3: Unbiased Off-Target Profiling with Chemical Proteomics
While kinase panels and CETSA are excellent for evaluating known or hypothesized targets, they cannot identify unexpected off-target interactions. Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry, is a powerful, unbiased approach to identify the full spectrum of proteins that interact with a small molecule. [3][4][5][6] Authoritative Grounding: This methodology allows for the proteome-wide identification of small molecule-protein interactions. [4]By comparing the proteins that bind to an immobilized version of the compound versus a control matrix, we can identify specific interactors, providing a global view of the compound's selectivity. [3]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize an analogue of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid with a linker suitable for conjugation to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a large-scale protein lysate from the chosen cell line.
-
Affinity Enrichment:
-
Incubate the cell lysate with the compound-conjugated beads and with control beads (without the compound).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins present in both the compound-treated and control samples.
-
Quantify the relative abundance of each protein (e.g., using label-free quantification or SILAC). [3] * Proteins that are significantly enriched in the compound-treated sample are considered potential off-targets.
-
Hypothetical Data Presentation
| Protein Identified | Enrichment Ratio (Compound/Control) | Known Function | Potential Implication |
| MAP4K4 | 15.2 | Serine/Threonine Kinase | Confirmed Primary Target |
| Tubulin Alpha-1A | 3.5 | Cytoskeletal Protein | Potential for microtubule disruption |
| Carbonic Anhydrase 2 | 2.8 | Enzyme | Potential for off-target enzyme inhibition |
Table 3: Hypothetical chemical proteomics results identifying both the primary target and potential off-targets of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Synthesizing the Data: Building a Complete Selectivity Profile
The true power of this multi-faceted approach lies in the integration of data from all three experimental phases. The biochemical screen provides a broad but in vitro view of selectivity. CETSA confirms which of these interactions are relevant in a cellular context. Finally, chemical proteomics offers an unbiased discovery tool to uncover off-targets that would have otherwise been missed.
For 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, our hypothetical data suggests:
-
Primary Target: MAP4K4 is potently inhibited in biochemical assays and its engagement is confirmed in cells via CETSA.
-
Off-Targets: The compound shows weak activity against other kinases in the biochemical screen. However, chemical proteomics reveals potential interactions with non-kinase proteins like tubulin and carbonic anhydrase. These newly identified off-targets would then need to be validated with secondary functional assays.
Conclusion
Assessing the off-target effects of a novel compound like 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is not a single experiment but a strategic, iterative process. By combining broad biochemical profiling, cellular target engagement assays, and unbiased proteomic screening, researchers can build a comprehensive and reliable selectivity profile. This E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) based approach is essential for de-risking novel drug candidates, understanding their true mechanism of action, and ultimately, accelerating the development of safer and more effective therapeutics.
References
-
Title: High-throughput biochemical kinase selectivity assays: panel development and screening applications Source: PubMed URL: [Link]
-
Title: Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Target profiling of small molecules by chemical proteomics Source: PubMed URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival Source: Semantic Scholar URL: [Link]
-
Title: Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival Source: PubMed URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: Quantitative proteomic profiling of novel anti-cancer small molecule inhibitors of Sec61: Mechanistic investigation and biomarker discovery Source: AACR Journals URL: [Link]
-
Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: Kinase Selectivity Panels Source: Reaction Biology URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic Acid
Our approach is grounded in established principles of chemical safety, treating the compound as hazardous based on the known properties of its constituent functional groups: the thiophene ring, the pyrimidine core, and the carboxylic acid moiety. This guide is designed to provide you with the essential logistical and safety information to manage this chemical waste stream with confidence and precision.
Part 1: Hazard Assessment and Waste Classification
The fundamental principle of safe disposal is a thorough understanding of the potential hazards. 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid must be classified as Hazardous Chemical Waste . This classification is a direct result of analyzing its structure:
-
Thiophene Moiety: Thiophene and its derivatives are recognized as potentially harmful substances. They can act as skin and eye irritants, and some are harmful if swallowed.[1][2] The sulfur atom within the ring means that combustion can produce toxic sulfur oxides.[3]
-
Pyrimidine Carboxylic Acid Core: Pyrimidine-based compounds exhibit a wide range of biological activities and, consequently, potential toxicities. Certain pyrimidine carboxylic acids are known to be persistent in the environment.[4][5][6] Structurally related chemicals are classified as irritants.[7][8]
-
Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While it is a solid, solutions will be acidic and can react with bases. Incompatible materials must be strictly avoided during waste segregation.
Given these factors, this compound is presumed to be an irritant and potentially toxic, with unknown long-term environmental effects. Therefore, it must never be disposed of via standard drains or in regular trash.[9][10] All waste materials containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be handled as hazardous chemical waste.[1]
Part 2: Hazard Profile and Safety Summary
The following table summarizes the inferred hazards and necessary precautions. This data should be used as a conservative guide for all laboratory operations involving this compound.
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Based on structural analysis of thiophene and pyrimidine carboxylic acid moieties. Must be managed under EPA RCRA and OSHA regulations.[11][12][13][14] |
| Primary Hazards | Eye Irritant, Skin Irritant, Potential Acute Toxicity (Oral) | Inferred from data on related thiophene and pyrimidine compounds.[2][7][15] |
| Required PPE | Safety Goggles, Lab Coat, Double-layered Nitrile Gloves | Standard requirement for handling hazardous chemicals to prevent skin and eye contact.[1][14] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Amines | Potential for vigorous or hazardous reactions.[3][16] Waste must be segregated.[17] |
| Disposal Route | Licensed Hazardous Waste Contractor via Institutional EHS | Ensures compliance with federal, state, and local regulations.[1][9] |
Part 3: Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of waste containing 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Experimental Protocol: Waste Handling and Disposal
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE: a lab coat, chemical safety goggles, and double-layered nitrile gloves.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
- Collect unused or waste 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid powder, contaminated weigh boats, and disposable spatulas in a dedicated hazardous waste container.
- This container must be made of a chemically compatible material, such as high-density polyethylene (HDPE).[11]
-
Liquid Waste:
-
Contaminated Labware & PPE:
- Dispose of all contaminated gloves, disposable lab coats, and other single-use items in a designated hazardous waste bag or container.[1][11]
- Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous liquid waste, followed by a thorough wash with soap and water.
3. Container Labeling:
-
As soon as the first drop of waste is added, label the container. This is a critical step for safety and compliance.[19]
-
The label must include:
- The words "Hazardous Waste "
- The full chemical name: "5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid "
- The CAS Number: 391680-79-8
- An accurate list of all components and their approximate percentages (including solvents).[17]
- The date of waste generation.
4. Temporary On-Site Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[17]
-
This area must be secure, well-ventilated, and located at or near the point of generation.[12]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[12]
-
The container must remain closed at all times except when waste is being added.[17][20]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][8]
-
Do not exceed storage time limits as defined by EPA regulations and your institution's policies (typically 6-12 months in an SAA).[21]
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain: For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect: Carefully collect the absorbed material and spilled substance into a designated hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: Collect all cleaning materials (wipes, absorbents) as hazardous waste and label the container appropriately.[1]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 5,6-dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
Caption: Decision workflow for compliant hazardous waste disposal.
References
-
OSHA Compliance For Laboratories . US Bio-Clean. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab . Needle.Tube. Available from: [Link]
-
Chemical Waste . Merck Millipore. Available from: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste and Disposal . American Chemical Society. Available from: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? . MCF Environmental Services. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]
-
Safe Storage of Hazardous Materials: Best Practices for a Safer Lab . Atlantic Training. Available from: [Link]
-
Chemical Waste Disposal . LabXchange. Available from: [Link]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid PubChem Entry . National Center for Biotechnology Information. Available from: [Link]
-
Chemical Waste Disposal Guidelines . Emory University. Available from: [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides . VTechWorks. Available from: [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides . Virginia Tech. Available from: [Link]
-
USCC Position Statement on Persistent Herbicides . US Composting Council. Available from: [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge . PubMed. Available from: [Link]
-
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester PubChem Entry . National Center for Biotechnology Information. Available from: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method . MDPI. Available from: [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes . ACS Omega. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 6. compostingcouncil.org [compostingcouncil.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Safe Chemical Waste Disposal [fishersci.com]
- 10. acs.org [acs.org]
- 11. usbioclean.com [usbioclean.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 14. osha.gov [osha.gov]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 18. merckmillipore.com [merckmillipore.com]
- 19. vumc.org [vumc.org]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. epa.gov [epa.gov]
Personal protective equipment for handling 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Comprehensive Safety and Handling Guide: 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related molecules, including thiophene, pyrimidine derivatives, and carboxylic acids, to establish a robust framework for safe laboratory operations. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this chemical, ensuring both personal safety and experimental integrity.
Hazard Analysis: An Inferred Profile
A thorough understanding of a compound's potential hazards is the foundation of safe handling. Given the structure of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, we can infer a hazard profile by examining its constituent chemical moieties: the thiophene ring, the dihydroxy-pyrimidine core, and the carboxylic acid group.
-
Thiophene Moiety : Thiophene and its derivatives are known to be flammable, and their vapors can form explosive mixtures with air.[1] They are often harmful if swallowed and can cause skin and eye irritation.[1][2] Combustion of thiophene-containing compounds may produce toxic sulfur oxides.[3]
-
Pyrimidine Core : Pyrimidine derivatives are a broad class of compounds with varied biological activities.[4] Some pyrimidine-based compounds are known to cause skin, eye, and respiratory irritation.[5]
-
Carboxylic Acid Group : Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[6] The acidic nature of this functional group necessitates careful handling to prevent chemical burns.[6]
-
Dihydroxy Substituents : The presence of hydroxyl groups can influence the compound's reactivity and solubility.
Based on this analysis, 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid should be treated as a substance that is potentially flammable, harmful if ingested, and capable of causing skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): A Multi-layered Defense
A systematic approach to PPE is critical for minimizing exposure. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a ventilated enclosure) | Safety glasses with side shields | Nitrile or butyl rubber gloves (double-gloving recommended)[6] | Fully buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Conducting reactions and transfers | Chemical safety goggles | Nitrile or butyl rubber gloves (double-gloving recommended)[6] | Chemical-resistant laboratory coat or apron over a lab coat | Recommended if there is a potential for aerosol generation outside of a fume hood. An N95 respirator may be appropriate for low-fume environments.[6] |
| Handling large quantities or potential for splashing | Face shield worn over chemical safety goggles[6] | Nitrile or butyl rubber gloves (double-gloving recommended)[6] | Chemical-resistant suit or "bunny suit"[7] | Full-face respirator with appropriate cartridges for organic vapors and acid gases[6] |
| Emergency spill cleanup | Face shield worn over chemical safety goggles[6] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls[8] | Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas[8] |
Causality of PPE Selection:
-
Eye and Face Protection : The potential for this compound to cause serious eye irritation necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection against splashes when handling larger quantities.[6]
-
Hand Protection : Nitrile and butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including those with aromatic and acidic properties.[9] Double-gloving minimizes the risk of exposure due to pinholes or tears in the outer glove.
-
Body Protection : A standard laboratory coat is sufficient for handling small quantities in a controlled setting. For procedures with a higher risk of splashes or contamination, a chemical-resistant apron or suit is essential to prevent skin contact.[7]
-
Respiratory Protection : Handling the solid material or creating solutions can generate dust or aerosols, which may cause respiratory irritation. Therefore, these operations should be performed in a certified chemical fume hood. If a fume hood is not available or if there is a risk of vapor release, appropriate respiratory protection is mandatory.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Protocol
-
Acquisition and Storage : Upon receipt, store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[10] Keep it away from heat, sparks, and open flames.[3]
-
Weighing : Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. Use appropriate glassware and ensure all equipment is clean and dry.
-
Reactions : Set up reactions in a chemical fume hood. Use appropriate clamps and supports to secure glassware. Continuously monitor the reaction for any unexpected changes.
-
Post-Reaction Workup : Handle all post-reaction mixtures and solvents as potentially hazardous.
Spill Management Workflow
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Caption: Workflow for safe and effective spill management.
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation :
-
Solid Waste : Collect unused compound, contaminated weigh boats, and filter paper in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[11]
-
Liquid Waste : Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[11]
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid," the approximate quantity, and the date of generation.[11]
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Final Disposal : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
This guide is intended to provide a framework for the safe handling of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid. It is imperative that all laboratory personnel receive training on these procedures and have access to all necessary personal protective equipment. Always consult your institution's specific safety protocols and EHS office for additional guidance.
References
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Sciencemadness Wiki. (2022). Thiophene.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
- Benchchem. (n.d.). Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds.
- Oxford Lab Fine Chem LLP. (n.d.).
- Sigma-Aldrich. (2024).
- PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
- Synblock. (n.d.). CAS 391680-79-8 | 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid.
- PubChem. (n.d.). 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid methyl ester.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2024). Safety Data Sheet: 4,6-Dihydroxy-2-mercaptopyrimidine.
- Safety D
- Thermo Fisher Scientific. (2025).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Safety D
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Growing Science. (2021).
- YouTube. (2025).
- American Chemistry Council. (n.d.). Protective Equipment.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PubMed Central. (n.d.).
- PubMed. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 3. nj.gov [nj.gov]
- 4. growingscience.com [growingscience.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. leelinework.com [leelinework.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
